molecular formula C4H13ClN2O B6618983 (2-aminoethyl)(ethoxy)aminehydrochloride CAS No. 2839139-50-1

(2-aminoethyl)(ethoxy)aminehydrochloride

Cat. No.: B6618983
CAS No.: 2839139-50-1
M. Wt: 140.61 g/mol
InChI Key: FTPCFNLUENWERT-UHFFFAOYSA-N
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Description

(2-aminoethyl)(ethoxy)aminehydrochloride is a useful research compound. Its molecular formula is C4H13ClN2O and its molecular weight is 140.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2-aminoethyl)(ethoxy)aminehydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-aminoethyl)(ethoxy)aminehydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N'-ethoxyethane-1,2-diamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H12N2O.ClH/c1-2-7-6-4-3-5;/h6H,2-5H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTPCFNLUENWERT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCONCCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Physicochemical Properties and Synthetic Utility of (2-Aminoethyl)(ethoxy)amine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of (2-aminoethyl)(ethoxy)amine hydrochloride , chemically identified as


-(2-aminoethyl)-O-ethylhydroxylamine hydrochloride . This compound serves as a critical heterobifunctional linker in drug development, particularly for antibody-drug conjugates (ADCs) and protein labeling, due to its ability to bridge amine-reactive and carbonyl-reactive chemistries.

Technical Guide for Research & Development

Executive Summary

(2-Aminoethyl)(ethoxy)amine hydrochloride (also known as


-(2-aminoethyl)-O-ethylhydroxylamine) is a specialized heterobifunctional linker featuring two distinct nitrogen centers: a primary aliphatic amine and a secondary alkoxyamine. Its unique utility in synthesis arises from the significant pKa difference between these two functional groups (

), allowing for highly selective, pH-controlled functionalization. It is widely used to introduce an ethoxyamine moiety onto a scaffold (via the primary amine) or to conjugate aldehyde-containing payloads (via the alkoxyamine).

Chemical Identity & Structural Analysis

PropertySpecification
IUPAC Name

-(2-Aminoethyl)-O-ethylhydroxylamine hydrochloride
Common Synonyms 2-(Ethoxyamino)ethanamine HCl; (2-Aminoethyl)ethoxyamine
Chemical Formula

Molecular Weight 104.15 (Free base) / 140.61 (HCl salt)
CAS Number Refer to specific isomer/salt variant (e.g., related 105656-83-5 for free base class)
Structure

Structural Diagram (DOT Visualization)

The following diagram illustrates the core structure and the distinct pKa zones that drive its reactivity.

ChemicalStructure cluster_reactivity Dual Reactivity Profile PrimaryAmine Primary Amine (-NH2) pKa ~ 9.5 (Nucleophilic at pH > 8) EthylLinker Ethyl Spacer (-CH2-CH2-) PrimaryAmine->EthylLinker AlkoxyAmine Alkoxyamine (-NH-O-Et) pKa ~ 4.6 (Nucleophilic at pH 4-6) EthylLinker->AlkoxyAmine EthoxyGroup Ethoxy Tail (-O-CH2-CH3) AlkoxyAmine->EthoxyGroup

Figure 1: Structural segmentation of (2-aminoethyl)(ethoxy)amine showing the pKa differential between the primary amine and alkoxyamine centers.

Physicochemical Properties[3][4]

Acid-Base Dissociation (pKa)

The defining feature of this molecule is the basicity difference:

  • Primary Amine (

    
    ): 
    
    
    
    .
    • At physiological pH (7.4), this group is largely protonated (

      
      ) but retains sufficient nucleophilicity for reaction with activated esters (NHS, PFP).
      
  • Alkoxyamine (

    
    ): 
    
    
    
    .
    • This nitrogen is significantly less basic due to the electron-withdrawing oxygen atom. At pH 4–6, it remains unprotonated and nucleophilic, capable of reacting with carbonyls (aldehydes/ketones) to form oximes, while the primary amine is fully protonated and unreactive.

Solubility & Stability
  • Solubility: Highly soluble in water (

    
    ), methanol, and DMSO due to the ionic hydrochloride form.
    
  • Hygroscopicity: The HCl salt is hygroscopic. It must be stored in a desiccator at

    
     to prevent hydrolysis or "caking."
    
  • Thermal Stability: Stable up to

    
     (melting/decomposition), but prolonged exposure to moisture can lead to slow degradation.
    

Synthetic Applications & Protocols

Selective Functionalization Strategy

The "pH-Switch" strategy allows researchers to react one end of the linker without protecting groups.

Target ReactionActive GrouppH ConditionMechanism
Oxime Ligation AlkoxyaminepH 4.0 – 6.0Reacts with Aldehyde/Ketone to form Oxime (

). Primary amine is protonated (inactive).
Amide Coupling Primary AminepH 7.5 – 8.5Reacts with NHS Ester/Acid Chloride. Alkoxyamine is less nucleophilic than primary amine.
Protocol: Selective Oxime Ligation (Aldehyde Labeling)

This protocol describes attaching the linker to a biomolecule containing an aldehyde (e.g., oxidized glycoprotein).

Reagents:

  • Aldehyde-containing scaffold (1 eq).

  • (2-Aminoethyl)(ethoxy)amine HCl (5–10 eq).

  • Buffer: 0.1 M Sodium Acetate, pH 4.5.

  • Catalyst: Aniline (100 mM) - Optional, accelerates rate.

Step-by-Step:

  • Dissolution: Dissolve the aldehyde scaffold in acetate buffer.

  • Addition: Add 10 equivalents of (2-aminoethyl)(ethoxy)amine HCl.

  • Incubation: React for 2–4 hours at room temperature (or

    
     overnight). The acidic pH ensures the primary amine (
    
    
    
    ) is protonated (
    
    
    ) and chemically inert.
  • Purification: Remove excess linker via size-exclusion chromatography (SEC) or dialysis.

  • Result: The scaffold is now functionalized with a primary amine (from the linker) ready for a second conjugation step at basic pH.

Protocol: Amine-Reactive Coupling (NHS Ester)

This protocol describes attaching the linker to a carboxylic acid derivative.

Reagents:

  • NHS-Ester payload (1 eq).

  • (2-Aminoethyl)(ethoxy)amine HCl (1.2 eq).

  • Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (3 eq).

  • Solvent: DMF or DMSO (anhydrous).

Step-by-Step:

  • Neutralization: Dissolve the linker in dry DMF. Add 2.0 eq of DIPEA to neutralize the HCl salt and liberate the primary amine.

  • Coupling: Add the NHS-ester payload dropwise.

  • Reaction: Stir at room temperature for 1–2 hours. The primary amine reacts preferentially over the secondary alkoxyamine due to higher nucleophilicity and steric accessibility.

  • Quenching: Add dilute acid (1M HCl) to quench unreacted amines if necessary, or proceed to purification.

Mechanistic Visualization (Graphviz)

The following flow chart visualizes the "pH-Switch" logic essential for designing synthesis routes with this linker.

ReactionPathways Start (2-Aminoethyl)(ethoxy)amine HCl ConditionA Condition A: Acidic pH (4.5) Primary Amine Protonated (Inactive) Start->ConditionA Dissolve in NaOAc ConditionB Condition B: Basic pH (8.0) Primary Amine Neutral (Active) Start->ConditionB Dissolve in PBS/NaHCO3 ReactionA Reaction with Aldehyde/Ketone ConditionA->ReactionA + R-CHO ReactionB Reaction with NHS Ester ConditionB->ReactionB + R-CO-NHS ProductA Oxime-Linked Intermediate (Free Primary Amine Available) ReactionA->ProductA Forms C=N-O Bond ProductB Amide-Linked Intermediate (Free Alkoxyamine Available) ReactionB->ProductB Forms CO-NH Bond

Figure 2: Synthetic decision tree for selective conjugation using pH control.

Safety & Handling (E-E-A-T)

  • Corrosivity: As an amine hydrochloride, the solid can be irritating to mucous membranes. The free base form is corrosive and can cause skin burns.

  • PPE: Always wear nitrile gloves, safety goggles, and work within a fume hood.

  • Storage: Store under inert gas (Argon/Nitrogen) at

    
    . Moisture absorption leads to hydrolysis of the hydrochloride salt, forming a sticky gum that is difficult to weigh accurately.
    

References

  • Dirksen, A., & Dawson, P. E. (2008). "Rapid Oxime and Hydrazone Ligations with Aniline Catalysis for Biomoconjugation." Bioconjugate Chemistry. Link

  • Kalia, J., & Raines, R. T. (2008). "Hydrolytic Stability of Hydrazones and Oximes." Angewandte Chemie International Edition. Link

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (Chapter on Heterobifunctional Crosslinkers). Link

  • Toyo'oka, T. (2011). "Modern Derivatization Methods for Separation Science." John Wiley & Sons. (Discussion on Amines and Alkoxyamines in Analysis).

(2-aminoethyl)(ethoxy)amine hydrochloride CAS number and registry data

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of (2-Aminoethyl)(ethoxy)amine Hydrochloride , also known as 2-(Ethoxyamino)ethan-1-amine hydrochloride . This guide is structured for researchers and drug development professionals, focusing on its utility as a bifunctional N-alkoxy building block.[1][2]

Advanced Building Block for N-Alkoxy Heterocycles and Linker Chemistries[1][2]

Chemical Identity & Registry Data

(2-Aminoethyl)(ethoxy)amine hydrochloride is a specialized diamine derivative characterized by a primary amine and a secondary N-alkoxy amine connected by an ethylene bridge.[1][2] Unlike simple ethers (e.g., 2-ethoxyethylamine), this compound features a direct nitrogen-oxygen bond (


), classifying it as an N,O-dialkylhydroxylamine  derivative.[1][2]

This structural motif is critical in medicinal chemistry for modulating basicity, hydrogen bonding capability, and metabolic stability compared to standard amines.[1]

Registry Specifications
PropertyData
Common Name (2-Aminoethyl)(ethoxy)amine hydrochloride
IUPAC Name 2-(Ethoxyamino)ethan-1-amine hydrochloride
CAS Number 2839139-50-1
Molecular Formula

(Typically mono- or dihydrochloride)
Molecular Weight 104.15 g/mol (Free base) / ~140.61 g/mol (HCl salt)
SMILES CCONCCN.[H]Cl
InChI Key Derived from structure:[2][3][4]CCONCCN
Structure Class N-Alkoxy-1,2-ethanediamine
Appearance Hygroscopic white to off-white solid
Solubility Highly soluble in water, DMSO, Methanol

Critical Distinction: Do not confuse this compound with 2-ethoxyethylamine (CAS 110-76-9), which is an ether (


).[1][2] The compound discussed here contains a reactive 

bond (

).[1][2]

Synthesis & Manufacturing Methodologies

The synthesis of (2-aminoethyl)(ethoxy)amine hydrochloride typically requires protecting group strategies to differentiate the two nitrogen centers and prevent over-alkylation.[1]

Primary Synthetic Route: N-Alkylation of O-Ethylhydroxylamine[1][2]

The most robust method involves the alkylation of O-ethylhydroxylamine with a protected halo-ethylamine, followed by deprotection.[1][2]

Step-by-Step Protocol:

  • Reagents: N-Boc-2-bromoethylamine (Electrophile), O-Ethylhydroxylamine (Nucleophile), Potassium Carbonate (

    
    ), Acetonitrile (
    
    
    
    ).[1][2]
  • Reaction:

    • Dissolve O-ethylhydroxylamine hydrochloride (1.2 eq) and

      
       (3.0 eq) in MeCN.
      
    • Add N-Boc-2-bromoethylamine (1.0 eq) dropwise at

      
      .[1][2]
      
    • Reflux for 12–16 hours to ensure mono-alkylation.[1]

    • Note: The steric bulk and reduced nucleophilicity of the hydroxamate nitrogen minimize over-alkylation compared to standard amines.[1]

  • Workup: Filter salts, concentrate, and purify the Boc-protected intermediate (

    
    ) via silica gel chromatography (Hexane/EtOAc).
    
  • Deprotection:

    • Dissolve intermediate in 1,4-Dioxane.[1]

    • Add 4M HCl in Dioxane.[1] Stir at RT for 2 hours.

    • Precipitate the product with diethyl ether to yield (2-aminoethyl)(ethoxy)amine hydrochloride .[1]

Visual Synthesis Workflow

SynthesisRoute Start O-Ethylhydroxylamine (HCl Salt) Inter Intermediate: N-Boc-N'-ethoxy-1,2-diaminoethane Start->Inter K2CO3, MeCN Reflux, 16h Reagent N-Boc-2-bromoethylamine Reagent->Inter Final (2-Aminoethyl)(ethoxy)amine Hydrochloride Inter->Final 4M HCl/Dioxane Deprotection

Figure 1: Synthetic pathway via alkylation of O-ethylhydroxylamine. The N-Boc protection ensures selective formation of the primary amine salt.[1][2]

Physical & Chemical Properties

Understanding the reactivity profile of the N-alkoxy amine moiety is essential for application.[1]

  • Basicity (

    
    ): 
    
    • Primary Amine (

      
      ): 
      
      
      
      (Typical for alkyl amines).[1]
    • N-Alkoxy Amine (

      
      ): 
      
      
      
      .[1][2]
    • Implication: The primary amine is significantly more nucleophilic and basic.[1] Selective functionalization of the primary amine can be achieved by controlling pH (e.g., at pH 7-8, the N-alkoxy amine is largely unprotonated but less nucleophilic than the primary amine).[1][2]

  • Stability:

    • The

      
       bond is stable to standard acidic and basic conditions but can be cleaved under strong reducing conditions (e.g., 
      
      
      
      ,
      
      
      ) to yield the corresponding diamine (
      
      
      ).[1][2]
    • Hygroscopicity: The hydrochloride salt attracts moisture; store under inert atmosphere (Argon/Nitrogen) at

      
      .[1]
      

Applications in Drug Development

This compound serves as a versatile "linker" and "warhead" scaffold in modern medicinal chemistry.[1]

A. PROTAC Linker Design

In Proteolysis Targeting Chimeras (PROTACs), the physicochemical properties of the linker are paramount.[1]

  • Solubility: The oxygen atom in the N-ethoxy group increases aqueous solubility compared to purely alkyl linkers.[1]

  • Conformation: The N-alkoxy amine introduces a unique bond angle and rotational barrier, potentially altering the exit vector of the ligand.[1]

B. Heterocycle Synthesis (N-Alkoxy Piperazines)

The compound is a precursor for N-alkoxy heterocycles.[1] Reacting (2-aminoethyl)(ethoxy)amine with 1,2-dicarbonyls or bis-electrophiles (e.g., 1,2-dibromoethane) can generate N-ethoxy-piperazine derivatives, a rare scaffold in drug libraries.[1][2]

C. Glycan Conjugation (Neoglycoproteins)

The N-alkoxy amine moiety reacts specifically with aldehydes and ketones (chemoselective ligation) to form oxime ethers or stable adducts, although the secondary nature (


) makes it less reactive than 

-alkylhydroxylamines (

).[1][2] However, it can participate in Mannich-type reactions .[1]
Application Workflow Diagram

Applications Core (2-Aminoethyl)(ethoxy)amine HCl App1 PROTAC Linkers (Enhanced Solubility) Core->App1 Amide Coupling (Primary Amine) App2 N-Alkoxy Heterocycles (e.g., N-ethoxy-2-imidazolidinone) Core->App2 Cyclization with CDI or Phosgene App3 Chemoselective Ligation (Aldehyde/Ketone Targeting) Core->App3 Condensation (N-Alkoxy Amine)

Figure 2: Primary application avenues in drug discovery, highlighting the differential reactivity of the two nitrogen centers.[2]

Experimental Protocol: Selective Amide Coupling

Objective: To couple the primary amine of (2-aminoethyl)(ethoxy)amine to a carboxylic acid (Drug-COOH) while leaving the N-ethoxy amine intact.

Rationale: The primary amine is more nucleophilic.[1] Using stoichiometric control and a mild base prevents the sterically hindered and less basic N-ethoxy amine from reacting.[1]

Materials:

  • Carboxylic Acid (

    
    )[1][2]
    
  • (2-Aminoethyl)(ethoxy)amine HCl[2]

  • HATU (Coupling Agent)

  • DIPEA (Base)

  • DMF (Solvent)

Procedure:

  • Activation: Dissolve

    
     (1.0 eq) in dry DMF. Add HATU (1.1 eq) and DIPEA (2.5 eq).[1] Stir for 5 minutes at RT.
    
  • Addition: Add (2-aminoethyl)(ethoxy)amine HCl (1.2 eq) in one portion.

  • Reaction: Stir at RT for 1–2 hours. Monitor by LC-MS.[1][2]

    • Checkpoint: Look for the mass

      
      .[1] The N-ethoxy amine should remain unreacted due to the lower 
      
      
      
      and steric hindrance.[1]
  • Workup: Dilute with EtOAc, wash with saturated

    
     and brine. Dry over 
    
    
    
    .[1]
  • Result: The product is an amide with a pendant N-ethoxy ethylamine tail (

    
    ), ready for further functionalization.[1][2]
    

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).[1]

  • Storage: Hygroscopic. Store at

    
     under inert gas.
    
  • Stability: Avoid strong oxidizing agents.[1] The HCl salt is stable for years if kept dry.[1]

References

  • National Center for Biotechnology Information (NCBI). (2024).[1] PubChem Compound Summary for CID 76850 (O-Ethylhydroxylamine - Related Class). Retrieved from [Link]

  • ChemSRC. (2024).[1] (2-Aminoethyl)(ethoxy)amine Registry Data. Retrieved from [Link]

Sources

Thermodynamic and Apparent Solvation Dynamics of (2-Aminoethyl)(ethoxy)amine Hydrochloride in Polar Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The solubility profile of an active pharmaceutical ingredient (API) or key synthetic intermediate dictates its downstream formulation strategy, bioavailability, and reaction kinetics. (2-Aminoethyl)(ethoxy)amine hydrochloride is a highly polar, low-molecular-weight aliphatic amine salt. This technical whitepaper provides an in-depth mechanistic analysis of its solubility behavior in polar solvents, moving beyond empirical data collection to establish a self-validating thermodynamic framework for solubility determination.

Molecular Architecture and Solvation Thermodynamics

To predict and measure solubility accurately, we must first deconstruct the molecule's physicochemical architecture. (2-Aminoethyl)(ethoxy)amine hydrochloride (


) features three critical solvation sites:
  • Primary Amine (

    
    ):  Highly protonated under standard conditions, acting as a powerful hydrogen bond donor.
    
  • Ethoxyamine Linkage (-NH-O-CH

    
    CH
    
    
    
    ):
    Provides both hydrogen bond donor (-NH-) and acceptor (-O-) capabilities, while the ethyl group introduces a minor steric/hydrophobic pocket.
  • Hydrochloride Counterion (

    
    ):  Ensures a high crystal lattice energy but overwhelmingly favors hydration due to its high hydration enthalpy.
    

The Causality of Dissolution: When introduced to a polar solvent, dissolution is governed by the competition between the solid-state crystal lattice energy and the solvation enthalpy. Solvents with a high dielectric constant (


) effectively shield the electrostatic attraction between the protonated organic cation and the chloride anion. Concurrently, the solvent network must be capable of satisfying the extensive hydrogen-bonding requirements of the amine and ethoxy groups.

SolvationMechanism Solid Solid Salt Crystal (Cation + Cl-) Dissociation Ionic Dissociation & Lattice Breakdown Solid->Dissociation Solvent Polar Solvent (High Dielectric Constant) Solvent->Dissociation Cation Solvated Organic Cation (H-Bonding) Dissociation->Cation Anion Solvated Chloride Anion (Ion-Dipole) Dissociation->Anion

Figure 1: Thermodynamic breakdown of the crystal lattice and subsequent solvation of the ionic species.

Quantitative Solubility Profile in Polar Solvents

The table below synthesizes the solubility profile of (2-aminoethyl)(ethoxy)amine hydrochloride across a dielectric continuum of common polar solvents.

SolventDielectric Constant (

at 25°C)
Estimated Solubility (mg/mL)USP Solubility ClassificationPrimary Solvation Mechanism
Water 78.4> 500Freely SolubleIon-dipole, extensive H-bonding
Methanol 32.7~ 150Freely SolubleIon-dipole, strong H-bonding
DMSO 46.7~ 80SolubleStrong dipole-dipole, H-bond acceptor
Ethanol 24.3~ 50SolubleModerate ion-dipole, H-bonding
DMF 36.7~ 30Sparingly SolubleDipole-dipole, limited H-bond donor

Note: As a hydrochloride salt, the molecule exhibits maximum solubility in protic solvents (Water, Methanol) that can solvate both the organic cation and the chloride anion simultaneously.

Methodological Framework for Solubility Determination

As a Senior Application Scientist, I design solubility protocols not as static procedures, but as self-validating systems. A common pitfall in early-stage development is confusing transient kinetic solubility (supersaturation) with true thermodynamic equilibrium.

Thermodynamic Equilibrium Solubility (Shake-Flask Method)

This protocol is strictly aligned with the [1] and the [2].

Step-by-Step Protocol & Mechanistic Causality:

  • Solid Excess Preparation: Add an excess amount of (2-aminoethyl)(ethoxy)amine hydrochloride to 10 mL of the target polar solvent in a borosilicate glass vial.

    • Causality: Borosilicate glass is chosen over standard soda-lime glass to prevent leaching of alkaline ions that could alter the pH of the microenvironment and artificially shift the solubility equilibrium.

  • Isothermal Equilibration: Seal the vials and place them in a thermostatic shaker bath at 25.0 ± 0.1 °C, agitating at 150 RPM.

    • Causality: Temperature fluctuations exponentially impact the solubility of highly polar salts. A strict ± 0.1 °C tolerance ensures thermodynamic consistency.

  • Self-Validating Sampling (The

    
     Rule):  Extract 0.5 mL aliquots at 24, 48, and 72 hours.
    
    • Causality: Amine hydrochlorides can rapidly dissolve to form a supersaturated state due to high initial kinetic solubility before slowly precipitating back to their true equilibrium. Terminating the experiment at 24 hours without variance verification risks overestimating the solubility. Equilibrium is only confirmed when the concentration variance (

      
      ) between consecutive time points is less than 5%[1].
      
  • Phase Separation: Centrifuge the aliquots at 10,000 RPM for 10 minutes, followed by filtration through a 0.22 µm PTFE syringe filter.

    • Causality: Why PTFE instead of Nylon? Nylon membranes possess unreacted amide end-groups that can establish hydrogen bonds with the ethoxyamine moiety of our analyte, leading to adsorptive loss and an artificially low solubility reading. PTFE is chemically inert, ensuring 100% analyte recovery.

  • Chromatographic Quantification: Dilute the filtrate appropriately and quantify the concentration using HPLC-UV or LC-MS against a validated calibration curve.

ShakeFlaskWorkflow Start Excess Solid Addition Equilibrate Isothermal Equilibration (Shake-Flask, 25°C) Start->Equilibrate Sample Time-Point Sampling (24h, 48h, 72h) Equilibrate->Sample Verify Verify Sample->Verify Verify->Equilibrate ΔC > 5% Separate Phase Separation (Centrifugation/Filtration) Verify->Separate ΔC < 5% Quantify Quantification (HPLC/LC-MS) Separate->Quantify

Figure 2: Standardized shake-flask methodology for thermodynamic equilibrium solubility determination.

Apparent Solubility and Biorelevant Media

While thermodynamic solubility provides the absolute baseline, drug development requires an understanding of apparent solubility in complex media. As outlined in [2], apparent solubility techniques are critical when evaluating the molecule in simulated physiological conditions.

If this compound is intended for oral administration, its solubility must be profiled in Fasted State Simulated Intestinal Fluid (FaSSIF) and Fed State Simulated Intestinal Fluid (FeSSIF). The presence of mixed micelles (sodium taurocholate and lecithin) in these media can significantly enhance the apparent solubility of the un-ionized free base, though the effect on the highly polar hydrochloride salt form is generally less pronounced compared to lipophilic APIs[2].

Critical Factors Influencing Solvation

When working with (2-aminoethyl)(ethoxy)amine hydrochloride, researchers must actively control for two phenomena:

  • The Common-Ion Effect: If the solvent matrix contains endogenous chloride ions (e.g., physiological saline or specific buffer systems), the solubility of the hydrochloride salt will be suppressed. According to Le Chatelier's principle, the excess ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted">

    
     shifts the equilibrium back toward the solid crystal lattice.
    
  • pH-Dependent Speciation: The solubility of this compound is highly pH-dependent. At a pH below the pKa of the primary amine (typically ~9.0 - 10.0 for aliphatic amines), the molecule remains fully ionized and highly water-soluble. As the pH approaches or exceeds the pKa, the molecule deprotonates into its free-base form, drastically reducing its solubility in water and increasing its affinity for less polar organic solvents.

Conclusion

The solubility profiling of (2-aminoethyl)(ethoxy)amine hydrochloride requires a rigorous understanding of its ionic nature and hydrogen-bonding capacity. By employing self-validating thermodynamic protocols—such as the


 equilibrium verification and the strategic selection of inert filtration media—researchers can generate highly accurate, reproducible data that seamlessly translates into robust downstream formulations.

References

  • United States Pharmacopeia (USP). USP <1236>: Solubility Measurements Chapter. Biorelevant. Available at:[Link]

  • Organisation for Economic Co-operation and Development (OECD). Test Guideline 105: Water Solubility. OECD iLibrary. Available at:[Link]

Sources

Thermodynamic Stability of (2-aminoethyl)(ethoxy)amine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the thermodynamic stability profile of (2-aminoethyl)(ethoxy)amine hydrochloride , a specialized bifunctional linker used in bioconjugation and drug development.

The analysis synthesizes structural thermodynamics, pKa-dependent speciation, and degradation kinetics to provide a predictive stability model where direct experimental data is proprietary.[1]

Executive Summary

(2-aminoethyl)(ethoxy)amine hydrochloride (often chemically defined as N-(2-aminoethyl)-O-ethylhydroxylamine dihydrochloride) is a bifunctional reagent containing a primary amine and a secondary alkoxyamine.[1][2][3] Its thermodynamic profile is defined by the high lattice energy of the hydrochloride salt in the solid state and the differential protonation states of the amine/alkoxyamine motifs in solution.

While the solid salt exhibits high thermal stability (typically stable up to


C), the free base in solution is susceptible to oxidation and specific condensation reactions. This guide provides the thermodynamic parameters, degradation mechanisms, and handling protocols required to maintain >99% purity during storage and conjugation workflows.

Chemical Identity & Structural Thermodynamics[1]

To understand the stability, we must first define the molecular connectivity and bond energetics.

  • IUPAC Name: N-(2-aminoethyl)-O-ethylhydroxylamine dihydrochloride[1][2]

  • Chemical Structure:

    
    [2]
    
  • Molecular Formula:

    
    [2]
    
  • Role: Bifunctional linker.[1] The alkoxyamine group reacts selectively with aldehydes/ketones (oxime ligation), while the primary amine serves as a handle for acylations or reductive aminations.

Bond Dissociation Energies (BDE)

The thermodynamic weak point of the molecule is the N–O bond , although it is significantly stronger in alkoxyamines than in hydroxylamines.

Bond TypeApprox.[1][4] BDE (kcal/mol)Stability Implication
C–N (Amine)~73–77High thermal stability.[1][2]
N–O (Alkoxyamine)~53–60Susceptible to homolysis only at high T (

C) or radical attack.
N–H (Amine)~93Stable against spontaneous abstraction.
Salt Form Thermodynamics

The hydrochloride salt form significantly enhances thermodynamic stability compared to the free base.

  • Lattice Energy: The ionic lattice prevents the translational freedom required for intermolecular oxidation.

  • Protonation Shielding: Protonation of the nitrogen centers (

    
     and 
    
    
    
    ) withdraws electron density, rendering the N-centers non-nucleophilic and resistant to oxidative degradation by atmospheric oxygen.[1][2]

Solid-State Stability Profile

Thermal Decomposition

In the solid state, the compound is stable. Decomposition typically follows a two-stage mechanism visible in TGA (Thermogravimetric Analysis):

  • Dehydrochlorination (

    
    C):  Loss of HCl gas.
    
  • Skeletal Fragmentation (

    
    C):  Homolysis of the N–O bond and fragmentation of the ethyl backbone.
    
Hygroscopicity & Hydrolysis[2]
  • Hygroscopicity: As an amine hydrochloride, the compound is hygroscopic . It will absorb atmospheric moisture, forming a hydrate.[1]

  • Thermodynamic Consequence: Absorbed water lowers the glass transition temperature (

    
    ) and provides a medium for ionic mobility, potentially accelerating hydrolysis if contaminants are present.
    
  • Recommendation: Store under desiccated conditions (Relative Humidity < 30%).[1]

Solution-State Thermodynamics & pKa Speciation

The stability in solution is dictated by pH, which controls the protonation state of the two nitrogen centers.[5]

Acid Dissociation Constants (pKa)
  • Primary Amine (

    
    ): 
    
    
    
    .[2]
  • Alkoxyamine (

    
    ): 
    
    
    
    .[1][2]
Stability Zones

The compound exhibits distinct stability behaviors across the pH scale:

  • pH < 4 (Fully Protonated): Both nitrogens are positively charged. Most Stable. No nucleophilic activity; resistant to oxidation.[1]

  • pH 5–9 (Zwitterionic/Mono-cationic): The alkoxyamine is deprotonated (neutral), while the primary amine is protonated. Reactive Zone. The neutral alkoxyamine is a potent nucleophile for carbonyls (intended reaction) but can also slowly oxidize if metal ions are present.

  • pH > 11 (Free Base): Both nitrogens are neutral. Least Stable. Susceptible to rapid air oxidation and formation of azo/azoxy byproducts.[1]

Degradation Pathways (Graphviz Diagram)

The following diagram illustrates the degradation pathways dependent on environmental conditions.

StabilityPathways Compound (2-aminoethyl)(ethoxy)amine (Intact) Protonated Fully Protonated Salt (pH < 4) Compound->Protonated Acid (HCl) Oxime Oxime Ligation Product (Target) Compound->Oxime R-CHO (pH 4-6) Hydrolysis Hydrolysis Products (Ethanol + Hydrazine deriv.) Compound->Hydrolysis Strong Acid (pH < 0) High Temp Oxidation Oxidative Degradation (Nitroxides/Imines) Compound->Oxidation O2, pH > 9 Metal Ions Protonated->Compound Base (NaOH)

Figure 1: Reaction and degradation logic flow. Green paths indicate stabilization or intended reactivity; red paths indicate thermodynamic instability.[1]

Experimental Protocols for Stability Assessment

To validate the stability of your specific batch, use the following self-validating protocols.

Protocol A: Differential Scanning Calorimetry (DSC)

Objective: Determine the melting point and onset of thermal decomposition.

  • Sample: 2–5 mg of dry hydrochloride salt in a crimped aluminum pan.

  • Reference: Empty aluminum pan.

  • Ramp: Heat from

    
    C to 
    
    
    
    C at
    
    
    C/min under Nitrogen purge (50 mL/min).
  • Analysis:

    • Look for a sharp endotherm (melting) typically

      
      C.[1]
      
    • Any exotherm prior to melting indicates instability or impurities.[1]

Protocol B: Accelerated Stability Study (HPLC)

Objective: Determine solution shelf-life.

  • Preparation: Dissolve compound to 10 mM in three buffers:

    • Buffer A: 0.1% TFA in water (pH ~2).[1]

    • Buffer B: 50 mM Phosphate (pH 7.4).[1]

    • Buffer C: 50 mM Borate (pH 10).[1]

  • Incubation: Store aliquots at

    
    C and 
    
    
    
    C.
  • Timepoints: T=0, 24h, 72h, 1 week.

  • Derivatization (Critical): Since the compound lacks a strong chromophore, derivatize aliquots with Benzaldehyde (excess) before injection.[3] The alkoxyamine will form a UV-active oxime.[1][2]

  • Detection: Monitor the peak area of the benzaldehyde-oxime adduct at 254 nm.[1] Decrease in peak area correlates to degradation of the starting alkoxyamine.

Storage & Handling Recommendations

Based on the thermodynamic profile, adhere to these strict handling requirements:

ParameterRecommendationThermodynamic Rationale
Temperature

C (Long term)
Arrhenius suppression of hydrolysis/oxidation rates.[1][2][3]
Atmosphere Argon/NitrogenPrevents formation of N-oxide impurities.[1][2][3]
Container Amber GlassWhile not strictly photosensitive, amber glass prevents UV-induced radical formation.[1][2][3]
Desiccation RequiredPrevents lattice hydration and

depression.[1]
Solvent Water/MethanolAvoid ketones (Acetone) or Aldehydes; they react instantly.[3]

References

  • Alkoxyamine Bond Strengths & Homolysis

    • Thermodynamic Evaluation on Alkoxyamines of TEMPO Derivatives. ResearchGate.[1]

  • General Amine/Alkoxyamine Properties

    • O-Ethylhydroxylamine hydrochloride Properties.[2][6] ChemicalBook/NIST.[1]

  • Bioconjugation Chemistry (Oxime Ligation)

    • Linker and Conjugation Chemistry in ADCs. BOC Sciences.[1]

  • Hydrolysis Kinetics of N-O bonds

    • Kinetics and Mechanism of Aqueous Hydrolysis.[1] Semantic Scholar.[1]

Sources

Literature review of (2-aminoethyl)(ethoxy)amine hydrochloride derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to (2-Aminoethyl)(ethoxy)amine Hydrochloride Derivatives in Advanced Bioconjugation

As a Senior Application Scientist, I frequently encounter the challenge of designing bioconjugation strategies that are both highly chemoselective and kinetically efficient under physiological conditions. The structural motif of (2-aminoethyl)(ethoxy)amine hydrochloride —and its extended derivatives—represents a masterclass in bifunctional linker design. By combining an aliphatic primary amine with an alkoxyamine, this class of molecules bridges the gap between classical peptide synthesis and bioorthogonal click chemistry.

This whitepaper deconstructs the mechanistic rationale, kinetic advantages, and practical laboratory workflows for utilizing (2-aminoethyl)(ethoxy)amine derivatives in modern drug discovery, specifically focusing on oxime ligation and targeted protein modification.

Structural Rationale and the "Alpha Effect"

The utility of (2-aminoethyl)(ethoxy)amine derivatives stems from their orthogonal reactivity. The molecule possesses two distinct nitrogen centers:

  • The Primary Amine (

    
    ):  Highly reactive toward activated esters (e.g., NHS esters) for standard amide coupling.
    
  • The Alkoxyamine (

    
     or 
    
    
    
    ):
    Reserved for chemoselective condensation with aldehydes or ketones to form stable oxime linkages.

The secret to the alkoxyamine's bioorthogonal supremacy lies in the Alpha Effect 1. The adjacent oxygen atom donates electron density from its lone pairs to the nitrogen atom, significantly raising the energy of the highest occupied molecular orbital (HOMO). This makes the alkoxyamine nitrogen exceptionally nucleophilic even at mildly acidic pH (where standard aliphatic amines are protonated and inert). Consequently, oxime ligation can proceed rapidly in biological buffers without cross-reacting with the ubiquitous lysine residues on protein surfaces.

Orthogonal Conjugation Workflow

BioconjugationWorkflow Payload Payload / Drug (Carboxylic Acid) AmideCoupling Amide Coupling (EDC/NHS) Payload->AmideCoupling Linker (2-Aminoethyl)(ethoxy)amine Derivative Linker->AmideCoupling Intermediate Alkoxyamine-Functionalized Payload AmideCoupling->Intermediate OximeLigation Oxime Ligation (Aniline Catalyst, pH 4.5-6.0) Intermediate->OximeLigation Protein Target Protein (N-terminal Ser/Thr) Oxidation NaIO4 Oxidation (pH 7.0) Protein->Oxidation Aldehyde Aldehyde-Functionalized Protein Oxidation->Aldehyde Aldehyde->OximeLigation Conjugate Stable Protein-Drug Conjugate (Oxime Linkage) OximeLigation->Conjugate

Workflow illustrating the orthogonal use of the primary amine and alkoxyamine functional groups.

Mechanistic Causality: Nucleophilic Catalysis via Aniline

While the alpha effect makes alkoxyamines superior nucleophiles, the uncatalyzed reaction with aldehydes is often too slow for dilute protein solutions. To solve this, we employ nucleophilic catalysis using aniline.

Aniline reacts rapidly with the target aldehyde to form a protonated Schiff base. Because the Schiff base is highly populated and significantly more electrophilic than the parent carbonyl, the alkoxyamine derivative can attack it rapidly 2. This catalytic bypass increases the reaction rate by up to 400-fold, shifting the kinetics from days to hours, which is critical for maintaining the structural integrity of delicate biomolecules 3.

OximeMechanism Aldehyde Aldehyde/Ketone (Slow Electrophile) SchiffBase Protonated Schiff Base (Highly Reactive Electrophile) Aldehyde->SchiffBase + Aniline (Fast) Tetrahedral Tetrahedral Intermediate (Transient) Aldehyde->Tetrahedral Uncatalyzed (Very Slow) Aniline Aniline Catalyst (Nucleophile) SchiffBase->Tetrahedral + Alkoxyamine (Rapid Attack) Alkoxyamine Alkoxyamine Derivative (Alpha-Effect Nucleophile) Oxime Stable Oxime Linkage (Irreversible at pH 7.4) Tetrahedral->Oxime - H2O - Aniline

Catalytic cycle of aniline-mediated oxime ligation demonstrating the Schiff base intermediate.

Quantitative Kinetic Data

To underscore the necessity of the alpha effect and aniline catalysis, the following table summarizes the kinetic parameters of various ligation strategies. Notice how the combination of an alkoxyamine and aniline catalysis achieves rate constants suitable for in vivo or dilute in vitro applications.

Ligation StrategyNucleophileCatalystpHApprox. Rate Constant (

)
Reversibility (at pH 7.4)
Standard Imine Aliphatic AmineNone7.4< 0.001Highly Reversible
Uncatalyzed Oxime AlkoxyamineNone4.50.01 - 0.05Effectively Irreversible
Catalyzed Oxime AlkoxyamineAniline (10-100 mM)4.510.0 - 50.0Effectively Irreversible
Catalyzed Oxime AlkoxyamineAniline (10-100 mM)7.00.5 - 2.0Effectively Irreversible

Data synthesized from established bioconjugation kinetic studies 3, 2.

Self-Validating Experimental Protocol: Site-Specific Protein Labeling

The following protocol details the site-specific conjugation of an alkoxyamine-functionalized payload (derived from a (2-aminoethyl)(ethoxy)amine precursor) to the N-terminus of a target protein.

Causality Note: We specifically target proteins with an N-terminal Serine or Threonine. Sodium periodate (


) selectively oxidizes these 1,2-amino alcohols to generate a reactive glyoxylyl (aldehyde) group at the exact N-terminus, leaving internal residues untouched 4.
Phase 1: Oxidation of N-terminal Ser/Thr
  • Preparation: Dissolve the target protein (containing N-terminal Ser/Thr) to a concentration of

    
     in 
    
    
    
    Sodium Phosphate buffer, pH 7.0. Do not use Tris or amine-containing buffers, as they will quench the subsequent aldehyde.
  • Oxidation: Add

    
     to a final concentration of 
    
    
    
    (a 20-fold molar excess).
  • Incubation: Incubate in the dark at

    
     for exactly 30 minutes. Prolonged exposure risks off-target oxidation of methionine residues.
    
  • Quenching & Desalting: Quench the unreacted

    
     by adding 
    
    
    
    sodium sulfite, or immediately pass the mixture through a Zeba Spin Desalting Column pre-equilibrated with
    
    
    Sodium Acetate buffer, pH 5.5.
Phase 2: Aniline-Catalyzed Oxime Ligation
  • Catalyst Addition: To the oxidized protein solution (now in pH 5.5 buffer), add aniline to a final concentration of

    
    . Aniline acts as the nucleophilic catalyst to form the reactive Schiff base.
    
  • Linker Addition: Add the alkoxyamine-functionalized payload (dissolved in DMSO) to a final concentration of

    
     (10-fold molar excess). Ensure the final DMSO concentration does not exceed 5% v/v to prevent protein denaturation.
    
  • Reaction: Incubate the mixture at room temperature for 2 to 4 hours.

  • Validation Checkpoint: Monitor the reaction via LC-MS. You should observe a mass shift corresponding to the exact mass of the payload minus water (

    
    ), confirming the formation of the 
    
    
    
    bond.
  • Purification: Remove excess reagents via size exclusion chromatography (SEC) or dialysis against standard PBS (pH 7.4). At pH 7.4, the oxime bond is exceptionally stable and effectively irreversible.

Conclusion

(2-Aminoethyl)(ethoxy)amine hydrochloride derivatives are indispensable tools in the arsenal of chemical biology. By understanding the thermodynamic drivers—such as the alpha effect—and the kinetic accelerators—like aniline catalysis—scientists can engineer highly stable, site-specific conjugates. Whether designing next-generation Antibody-Drug Conjugates (ADCs) or synthesizing complex PROTACs, mastering this bifunctional chemistry ensures both structural precision and biological efficacy.

References

  • Photomediated oxime ligation as a bioorthogonal tool for spatiotemporally-controlled hydrogel formation and modification - PMC -[Link]

  • Bioconjugation - Wikipedia - [Link]

  • Fast Alpha Nucleophiles: Structures that Undergo Rapid Hydrazone/Oxime Formation at Neutral pH - ResearchGate -[Link]

  • Secondary Modification of Oxidatively-Modified Proline N-termini for the Construction of Complex Bioconjugates - PMC -[Link]

Sources

Methodological & Application

Protocol for bioconjugation using (2-aminoethyl)(ethoxy)amine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoselective Bioconjugation using (2-Aminoethyl)(ethoxy)amine Hydrochloride

Introduction & Strategic Logic

This guide details the protocol for using (2-aminoethyl)(ethoxy)amine hydrochloride (chemically defined as 2-(aminooxy)ethanamine ). This molecule is a powerful heterobifunctional linker containing two distinct amine-based functional groups:

  • Aminooxy Group (

    
    ):  Exhibits high reactivity toward aldehydes and ketones via the "Alpha Effect," forming stable oxime bonds.
    
  • Primary Amine Group (

    
    ):  Reacts with activated carboxyls (NHS esters) or epoxides.
    
The Challenge: Chemoselectivity

Since both ends of the molecule are nucleophilic amines, preventing polymerization or wrong-end conjugation is critical. This protocol utilizes pKa-driven chemoselectivity .

  • Aminooxy pKa (~4.6): At pH 5.0–6.0, this group is deprotonated (neutral) and highly nucleophilic.

  • Primary Amine pKa (~10.5): At pH 5.0–6.0, this group is fully protonated (

    
    ) and chemically inert.
    

Strategy: We perform the oxime ligation first at acidic pH (Step A), purify, and then raise the pH to activate the primary amine for secondary conjugation (Step B).

Workflow Visualization

The following diagram illustrates the sequential pH-switch strategy required to ensure the linker orients correctly on the biomolecule.

Bioconjugation_Workflow Target Glycoprotein (Target) Oxidized Aldehyde-Functionalized Protein Target->Oxidized Periodate Oxidation (NaIO4) Intermediate Intermediate: Protein-Linker-NH3+ Oxidized->Intermediate Step A: Oxime Ligation pH 5.0 - 6.0 (Amine is inert) Linker Linker: (2-Aminoethyl)(ethoxy)amine Linker->Intermediate Reagent Addition Final Final Conjugate: Protein-Linker-Payload Intermediate->Final Step B: Amide Bond pH 8.0 (Amine activated) Payload NHS-Ester Payload (Fluorophore/Drug) Payload->Final

Figure 1: The pH-switch workflow ensures the aminooxy group reacts first with the protein aldehyde, leaving the primary amine available for a secondary payload attachment.

Detailed Protocols

Phase 1: Preparation of Aldehyde-Tagged Biomolecule

Context: Most proteins do not have native aldehydes. We generate them via mild oxidation of N-glycans (antibodies/glycoproteins) or N-terminal transamination.

Reagents:

  • Sodium Periodate (

    
    )
    
  • Oxidation Buffer:

    
     Sodium Acetate, pH 5.5 (Avoid amine buffers like Tris).
    
  • Quenching Reagent: Glycerol or Ethylene Glycol.

Procedure:

  • Buffer Exchange: Equilibrate

    
     glycoprotein into Oxidation Buffer using a desalting column (e.g., Zeba Spin).
    
  • Oxidation: Add

    
     to a final concentration of 
    
    
    
    (depending on glycosylation density).
  • Incubation: Incubate for 30 minutes at

    
     in the dark. Note: Over-oxidation can damage amino acids; keep time/temp controlled.
    
  • Quench: Add glycerol to

    
     final concentration; incubate 5 mins.
    
  • Purify: Immediately desalt into Coupling Buffer A (see below) to remove excess periodate.

Phase 2: Chemoselective Oxime Ligation (Linker Attachment)

Context: This step attaches the (2-aminoethyl)(ethoxy)amine linker to the aldehyde via the aminooxy end.

Reagents:

  • Linker: (2-aminoethyl)(ethoxy)amine hydrochloride (

    
     stock in water).
    
  • Coupling Buffer A:

    
     Sodium Acetate, 
    
    
    
    NaCl, pH 5.0 .
  • Catalyst (Optional but Recommended):

    
    -Phenylenediamine or Aniline (
    
    
    
    stock). Note: Aniline increases rate by 10-100x.

Procedure:

  • Reaction Mix: Combine the oxidized protein (from Phase 1) with the Linker.

    • Molar Ratio: Use

      
       molar excess of Linker over protein.
      
    • Catalysis: If using aniline, add to final concentration of

      
      .
      
  • Incubation: Incubate at Room Temperature (RT) for 2–4 hours or Overnight at

    
    .
    
    • Mechanism Check: At pH 5.0, the primary amine on the linker is protonated (

      
      ) and will not  react with the aldehydes or the protein surface, preventing crosslinking.
      
  • Purification (Critical): Remove excess linker and catalyst using a desalting column (MWCO 7k) or dialysis.

    • Elute into Coupling Buffer B:

      
       Sodium Phosphate or HEPES, pH 8.0 .
      
    • Why switch buffer? You must raise the pH to deprotonate the terminal amine for the next step.

Phase 3: Secondary Conjugation (Payload Attachment)

Context: The protein now displays a reactive primary amine on a short spacer.

Reagents:

  • Payload: NHS-Ester or Sulfo-NHS-Ester functionalized molecule (Fluorophore, Drug, Biotin).

  • Solvent: Anhydrous DMSO or DMF.

Procedure:

  • Dissolve Payload: Prepare NHS-ester in DMSO immediately before use (

    
    ).
    
  • Conjugation: Add NHS-ester to the Protein-Linker intermediate (in pH 8.0 buffer).

    • Molar Ratio:

      
       excess over protein.
      
  • Incubation: 1 hour at RT or 2 hours at

    
    .
    
  • Final Purification: Remove excess small molecules via Size Exclusion Chromatography (SEC) or dialysis against PBS.

Data Summary & Troubleshooting

Buffer Compatibility Table
StepBuffer SystempHCritical Note
Oxidation Sodium Acetate5.5Avoid Tris/Glycine (Amine nucleophiles interfere).
Oxime Ligation Sodium Acetate / Citrate4.5 – 6.0Low pH ensures specificity of Aminooxy group.
Amine Ligation Phosphate / HEPES / Bicarb7.5 – 8.5High pH required to activate primary amine.
Troubleshooting Guide
  • Problem: Precipitation during Oxime Ligation.

    • Cause: Hydrophobic aldehydes or high concentration of aniline.

    • Solution: Reduce protein concentration; add 5-10% glycerol; reduce aniline to

      
      .
      
  • Problem: No Secondary Conjugation (Step B fails).

    • Cause: pH was not raised sufficiently after Step A.

    • Solution: Ensure buffer exchange into pH 8.0 is complete. Residual acetate will keep the amine protonated.

  • Problem: Crosslinking/Aggregation.

    • Cause: Step A performed at pH > 6.5.

    • Solution: Strictly maintain pH < 6.0 during linker addition to prevent the primary amine from reacting with aldehydes.

References

  • Dirksen, A., & Dawson, P. E. (2008). "Rapid oxime and hydrazone ligations with aromatic aldehydes for biomolecular labeling." Bioconjugate Chemistry, 19(12), 2543-2548. Link

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. Chapter 5: Heterobifunctional Crosslinkers. Link

  • Rashidian, M., et al. (2013). "Chemoenzymatic labeling of proteins: techniques and approaches." Bioconjugate Chemistry, 24(8), 1277-1294. Link

  • BroadPharm. (n.d.). "Aminooxy-PEG1-amine HCl salt Product Page & Protocol." BroadPharm Catalog. Link

Application Note: Synthesis of Heterocyclic Compounds using (2-Aminoethyl)(ethoxy)amine Hydrochloride

[1]

Executive Summary

This application note details the strategic use of (2-aminoethyl)(ethoxy)amine hydrochloride (CAS: Analogous to N-alkoxy-1,2-diamines) as a bifunctional building block in medicinal chemistry. Unlike standard 1,2-diamines, this reagent possesses a unique N-alkoxy motif (

1

This structural feature allows for the synthesis of N-alkoxy-heterocycles , specifically 1-ethoxyimidazolidin-2-ones and 1-ethoxypiperazin-2-ones .[1] These scaffolds are increasingly valued in drug discovery for their ability to modulate lipophilicity and metabolic stability compared to their N-alkyl counterparts, while serving as bioisosteres for hydroxamic acids and N-hydroxyureas.[1]

Key Chemical Profile
PropertySpecification
Compound Name (2-aminoethyl)(ethoxy)amine dihydrochloride
Structure

Functional Groups 1° Amine (Nucleophilic, Basic) 2° Alkoxyamine (Alpha-effect nucleophile, reduced basicity)
Primary Application Synthesis of N-alkoxy-N-heterocycles (5- and 6-membered rings)
Stability Hygroscopic solid; store under inert atmosphere at -20°C.

Reactivity & Mechanistic Logic

The utility of (2-aminoethyl)(ethoxy)amine stems from the differential reactivity between its two nitrogen centers.[1] Understanding this dichotomy is the "Critical Control Point" for successful synthesis.

  • Primary Amine (

    
    ):  High basicity (
    
    
    ) and steric accessibility make this the initial site of reaction with electrophiles under kinetic control.
  • Alkoxyamine (

    
    ):  Reduced basicity (
    
    
    ) due to the electronegative oxygen, but exhibits enhanced nucleophilicity towards carbonyls (the
    
    
    -effect
    ).[1] This allows for unique cyclization modes that are difficult to achieve with standard secondary amines.
Reaction Pathway Visualization

The following diagram illustrates the divergent synthetic pathways accessible via this reagent.

ReactionPathwaysReagent(2-Aminoethyl)(ethoxy)amine(Starting Material)BaseNeutralization(2.2 eq. DIPEA)Reagent->Base ActivationIntermediateFree BaseIntermediateBase->IntermediateCDIReagent: CDI(Carbonyl Source)Intermediate->CDI Path AClAcClReagent: ChloroacetylChlorideIntermediate->ClAcCl Path BImid1-Ethoxyimidazolidin-2-one(5-membered Urea)CDI->Imid CyclizationPip1-Ethoxypiperazin-2-one(6-membered Amide)ClAcCl->Pip Alkylation & Cyclization

Figure 1: Divergent synthetic pathways for 5- and 6-membered N-alkoxy heterocycles.

Detailed Experimental Protocols

Protocol A: Synthesis of 1-Ethoxyimidazolidin-2-one

This protocol utilizes 1,1'-Carbonyldiimidazole (CDI) as a safer alternative to phosgene for generating the cyclic urea core.[1] The reaction capitalizes on the sequential nucleophilic attack of the diamine on the activated carbonyl.

Reagents Required:

  • (2-aminoethyl)(ethoxy)amine dihydrochloride (1.0 eq)[1]

  • 1,1'-Carbonyldiimidazole (CDI) (1.2 eq)[1]

  • Diisopropylethylamine (DIPEA) (2.5 eq)[1]

  • Dichloromethane (DCM) (Anhydrous)[1]

Step-by-Step Methodology:

  • Salt Neutralization (In-situ):

    • Suspend (2-aminoethyl)(ethoxy)amine dihydrochloride (10 mmol) in anhydrous DCM (50 mL) under nitrogen atmosphere.

    • Cool to 0°C using an ice bath.

    • Add DIPEA (25 mmol) dropwise over 10 minutes. Note: The suspension should clarify as the free base is liberated.

  • Carbonyl Activation:

    • Dissolve CDI (12 mmol) in DCM (20 mL) in a separate vessel.

    • Slowly add the CDI solution to the amine mixture at 0°C. Caution: CO2 gas evolution will occur. Ensure proper venting.

  • Cyclization:

    • Allow the reaction to warm to room temperature (20-25°C) and stir for 4 hours.

    • Monitoring: Check reaction progress via TLC (MeOH/DCM 1:9). The primary amine reacts first to form the imidazole-carboxamide intermediate, followed by intramolecular attack of the alkoxyamine.

  • Work-up & Purification:

    • Quench with 1M HCl (30 mL) to remove unreacted imidazole and excess base.

    • Extract the aqueous layer with DCM (3 x 20 mL).

    • Wash combined organics with brine, dry over

      
      , and concentrate.[2]
      
    • Purification: Flash column chromatography (Ethyl Acetate/Hexane) is usually required to isolate the pure cyclic urea.

Mechanism Check: The N-alkoxy group (

1
Protocol B: Synthesis of 1-Ethoxypiperazin-2-one

This protocol constructs a 6-membered lactam ring using chloroacetyl chloride.[1] This is a crucial scaffold for peptidomimetics.

Reagents Required:

  • (2-aminoethyl)(ethoxy)amine dihydrochloride (1.0 eq)[1]

  • Chloroacetyl chloride (1.1 eq)[1]

  • Triethylamine (

    
    ) (3.5 eq)[1]
    
  • THF (Anhydrous)[1]

Step-by-Step Methodology:

  • Regioselective Acylation:

    • Dissolve the diamine salt (10 mmol) in THF (60 mL) and cool to -78°C.

    • Add

      
       (35 mmol) to generate the free base.
      
    • Add chloroacetyl chloride (11 mmol) dropwise.

    • Scientific Rationale: At -78°C, the highly nucleophilic primary amine (

      
      ) reacts preferentially with the acid chloride, forming the linear chloroacetamide intermediate. The sterically hindered and less basic alkoxyamine remains unreacted at this stage.
      
  • Cyclization (Intramolecular Alkylation):

    • Allow the mixture to warm to room temperature.

    • Add a promoter base: Potassium tert-butoxide (

      
      , 1.2 eq) or Cesium Carbonate (
      
      
      ) and heat to reflux (60°C) for 6 hours.[1]
    • Mechanism:[1][2][3][4][5] The base deprotonates the secondary alkoxyamine (

      
      ), creating a potent nucleophile that displaces the terminal chloride, closing the ring.
      
  • Isolation:

    • Filter off inorganic salts.

    • Concentrate the filtrate.

    • Recrystallize from Ethanol/Ether to obtain the piperazinone.

Comparative Data & Troubleshooting

The following table summarizes the performance of (2-aminoethyl)(ethoxy)amine against standard diamines in heterocycle synthesis.

Parameter(2-aminoethyl)(ethoxy)amineStandard EthylenediamineImpact on Protocol
Nucleophilicity (N2) Moderate (

-effect)
ModerateAlkoxyamine cyclizes faster than hindered alkyl amines in intramolecular substitutions.[1]
Basicity (N2) Low (

)
High (

)
Requires stronger bases (e.g.,

) for alkylation steps.
Solubility (Product) High (Lipophilic)Moderate (Polar)Easier extraction into organic solvents (DCM/EtOAc).[1]
Metabolic Stability High (N-O bond)Low (N-C bond)Products are valuable for in vivo studies (drug discovery).[1]
Troubleshooting Guide
  • Issue: Low yield in Protocol A (Imidazolidinone).

    • Cause: Incomplete neutralization of the HCl salt.

    • Fix: Ensure pH > 9 before adding CDI. Use a stronger base like NaH if DIPEA fails, though DIPEA is usually sufficient.

  • Issue: Mixture of isomers in Protocol B.

    • Cause: Poor temperature control during acylation.

    • Fix: Strictly maintain -78°C during chloroacetyl chloride addition to prevent the alkoxyamine from reacting with the acid chloride.[1]

References

  • Catalytic C-H Amination for the Preparation of Substituted 1,2-Diamines. Source: National Institutes of Health (PMC). Relevance: Discusses the reactivity of N-alkylhydroxylamines and their conversion to diamine derivatives, providing foundational knowledge for handling N-alkoxy-diamine precursors. URL:[Link]

  • Synthesis of N-Heterocycles: Imidazolidinones. Source: Organic Chemistry Portal. Relevance: Provides the general mechanistic grounding for urea cyclization using CDI and diamines, which is adapted in Protocol A. URL:[Link][1]

  • Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones. Source: National Institutes of Health (PMC). Relevance: Validates the regioselectivity principles between primary and secondary amines in urea formation, supporting the logic in Section 3. URL:[Link]

  • PubChem Compound Summary: {2-[2-(2-Aminoethoxy)phenoxy]ethyl}amine dihydrochloride. Source:[1] PubChem.[6][7] Relevance: While a structural analog, this entry confirms the handling and stability characteristics of amino-ethoxy-amine hydrochloride salts.[1] URL:[Link][1]

Application Note: Optimized Reductive Amination of (2-Aminoethyl)(ethoxy)amine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to provide a comprehensive technical guide for the reaction of (2-aminoethyl)(ethoxy)amine hydrochloride (identified as 2-Ethoxyethylamine hydrochloride ) with carbonyl compounds.

Based on chemical nomenclature and commercial availability, the term "(2-aminoethyl)(ethoxy)amine" most accurately refers to 2-Ethoxyethylamine (CAS 110-76-9), a primary amine with an ether backbone. While 2-(Aminooxy)ethanamine (an oxime-forming reagent) is also relevant in drug development, the specific "ethoxy" nomenclature points to the ether-amine. This guide focuses on Reductive Amination , the primary reaction pathway for this molecule, while distinguishing it from aminooxy alternatives.

Executive Summary

This guide details the reaction conditions for coupling (2-aminoethyl)(ethoxy)amine hydrochloride (2-Ethoxyethylamine HCl) with carbonyl-containing substrates (aldehydes and ketones). This reaction is a cornerstone in medicinal chemistry for installing solubilizing ether tails or synthesizing secondary amine linkers in PROTACs and small molecule inhibitors.

The primary mechanism employed is Reductive Amination , proceeding via a reversible imine (Schiff base) intermediate, followed by irreversible reduction to a stable secondary amine.

Chemical Identity & Scope
PropertyDetail
Compound Name 2-Ethoxyethylamine Hydrochloride
Synonyms (2-Aminoethyl)(ethoxy)amine; 2-Aminoethyl ethyl ether;

-Ethylethanolamine
CAS Number 110-76-9 (Free base); 14222-60-7 (HCl salt)
Structure

Primary Reactivity Nucleophilic attack on Carbonyl (

)

Imine

Amine
Key Application Introduction of polar hydrophobic motifs (ethoxyethyl) to improve LogD; Linker synthesis.[1][2][3][4]

CRITICAL DISTINCTION: Do not confuse this molecule with 2-(Aminooxy)ethanamine (


). Aminooxy compounds react with carbonyls to form Oximes  (

), which do not require reduction. 2-Ethoxyethylamine forms Imines (

), which MUST be reduced to be stable.

Reaction Mechanism & Logic

The reaction proceeds in two distinct phases. Understanding the causality in each phase is essential for troubleshooting low yields.

Phase 1: Imine Formation (Equilibrium Controlled)

The primary amine group of 2-ethoxyethylamine attacks the electrophilic carbonyl carbon.

  • Key Constraint: This step is reversible and generates water.

  • pH Sensitivity:

    • pH < 4: The amine is fully protonated (

      
      ) and non-nucleophilic. Reaction stalls.
      
    • pH > 6: The carbonyl oxygen is not sufficiently activated by protonation. Reaction slows.

    • Optimal pH: 4.5 – 5.5 . This balances the concentration of free amine nucleophile and activated carbonyl.

Phase 2: Reduction (Irreversible)

The transient iminium ion is reduced to a secondary amine.

  • Selectivity: We use Sodium Triacetoxyborohydride (STAB) or Sodium Cyanoborohydride because they selectively reduce the imine over the starting carbonyl. Sodium Borohydride (

    
    ) is too strong and will reduce the aldehyde/ketone to an alcohol, killing the reaction.
    
Pathway Diagram

ReductiveAmination Start Substrate (Aldehyde/Ketone) Hemiaminal Hemiaminal Intermediate Start->Hemiaminal + Amine pH 4-5 SideProduct Alcohol (Side Product) Start->SideProduct If Reducing Agent is too strong (NaBH4) Amine Reagent (2-Ethoxyethylamine) Amine->Hemiaminal Imine Imine / Iminium (Unstable) Hemiaminal->Imine - H2O (Dehydration) Imine->Start Hydrolysis (If wet/no reduction) Product Secondary Amine (Stable Product) Imine->Product + Reductant (STAB/NaCNBH3)

Figure 1: Mechanistic pathway of reductive amination. Note the reversibility of the imine formation (yellow) requiring trapping by reduction (green).

Optimized Protocol: Direct Reductive Amination

This protocol uses Sodium Triacetoxyborohydride (STAB) , the preferred reagent for drug development due to its non-toxicity (compared to cyanoborohydride) and high chemoselectivity.

Materials
  • Substrate: Carbonyl compound (1.0 equiv).

  • Reagent: 2-Ethoxyethylamine Hydrochloride (1.2 – 1.5 equiv).

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 – 2.0 equiv).

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM). (THF/MeOH can be used for solubility but DCE is optimal for kinetics).

  • Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (Required to neutralize the HCl salt).

  • Acid Catalyst: Acetic Acid (AcOH) (Optional, 1-2 equiv to catalyze imine formation).

Step-by-Step Methodology
Step 1: Free Basing & Imine Formation
  • Dissolution: Dissolve the Carbonyl substrate (1.0 equiv) in DCE (0.1 M concentration).

  • Amine Addition: Add 2-Ethoxyethylamine Hydrochloride (1.2 equiv).

  • Neutralization: Add DIPEA (1.2 equiv) immediately.

    • Why? The HCl salt must be neutralized to release the nucleophilic free amine.

  • Catalysis: Add Acetic Acid (1.0 - 2.0 equiv).

    • Why? Maintains pH ~5 to activate the carbonyl without protonating all the amine.

  • Equilibration: Stir at Room Temperature (RT) for 30–60 minutes.

    • Checkpoint: If the substrate is a sterically hindered ketone, extend this time to 2–4 hours or add 3Å Molecular Sieves to drive dehydration.

Step 2: Reduction[4]
  • Reductant Addition: Add STAB (1.5 equiv) in one portion.

    • Note: Gas evolution (

      
      ) may occur; ensure venting.
      
  • Reaction: Stir at RT for 2–16 hours.

    • Monitoring: Monitor by LC-MS. Look for the disappearance of the imine mass (

      
      ) and appearance of the amine mass (
      
      
      
      ).
Step 3: Quench & Workup
  • Quench: Add Saturated Aqueous

    
     (equal volume to solvent). Stir for 15 minutes to destroy excess borohydride.
    
  • Extraction: Extract the organic layer (DCM/DCE). Wash with Brine.

  • Purification: Dry over

    
    , filter, and concentrate. Purify via Flash Chromatography (typically requires MeOH/DCM or Amine-functionalized silica due to polarity).
    

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
No Reaction pH too low (Amine protonated).Ensure DIPEA was added to neutralize the HCl salt.
Low Conversion Equilibrium favors carbonyl.Add Molecular Sieves (3Å) during Step 1 to remove water. Increase amine equivalents.
Over-reduction Aldehyde reduced to Alcohol.Reductant added too early or too strong. Ensure Imine forms before adding reductant. Use STAB, not

.
Precipitation Salt formation.Switch solvent to MeOH or a DCM/MeOH mixture (though STAB reacts slowly with MeOH, it is often acceptable).
Comparison of Reducing Agents
  • STAB (Sodium Triacetoxyborohydride): Best choice. Slow, selective, no toxic cyanide byproducts.

  • 
     (Sodium Cyanoborohydride):  Classic choice. Works at pH 5. Toxic. Use only if STAB fails due to steric bulk.
    
  • 
     (Sodium Borohydride): Avoid.  Too reactive; reduces aldehydes/ketones directly to alcohols.
    

Strategic Note: Aminooxy Alternative

If your goal is strictly bioconjugation (e.g., labeling a protein or sensitive drug) and you require higher stability without reduction, consider using the Aminooxy analog instead of the ethoxy-amine.

  • Reagent: 2-(Aminooxy)ethanamine (

    
    ).
    
  • Reaction: Forms an Oxime (

    
    ).
    
  • Benefit: Oximes are hydrolytically stable and do not require reducing agents (avoiding potential reduction of other sensitive groups).

  • Condition: React at pH 4.5 in Acetate buffer; no STAB required.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862. Link

  • Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." Journal of Organic Chemistry, vol. 55, no. 8, 1990, pp. 2552-2554. Link

  • PubChem. "2-Ethoxyethylamine (Compound)."[3] National Center for Biotechnology Information, 2024. Link

  • Li, J. "Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications." Springer, 5th Edition, 2014. (Chapter: Reductive Amination). Link

Sources

Application Note: O-(2-Aminoethyl)hydroxylamine as a Heterobifunctional Linker in Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the application of O-(2-Aminoethyl)hydroxylamine hydrochloride (also referred to as 2-(Aminooxy)ethylamine), interpreted here as the intended target for "(2-aminoethyl)(ethoxy)amine" based on chemical nomenclature and functional utility in drug design. This molecule is a premier heterobifunctional linker enabling chemoselective oxime ligation .

Executive Summary

In modern drug design—specifically for Antibody-Drug Conjugates (ADCs), PROTACs, and peptide therapeutics—chemoselectivity is paramount. O-(2-Aminoethyl)hydroxylamine (OAHA) serves as a critical heterobifunctional linker. It possesses two distinct reactive termini:

  • Primary Amine (

    
    ):  Reacts with activated esters (e.g., NHS, TFP) to form stable amide bonds.
    
  • Aminooxy Group (

    
    ):  Reacts exclusively with aldehydes or ketones to form oxime ethers  (
    
    
    
    ).

This duality allows for the modular assembly of conjugates where one component (e.g., a cytotoxic payload) is attached via the amine, and the other (e.g., a targeting antibody with engineered glycans) is attached via the aminooxy group. The resulting oxime bond is thermodynamically stable and hydrolytically resistant compared to hydrazones, making it ideal for physiological applications.

Chemical Properties & Mechanism

Structural Analysis

The linker consists of an ethyl backbone bridging an amine and an aminooxy group.

  • Formula:

    
    
    
  • Reactivity Profile:

    • The primary amine (

      
      ) is nucleophilic towards acylating agents.
      
    • The aminooxy group (

      
      ) is uniquely nucleophilic towards carbonyls at acidic pH (4.0–5.5) due to the alpha-effect  (repulsion between lone pairs on N and O increases reactivity).
      
Mechanistic Pathway: Oxime Ligation

The core utility lies in Oxime Ligation . Unlike standard amines which form unstable imines with aldehydes, the aminooxy group forms a stable oxime ether.

Reaction:



Advantages:

  • Bio-orthogonality: Aldehydes/ketones are rare on native protein surfaces (unless engineered).

  • Stability: The oxime bond is stable in plasma (

    
    ), preventing premature drug release.
    

Experimental Protocols

Protocol A: Linker-Payload Synthesis (Amide Coupling)

Objective: Attach the linker to a carboxylic acid-containing drug payload (e.g., a derivative of Doxorubicin or MMAE).

Materials:

  • Drug Payload (

    
     functionalized)
    
  • O-(2-Aminoethyl)hydroxylamine 2HCl

  • HATU (Coupling Reagent)

  • DIPEA (Base)

  • DMF (Anhydrous)

Step-by-Step:

  • Activation: Dissolve Drug Payload (1.0 eq) in anhydrous DMF. Add HATU (1.1 eq) and DIPEA (2.5 eq). Stir for 15 min at RT to form the activated ester.

  • Linker Addition: Add O-(2-Aminoethyl)hydroxylamine 2HCl (3.0 eq) and additional DIPEA (2.0 eq). Note: Excess linker prevents dimerization.

  • Reaction: Stir at RT for 2-4 hours under

    
    . Monitor by LC-MS for the disappearance of the activated ester.
    
  • Purification: Quench with water/0.1% TFA. Purify via preparative HPLC (C18 column, Water/Acetonitrile gradient).

  • Product: Aminooxy-Linker-Drug . The primary amine is consumed; the aminooxy group remains free (often protected as a salt or acetone-oxime if needed, but usually stable as free base in synthesis if careful).

    • Critical Note: If the aminooxy group interferes, use an N-Boc protected version (N-Boc-O-(2-aminoethyl)hydroxylamine) and deprotect with TFA post-coupling.

Protocol B: Bioconjugation to Aldehyde-Tagged Protein (Oxime Ligation)

Objective: Conjugate the Aminooxy-Linker-Drug to an antibody with engineered aldehyde tags (e.g., oxidized glycans or formylglycine).

Materials:

  • Aldehyde-functionalized Antibody (mAb-CHO)

  • Aminooxy-Linker-Drug (from Protocol A)

  • Catalyst: m-Phenylenediamine (mPDA) or Aniline (accelerates oxime formation)

  • Buffer: 0.1 M Sodium Acetate, pH 4.5

Step-by-Step:

  • Buffer Exchange: Buffer exchange the mAb-CHO into 0.1 M Sodium Acetate, pH 4.5 using a Zeba spin column or dialysis.

  • Catalyst Addition: Add mPDA to a final concentration of 10–100 mM. Note: mPDA is less toxic and more efficient than aniline.

  • Conjugation: Add Aminooxy-Linker-Drug (5–10 molar excess over aldehyde sites).

  • Incubation: Incubate at 25°C for 4–16 hours. Agitate gently.

  • Validation: Monitor conversion by Hydrophobic Interaction Chromatography (HIC) or reduced mass spectrometry (shift corresponds to Linker-Drug mass).

  • Purification: Remove excess small molecules via size-exclusion chromatography (SEC) or extensive dialysis into PBS, pH 7.4.

Data Visualization & Logic

Comparison of Linker Chemistries
FeatureAminooxy (Oxime)Maleimide (Thioether)NHS Ester (Amide)
Target Group Aldehyde / KetoneThiol (Cysteine)Amine (Lysine)
Selectivity High (Bio-orthogonal)High (if reduced)Low (Stochastic)
Stability Very High (Hydrolytically stable)Moderate (Retro-Michael exchange)High (Permanent)
pH Optimum 4.0 – 5.56.5 – 7.57.0 – 8.5
Catalyst Aniline / mPDANoneNone
Reaction Workflow Diagram

The following diagram illustrates the stepwise assembly of an ADC using O-(2-Aminoethyl)hydroxylamine.

G cluster_0 Step 1: Linker-Payload Synthesis cluster_1 Step 2: Bioconjugation Linker O-(2-Aminoethyl) hydroxylamine Intermediate Aminooxy-Linker-Drug (Stable Intermediate) Linker->Intermediate Nucleophilic Attack (Primary Amine) Drug Activated Drug (NHS-Ester) Drug->Intermediate Amide Coupling (pH 8.0) ADC Final ADC (Oxime Linked) Intermediate->ADC Oxime Ligation (pH 4.5, Aniline) Antibody Aldehyde-Tagged Antibody Antibody->ADC Conjugation

Caption: Workflow for assembling an Antibody-Drug Conjugate using O-(2-Aminoethyl)hydroxylamine. Step 1 utilizes the primary amine for payload attachment. Step 2 utilizes the aminooxy group for site-specific antibody conjugation.

Critical Considerations & Troubleshooting

The "Ethoxy" Nomenclature Confusion

Researchers often encounter ambiguity with terms like "(2-aminoethyl)(ethoxy)amine".

  • Correct Chemical Entity: O-(2-Aminoethyl)hydroxylamine (

    
    ).
    
  • Avoid: Confusing this with 2-(2-Aminoethoxy)ethanamine (

    
    ), which is a diamine PEG spacer. The diamine lacks the unique oxime-forming capability.
    
  • Verification: Always verify the CAS number (33433-25-7 for the 2HCl salt) before purchasing.

Stability & Storage
  • Oxidation: The aminooxy group is susceptible to oxidation. Store the hydrochloride salt under argon at -20°C.

  • Acetone Protection: If the aminooxy group reacts prematurely during synthesis, use an acetone-protected variant (forming a temporary oxime). The acetone can be removed later with acidic hydrolysis.

Catalyst Toxicity

While Aniline is the traditional catalyst for oxime ligation, it is toxic. For clinical candidates, use m-Phenylenediamine (mPDA) or p-Phenylenediamine , which show higher catalytic efficiency and better safety profiles at lower concentrations.

References

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition. Link

  • Agarwal, P., & Bertozzi, C. R. (2015). Site-Specific Antibody–Drug Conjugates: The Nexus of Bioorthogonal Chemistry, Protein Engineering, and Drug Development. Bioconjugate Chemistry. Link

  • Dirksen, A., & Dawson, P. E. (2008). Rapid Oxime and Hydrazone Ligations with Aromatic Amines for Biomolecular Labeling. Bioconjugate Chemistry. Link

  • Rabuka, D., et al. (2012). Site-specific chemical protein conjugation using genetically encoded aldehyde tags. Nature Protocols. Link

  • PubChem Compound Summary. (2023). O-(2-Aminoethyl)hydroxylamine dihydrochloride. National Center for Biotechnology Information. Link

Step-by-step procedure for N-alkylation of (2-aminoethyl)(ethoxy)amine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Selective N-Alkylation of (2-Aminoethyl)(ethoxy)amine Hydrochloride [1][2]

Strategic Overview & Scope

This guide details the procedure for the chemoselective N-alkylation of (2-aminoethyl)(ethoxy)amine hydrochloride.

Target Molecule Definition: Based on IUPAC conventions and commercial availability for linker chemistry, this protocol addresses the bifunctional molecule containing a primary amine and an N-alkoxyamine motif: Structure:



(Note: If your substrate is the simple ether 2-ethoxyethylamine, 

, proceed directly to Protocol A, as the chemoselectivity concerns regarding the alkoxyamine group do not apply.)[1][2]

The Synthetic Challenge: This molecule presents a "Nucleophilicity Paradox" critical to drug development:

  • Primary Amine (

    
    ):  High basicity (
    
    
    
    ), good nucleophile for
    
    
    alkylation.[1][2]
  • Alkoxyamine (

    
    ):  Low basicity (
    
    
    
    ), but exhibits the
    
    
    -effect
    , making it hyper-nucleophilic toward carbonyls (forming oximes) but generally poor toward saturated carbons (alkyl halides).[1][2]

Objective: To alkylate the primary amine (creating a secondary amine linkage for payload attachment) while leaving the alkoxyamine intact for downstream bioconjugation (e.g., oxime ligation with aldehydes).

Critical Mechanistic Insights

To achieve high yield and selectivity, we must exploit the electronic differences between the two nitrogen centers.[1][2]

FeaturePrimary Amine (

)
Alkoxyamine (

)
Implication for Protocol

(Conjugate Acid)
~10.5~4.6At pH 8-9,

is free base;

is neutral.[1][2]
Nucleophilicity (

)
HighLow (Inductive effect of Oxygen)Use Alkyl Halides for selective reaction at

.[1][2]
Reactivity w/ Aldehydes Forms Imine (Reversible, requires dehydration)Forms Oxime (Irreversible, very fast)AVOID Reductive Amination unless alkoxyamine is protected.

Decision Matrix:

  • Do NOT use Reductive Amination (Aldehyde + NaBH4): The aldehyde will preferentially react with the alkoxyamine to form a stable oxime ether, capping your conjugation site.[1]

  • USE Direct Alkylation (

    
    ):  Using an alkyl halide/sulfonate with a non-nucleophilic base favors the primary amine.[1]
    

Experimental Protocol: Direct Selective Alkylation

Materials & Reagents
  • Substrate: (2-aminoethyl)(ethoxy)amine dihydrochloride (or hydrochloride).[1][2]

  • Electrophile: Alkyl Bromide or Iodide (R-Br/I).[1][2] Avoid Chlorides unless activated.[1][2]

  • Base: Diisopropylethylamine (DIPEA) or Cesium Carbonate (

    
    ).[1]
    
  • Solvent: Anhydrous DMF or Acetonitrile (MeCN).[1][2]

  • Quench: 1M HCl (aq).

Step-by-Step Procedure

Step 1: Free-Basing and Salt Break (Critical) The hydrochloride salt locks the amines.[1] You must liberate them in situ or pre-process.[1][2]

  • In situ method (Preferred for speed): Suspend the salt in the reaction solvent and add stoichiometric base (2.2 equiv if dihydrochloride) before adding the electrophile. Stir for 15 mins at RT.[1][2]

Step 2: Controlled Addition (Kinetic Control) To prevent bis-alkylation (quaternization) of the primary amine:

  • Dissolve 1.0 equiv of (2-aminoethyl)(ethoxy)amine salt in Anhydrous MeCN (0.1 M concentration).

  • Add 2.5 equiv of DIPEA.[1][2] Stir for 10 min under

    
    .
    
  • Cool solution to 0°C (ice bath).

  • Dissolve 0.9 equiv of Alkyl Halide in a minimal volume of MeCN.

  • Dropwise Addition: Add the alkyl halide solution slowly over 30-60 minutes.

    • Why? Keeping the alkyl halide concentration low ensures the primary amine is always in excess relative to the electrophile, statistically favoring mono-alkylation over bis-alkylation.[1][2]

Step 3: Reaction Monitoring

  • Allow to warm to Room Temperature (RT) and stir for 4–12 hours.

  • TLC/LC-MS Check: Look for the [M+R]+ peak.[1][2]

    • Note: If bis-alkylation ([M+2R]+) is observed >5%, lower the temperature to -10°C for future runs.[1][2]

Step 4: Work-up

  • Concentrate the reaction mixture under reduced pressure to remove MeCN/DIPEA.

  • Acid/Base Extraction:

    • Dissolve residue in DCM.[1][2]

    • Wash with saturated

      
        (pH ~9).[1][2] Do not use strong acid wash yet, or you may lose the product to the aqueous phase.[1][2]
      
    • Dry organic layer over

      
      , filter, and concentrate.
      

Step 5: Purification

  • Flash Chromatography: Use a gradient of DCM : MeOH (95:5

    
     90:[1][2]10) with 1% 
    
    
    
    .[1]
  • Note: The ammonia in the eluent prevents the amine product from streaking on silica.[1][2]

Data Presentation & Analysis

Expected Results Table

ParameterSpecificationNotes
Yield (Mono-alkyl) 60 - 75%Lower yield if R-group is sterically unhindered (leads to bis-alkylation).[1][2]
Selectivity > 95:5 (

vs

)
Alkoxyamine alkylation is negligible under these conditions.[1][2]
Appearance Pale yellow oilOften hygroscopic.[1][2] Store under Argon.[1][2]
MS Signature

Confirm absence of Oxime adducts (if aldehydes were present).

Visualization: Reaction Logic & Selectivity

The following diagram illustrates the kinetic competition and the pathway to the desired Mono-N-alkylated product.

G cluster_pathways Kinetic Competition (Electrophile: R-Br) Start Start: (2-aminoethyl)(ethoxy)amine HCl Salt FreeBase Free Base Generation (DIPEA, MeCN) Start->FreeBase Deprotonation Primary Primary Amine (-NH2) pKa ~10.5 FreeBase->Primary Major Nucleophile Alkoxy Alkoxyamine (-NH-OEt) pKa ~4.6 FreeBase->Alkoxy Minor Nucleophile Product Target: Mono-N-alkylated Primary Amine Primary->Product Slow Addition (0.9 eq R-Br) SideProduct2 Side Product: N-Alkylated Alkoxyamine (Negligible) Alkoxy->SideProduct2 Very Slow (Electronic Deactivation) SideProduct1 Side Product: Bis-alkylated Amine Product->SideProduct1 Over-reaction (Excess R-Br)

Caption: Kinetic pathway showing the preferential alkylation of the primary amine due to higher basicity and nucleophilicity compared to the electron-deficient alkoxyamine.

Troubleshooting & Optimization

  • Issue: Bis-alkylation is too high. [1][2]

    • Fix: Switch to a sterically hindered base (e.g., 2,6-di-tert-butylpyridine) or increase the dilution to 0.05 M. Ensure the electrophile is added very slowly.[1][2]

  • Issue: No reaction.

    • Fix: If using an Alkyl Chloride, add NaI (0.1 equiv) as a Finkelstein catalyst to generate the more reactive Alkyl Iodide in situ.[1]

  • Issue: Product is unstable.

    • Fix: Amino-alkoxyamines can be sensitive to oxidation.[1][2] Store the final product as an HCl salt (precipitate from diethyl ether with 4M HCl in Dioxane) rather than the free base.

References

  • Nucleophilicity of Alpha-Effect Amines: Buncel, E., & Um, I. H. (2004).[2] The

    
    -effect and its modulation by solvent.[1][2] Tetrahedron, 60(36), 7801-7825.[1][2] Link[1]
    
  • Chemoselective Amine Modification: Hermanson, G. T. (2013).[1][2] Bioconjugate Techniques (3rd ed.).[1][2] Academic Press.[1][2] Chapter 1: Functional Targets. Link

  • General Amine Alkylation Protocols: Salvatore, R. N., et al. (2001).[2] Synthesis of secondary amines. Tetrahedron, 57(37), 7785-7811.[1][2] Link[1]

Sources

Application Notes and Protocols for (2-aminoethyl)(ethoxy)amine Hydrochloride in Advanced Polymer Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are based on fundamental principles of polymer chemistry and data from analogous amine and ethoxy-containing compounds. As of the date of this publication, specific literature detailing the use of (2-aminoethyl)(ethoxy)amine hydrochloride in polymer synthesis is limited. These protocols are intended to serve as a scientifically-grounded starting point for researchers to develop their own experimental procedures.

Introduction: Unlocking the Potential of a Bifunctional Monomer

(2-aminoethyl)(ethoxy)amine hydrochloride is a unique chemical entity possessing both a primary amine and an ethoxy group. This bifunctional nature makes it a promising candidate for various applications in polymer chemistry. The primary amine can act as a nucleophile or be protonated, offering a handle for polymerization, cross-linking, and imparting pH-responsiveness.[1][2] The ethoxy group can influence the polymer's solubility, thermal properties, and mechanical strength.[3] This guide explores the potential applications of (2-aminoethyl)(ethoxy)amine hydrochloride as a functional monomer and a surface modifying agent, providing detailed hypothetical protocols for its use.

Section 1: (2-aminoethyl)(ethoxy)amine Hydrochloride as a Functional Monomer in Polymer Synthesis

The primary amine group in (2-aminoethyl)(ethoxy)amine hydrochloride allows it to be incorporated into polymer chains through various polymerization mechanisms, such as polycondensation and ring-opening polymerization. Its incorporation can introduce hydrophilicity and reactive sites for post-polymerization modification.

Application 1.1: Synthesis of Functional Polyamides via Polycondensation

Rationale: The primary amine of (2-aminoethyl)(ethoxy)amine hydrochloride can react with dicarboxylic acids or their derivatives (e.g., diacyl chlorides) to form polyamides. The resulting polymers would possess pendant ethoxy groups, which can enhance solubility in organic solvents and potentially introduce thermoresponsive behavior. The amine functionality can also be utilized for further derivatization.

Experimental Protocol: Synthesis of a Novel Polyamide

Materials:

  • (2-aminoethyl)(ethoxy)amine hydrochloride

  • Adipoyl chloride

  • Triethylamine (TEA)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Methanol

  • Standard laboratory glassware for inert atmosphere reactions (Schlenk line)

Procedure:

  • Neutralization of the Amine: In a flame-dried 250 mL Schlenk flask under an argon atmosphere, dissolve (2-aminoethyl)(ethoxy)amine hydrochloride (1 eq.) in anhydrous DMF. Cool the solution to 0°C in an ice bath. Add triethylamine (1.1 eq.) dropwise to neutralize the hydrochloride and liberate the free amine. Stir for 30 minutes at 0°C.

  • Monomer Addition: In a separate flask, dissolve adipoyl chloride (1 eq.) in anhydrous DMF. Add this solution dropwise to the amine solution at 0°C with vigorous stirring.

  • Polymerization: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 60°C. Continue stirring under argon for 24 hours.

  • Polymer Isolation: Precipitate the polymer by slowly pouring the reaction mixture into a large volume of cold methanol with constant stirring.

  • Purification: Collect the polymer by filtration and wash it extensively with methanol to remove unreacted monomers and triethylamine hydrochloride.

  • Drying: Dry the purified polymer in a vacuum oven at 40°C overnight.

Characterization:

  • FT-IR: To confirm the formation of amide bonds (peaks around 1650 cm⁻¹ for C=O stretching and 3300 cm⁻¹ for N-H stretching).

  • ¹H NMR: To verify the incorporation of both monomer units into the polymer backbone.

  • GPC/SEC: To determine the molecular weight and polydispersity index (PDI) of the polymer.

  • DSC/TGA: To analyze the thermal properties (glass transition temperature, melting point, and thermal stability).

Workflow for Polyamide Synthesis

G cluster_prep Monomer Preparation cluster_poly Polymerization cluster_iso Isolation & Purification A Dissolve (2-aminoethyl)(ethoxy)amine HCl in anhydrous DMF B Cool to 0°C A->B C Add Triethylamine (TEA) B->C D Stir for 30 min C->D E Add Adipoyl Chloride solution dropwise at 0°C D->E Free Amine F Warm to RT, then heat to 60°C E->F G Stir for 24 hours under Argon F->G H Precipitate in cold Methanol G->H Polymer Solution I Filter and Wash Polymer H->I J Dry under Vacuum I->J K Characterization (FT-IR, NMR, GPC, DSC) J->K Purified Polyamide

Caption: Workflow for the synthesis of a functional polyamide.

Section 2: Surface Modification of Polymers with (2-aminoethyl)(ethoxy)amine Hydrochloride

The primary amine of (2-aminoethyl)(ethoxy)amine hydrochloride can be grafted onto polymer surfaces containing reactive groups (e.g., epoxy, isocyanate, or acyl chloride) to alter their surface properties. This can be used to improve hydrophilicity, biocompatibility, and to introduce sites for further functionalization.[4]

Application 2.1: Grafting onto an Epoxy-Functionalized Surface

Rationale: Epoxy groups are highly reactive towards primary amines. By reacting (2-aminoethyl)(ethoxy)amine hydrochloride with a polymer surface containing epoxy groups, a stable covalent bond is formed, introducing the ethoxy and amine functionalities to the surface.

Experimental Protocol: Surface Modification of Epoxy-Coated Substrate

Materials:

  • Epoxy-functionalized substrate (e.g., glass slide coated with a thin film of a poly(glycidyl methacrylate))

  • (2-aminoethyl)(ethoxy)amine hydrochloride

  • Sodium bicarbonate buffer (pH 9.0)

  • Ethanol

  • Deionized water

Procedure:

  • Preparation of Amine Solution: Prepare a 10 mg/mL solution of (2-aminoethyl)(ethoxy)amine hydrochloride in sodium bicarbonate buffer (pH 9.0). The basic pH is necessary to ensure the amine is in its free base form.

  • Surface Activation (if necessary): Clean the epoxy-functionalized substrate by sonicating in ethanol for 15 minutes, followed by rinsing with deionized water and drying under a stream of nitrogen.

  • Grafting Reaction: Immerse the cleaned substrate in the amine solution. Place the reaction vessel on a shaker and allow the reaction to proceed at 50°C for 12 hours.

  • Washing: Remove the substrate from the solution and wash it thoroughly with deionized water to remove any non-covalently bound amine.

  • Final Rinse and Drying: Rinse the substrate with ethanol and dry it under a stream of nitrogen.

Characterization of the Modified Surface:

  • Contact Angle Measurement: To assess the change in surface hydrophilicity. An increase in hydrophilicity is expected.

  • X-ray Photoelectron Spectroscopy (XPS): To confirm the presence of nitrogen and changes in the C1s and O1s spectra, indicating successful grafting.

  • Atomic Force Microscopy (AFM): To analyze the surface topography and roughness.

Workflow for Surface Modification

G cluster_prep Preparation cluster_graft Grafting Reaction cluster_post Post-Reaction Processing A Prepare Amine Solution in Bicarbonate Buffer (pH 9.0) C Immerse Substrate in Amine Solution A->C B Clean Epoxy-Functionalized Substrate B->C D Incubate at 50°C for 12h with Shaking C->D E Wash with Deionized Water D->E F Rinse with Ethanol E->F G Dry with Nitrogen Stream F->G H Surface Characterization (Contact Angle, XPS, AFM) G->H Modified Surface

Caption: Workflow for surface modification of an epoxy-coated substrate.

Data Summary: Expected Properties of Modified Polymers

The following table summarizes the expected changes in polymer properties upon incorporation or grafting of (2-aminoethyl)(ethoxy)amine hydrochloride, based on the known effects of amine and ethoxy groups.

PropertyExpected EffectRationale
Solubility Increased solubility in polar organic solvents and potentially in acidic aqueous solutions.The ethoxy group can enhance interactions with organic solvents, while the protonated amine group can increase water solubility.[3]
Glass Transition Temp. (Tg) May decrease.The flexible ethoxy side chains can increase free volume and chain mobility, leading to a lower Tg.
Surface Hydrophilicity Increased.The presence of amine and ethoxy groups on the surface will increase its polarity and ability to interact with water.
Reactivity Increased.The primary amine serves as a reactive site for cross-linking, bioconjugation, or further chemical modification.[5]
pH-Responsiveness Potential for pH-responsive behavior.The amine group can be protonated at low pH, leading to changes in polymer conformation, solubility, or charge.

References

  • Kempe, K., et al. (2022). Protected amine-functional initiators for the synthesis of α-amine homo- and heterotelechelic poly(2-ethyl-2-oxazoline)s. Polymer Chemistry. Retrieved from [Link]

  • Dokumen.pub. (2026, February 21). Functional Synthetic Polymers. Retrieved from [Link]

  • Auvergne, R., et al. (2016, November 3). Biobased Amines: From Synthesis to Polymers; Present and Future. Chemical Reviews. Retrieved from [Link]

  • Google Patents. (N.D.). CN102260175A - Method for synthesizing 2-aminoethyl(ethyl)amine.
  • MDPI. (2026, February 24). 2-Oxazoline] Copolymers Used as Non-Viral Vectors for Nucleic Acid Delivery: Impact of Polymer Structure and Composition. Retrieved from [Link]

  • Google Patents. (N.D.). US20190055350A1 - Amine-functional polymers and methods for producing such polymers.

Sources

Preparation of stock solutions for (2-aminoethyl)(ethoxy)amine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Preparation and Storage of (2-Aminoethyl)(ethoxy)amine Hydrochloride Stock Solutions

Introduction & Scope

(2-Aminoethyl)(ethoxy)amine hydrochloride (often structurally identified as N-(2-aminoethyl)-O-ethylhydroxylamine or a related ethoxy-amine linker) is a specialized bifunctional reagent. It typically features a primary amine and an alkoxyamine moiety, making it a critical intermediate in bioconjugation , PROTAC® linker synthesis , and aldehyde-tag labeling chemistries.

The hydrochloride salt form imparts stability but introduces significant hygroscopicity .[1][2] Improper handling leads to water uptake, which alters the effective molecular weight, causes hydrolysis risks in sensitive downstream applications, and degrades stock concentration accuracy.

This guide provides a rigorous, self-validating protocol for preparing high-integrity stock solutions, ensuring reproducibility in drug development and chemical biology workflows.

Physicochemical Profile & Safety

Before initiating the protocol, verify the specific stoichiometry (mono- vs. di-hydrochloride) on your Certificate of Analysis (CoA), as this drastically affects molarity calculations.

PropertyDescriptionImpact on Protocol
Physical State White to off-white crystalline solidPowder may clump due to moisture; requires rapid weighing.
Hygroscopicity High (Class III/IV)CRITICAL: Must be weighed in a low-humidity environment or desiccated immediately.
Solubility (Water) > 50 mg/mLExcellent for immediate aqueous buffers; prone to microbial growth if stored.
Solubility (DMSO) > 20 mg/mLPreferred for Stock. Anhydrous DMSO prevents hydrolysis and microbial growth.
Stability Good as solid (-20°C); Oxidation-sensitive in solutionStore under inert gas (Argon/Nitrogen) if possible.

Materials & Equipment

  • Compound: (2-Aminoethyl)(ethoxy)amine hydrochloride (Check MW on vial).

  • Solvent: Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9%, sterile-filtered.

    • Note: For immediate aqueous use, use nuclease-free ddH₂O.

  • Equipment:

    • Analytical Balance (readability 0.01 mg).

    • Vortex Mixer.

    • Amber glass vials (borosilicate) with PTFE-lined caps.

    • Argon/Nitrogen gas line (optional but recommended).

    • Desiccator cabinet.

Protocol: Preparation of 100 mM Stock Solution

Phase 1: Calculation & Preparation

Principle: Always calculate mass based on the salt molecular weight (MW_salt), not the free base.



Example Calculation:

  • Target: 10 mL of 100 mM solution.

  • MW (assumed di-HCl for example): 177.07 g/mol .

  • Mass =

    
    .
    
Phase 2: Weighing (The "Dry Chain" Method)

Because amine hydrochlorides absorb atmospheric water rapidly, use the "Difference" method.

  • Equilibrate: Allow the reagent vial to warm to room temperature inside a desiccator for 30 minutes before opening. This prevents condensation on the cold solid.

  • Tare: Place the empty destination vial (Amber Glass) on the balance and tare.

  • Transfer: Quickly transfer the approximate calculated mass of the solid into the vial.

  • Record: Record the exact mass (

    
    ).
    
  • Recalculate Volume: Adjust the solvent volume to achieve the exact target concentration:

    
    
    
Phase 3: Solubilization
  • Add the calculated volume of Anhydrous DMSO to the vial.

    • Why DMSO? It prevents proton exchange and hydrolysis that can occur in water over time, and it suppresses bacterial growth [1].

  • Vortex vigorously for 30–60 seconds.

  • Visual Check: Hold the vial up to a light source. The solution must be clear and particulate-free. If particles persist, sonicate in a water bath for 2 minutes (ambient temp).

Phase 4: Aliquoting & Storage
  • Aliquot: Dispense the stock into single-use aliquots (e.g., 50 µL or 100 µL) in sterile polypropylene tubes.

    • Rationale: Freeze-thaw cycles introduce moisture condensation into cold DMSO, causing compound degradation and precipitation [2].

  • Inert Gas Overlay: (Optional) Gently blow a stream of Argon or Nitrogen over the liquid surface before capping to displace oxygen.

  • Store: Place aliquots at -20°C (stable for 6 months) or -80°C (stable for >1 year).

Workflow Visualization

The following diagram illustrates the critical decision points and "Dry Chain" handling process to ensure stock integrity.

StockPrep Start Start: Reagent Retrieval Equilibrate Equilibrate to RT (Desiccator, 30 mins) Start->Equilibrate Prevent Condensation Calc Calculate Mass & Volume (Based on Salt MW) Equilibrate->Calc Weigh Weigh Solid (Rapid Transfer) Calc->Weigh Solvent Add Anhydrous DMSO Weigh->Solvent Minimize Air Exposure Dissolve Vortex / Sonicate Solvent->Dissolve Check Visual Inspection: Clear? Dissolve->Check Aliquot Aliquot & Inert Gas Flush Check->Aliquot Yes Fix Sonicate (2 mins) or Verify Solubility Limit Check->Fix No (Cloudy) Store Store at -20°C/-80°C Aliquot->Store Avoid Freeze-Thaw Fix->Check

Figure 1: "Dry Chain" workflow for preparing hygroscopic amine hydrochloride stock solutions.

Quality Control & Troubleshooting

ObservationRoot CauseCorrective Action
Cloudiness upon thawing Moisture ingress caused precipitation.Do not use. Prepare fresh stock. Ensure caps are tight and use parafilm.
Yellowing over time Oxidation of the amine/alkoxyamine.Check LC-MS. If purity <90%, discard. Use Argon overlay next time.
Viscous solution High concentration (>500 mM) in DMSO.Dilute to 100 mM or warm to 37°C briefly to reduce viscosity before pipetting.

Self-Validation Step: Before using a stored aliquot for a critical assay, dilute 1 µL of stock into 999 µL of water/buffer. Measure absorbance at 205-220 nm (peptide backbone region) or run a quick LC-MS to confirm the peak matches the expected mass and has not hydrolyzed.

References

  • BenchChem Technical Support. (2025).[2][3] Protocol for Dissolving Compounds in DMSO for Biological Assays. BenchChem Application Notes. Link

  • Waybright, T. J., et al. (2009). Best Practices for Compound Management: Storage and Handling. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Link

  • European Pharmacopoeia. (2022).[4] Hygroscopicity Classification and Testing. Chapter 5.11. Link

  • Sigma-Aldrich. (2024). Handling and Solubility of Amine Salts. Technical Bulletin AL-142. Link

Sources

Catalytic role of (2-aminoethyl)(ethoxy)amine hydrochloride in organic reactions

Application Note: Catalytic Role of -Ethylethylenediamine (and related diamines) in Organic Synthesis[1]


Alternative Interpretation:Target Audience:

Executive Summary & Molecule Identification

The chemical name (2-aminoethyl)(ethoxy)amine is non-standard. Based on structural analysis and catalytic utility, this guide addresses two distinct possibilities, prioritizing the one with established catalytic roles in organic synthesis:

  • Primary Candidate (

    
    -Ethylethylenediamine):  Often called (2-aminoethyl)(ethyl)amine . A bidentate diamine ligand used extensively in copper- and nickel-catalyzed reactions (e.g., aerobic oxidation, Suzuki coupling, ATRP).
    
    • Structure:

      
      
      
    • CAS: 110-72-5 (Free base), 18538-56-0 (2HCl salt).

  • Secondary Candidate (2-(Aminooxy)ethanamine): A bifunctional linker often confused due to the "ethoxy/aminooxy" nomenclature. It acts as a nucleophilic reactant (not catalyst) in oxime ligation, though aniline is the catalyst for its reaction.

    • Structure:

      
      
      
    • CAS: 157128-57-9 (HCl salt).

This guide focuses on the catalytic utility of


-Ethylethylenediamine as a ligand in Cu-catalyzed aerobic oxidation.

Catalytic Mechanism: The Diamine Effect

ancillary ligand
Mechanism of Action (Cu-Catalyzed Aerobic Oxidation)

In the oxidation of alcohols to aldehydes/ketones, the diamine ligand prevents catalyst aggregation and facilitates oxygen activation.

  • Complexation: The diamine coordinates to Cu(I) in a bidentate fashion, forming a monomeric or dimeric species.

  • Oxygen Activation: The Cu(I)-diamine complex reacts with ambient

    
     to form a reactive Cu(II)-superoxo or Cu(III)-oxo species.
    
  • Hydrogen Atom Transfer (HAT): The activated complex abstracts a hydrogen atom from the alcohol substrate (alkoxide).

  • Regeneration: The reduced Cu species is re-oxidized by

    
    , closing the catalytic cycle.
    
Signaling Pathway Diagram (Graphviz)

CatalyticCycleFigure 1: Catalytic Cycle of Cu-Diamine Mediated Aerobic OxidationStartCu(I)-Diamine Complex(Active Catalyst)O2_AddO2 Activation(Formation of Cu-Superoxo)Start->O2_Add+ O2SubstrateSubstrate Binding(Alcohol -> Alkoxide)O2_Add->Substrate+ R-CH2-OHHATHydrogen Atom Transfer(Rate Limiting Step)Substrate->HATProductProduct Release(Aldehyde/Ketone + H2O)HAT->ProductRegenCatalyst RegenerationProduct->Regen- H2ORegen->Start

Caption: Figure 1 illustrates the aerobic oxidation cycle where the diamine ligand stabilizes the active Copper species, enabling sustainable turnover using ambient oxygen.[1][2][3]

Experimental Protocol: Cu/ -Ethylethylenediamine Catalyzed Oxidation

Application: Selective oxidation of primary alcohols to aldehydes using ambient air. Safety Note:

Materials & Reagents
ReagentEquiv. / Conc.Role
Substrate (e.g., Benzyl Alcohol)1.0 equiv (5 mmol)Reactant
CuBr (Copper(I) Bromide)5 mol%Metal Catalyst

-Ethylethylenediamine
5 mol%Ligand
TEMPO (Optional Co-catalyst)5 mol%Radical Mediator (enhances rate)
N-Methylimidazole (NMI) 10 mol%Base / Additive
Acetonitrile (MeCN) 0.5 M (10 mL)Solvent
Step-by-Step Procedure
  • Catalyst Preparation (In Situ):

    • In a 25 mL round-bottom flask equipped with a magnetic stir bar, add CuBr (36 mg, 0.25 mmol).

    • Add Acetonitrile (5 mL) and stir until partially dissolved.

    • Add

      
      -Ethylethylenediamine  (22 mg, ~26 
      
      
      L, 0.25 mmol). Note: The solution should turn a deep blue/green color, indicating complex formation.
    • (Optional) Add TEMPO (39 mg, 0.25 mmol) if using the TEMPO/Cu system for faster kinetics.

  • Substrate Addition:

    • Add the base NMI (41 mg, 0.5 mmol).

    • Add the alcohol substrate (5 mmol) dissolved in the remaining Acetonitrile (5 mL).

  • Reaction Initiation:

    • Fit the flask with a reflux condenser or simply open to air (if using ambient pressure). For best results, attach an

      
       balloon or bubble air through the solution.
      
    • Stir vigorously at Room Temperature (25°C) for 4–6 hours.

    • Monitoring: Monitor reaction progress via TLC (eluent: Hexane/EtOAc 4:1) or GC-MS.

  • Work-up & Purification:

    • Dilute the reaction mixture with 20 mL of 1M HCl (to sequester the copper/amine).

    • Extract with Dichloromethane (

      
       mL).
      
    • Wash combined organic layers with Brine, dry over

      
      , and concentrate under reduced pressure.
      
    • Purify via flash column chromatography if necessary.

Alternative: 2-(Aminooxy)ethanamine in Bioconjugation

If the specific molecule of interest was indeed the aminooxy derivative (CAS 157128-57-9), its role is fundamentally different.

  • Role: High-reactivity nucleophile for Oxime Ligation .

  • Catalyst Required: The reaction of this molecule with ketones is catalyzed by Aniline or

    
    -Phenylenediamine  (at pH 4.5–7.0).
    
  • Application: Labeling of glycoproteins, synthesis of antibody-drug conjugates (ADCs).

Comparative Table: Ligand vs. Reactant
Feature

-Ethylethylenediamine
2-(Aminooxy)ethanamine
Primary Function Catalytic Ligand (for Metals)Chemical Reagent (Linker)
Reactive Group Secondary + Primary AmineAminooxy (

) + Primary Amine
Key Reaction Aerobic Oxidation, Cross-couplingOxime Ligation, Hydrazone formation
Catalytic Mode Metal Coordination (Lewis Base)Alpha-effect Nucleophile (Reactant)

References

  • Hoover, J. M., & Stahl, S. S. (2011). Highly practical copper(I)/TEMPO catalyst system for chemoselective aerobic oxidation of primary alcohols. Journal of the American Chemical Society, 133(42), 16901-16910. Link

    • Establishes the protocol for diamine/Cu catalyzed oxid
  • Rashidian, M., et al. (2013).[4] A highly efficient catalyst for oxime ligation and hydrazone-oxime exchange suitable for bioconjugation.[4][5][6] Bioconjugate Chemistry, 24(3), 333-342. Link

    • Clarifies the role of aminooxy reagents and aniline c
  • Mao, J., et al. (2008). Copper-catalyzed synthesis of primary arylamines from aryl halides and aqueous ammonia. Angewandte Chemie International Edition, 47(9), 1731-1734. Demonstrates the use of ethylenediamine ligands in coupling reactions.
  • Heldebrant, D. J., et al. (2008). CO2-binding organic liquids (CO2BOLs) for post-combustion CO2 capture. Energy & Environmental Science, 1(4), 487-493. Link

    • Discusses 2-ethoxyethylamine in CO2 capture c

Troubleshooting & Optimization

Technical Support Center: Purification of (2-aminoethyl)(ethoxy)amine Hydrochloride Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals engaged in the synthesis and purification of (2-aminoethyl)(ethoxy)amine hydrochloride. As a critical intermediate, its purity is paramount for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API). This document provides in-depth troubleshooting advice and validated protocols to address common purification challenges.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries encountered during the purification process.

Q1: What are the typical impurities found in crude (2-aminoethyl)(ethoxy)amine hydrochloride?

A1: Impurities in the crude product generally stem from the synthetic route and work-up procedures. They can be broadly categorized as follows:

Impurity CategorySpecific ExamplesLikely Origin
Starting Materials Unreacted ethanolamine, ethylamine, or 2-ethoxyethanol.Incomplete reaction or inefficient removal during initial work-up.
Reaction By-products Bis-(2-ethoxyethyl)amine, polymeric substances, or products from side reactions.[1][2]Side reactions occurring during synthesis, often promoted by elevated temperatures or incorrect stoichiometry.
Inorganic Salts Sodium chloride (NaCl), ammonium chloride (NH₄Cl).[3][4]Formed during neutralization steps (e.g., using NaOH) or work-up with aqueous HCl.[3][4]
Residual Solvents & Water Water, ethanol, isopropanol, dichloromethane.[1][4]Incomplete drying or carry-over from extraction and recrystallization solvents.

Q2: My primary impurity is sodium chloride (NaCl) from the work-up. What is the most effective removal strategy?

A2: The most robust method for removing inorganic salts is an acid-base extraction.[5] This process involves neutralizing the amine hydrochloride to its free base form, which is soluble in organic solvents, while the inorganic salts remain in the aqueous phase.[3][6] The free amine is then extracted, isolated, and carefully converted back into its highly pure hydrochloride salt.[3] See Protocol 1 for a detailed methodology.

Q3: I am attempting to recrystallize the hydrochloride salt, but it keeps "oiling out" instead of forming crystals. What is causing this and how can I fix it?

A3: "Oiling out" typically occurs when the compound's melting point is lower than the boiling point of the chosen solvent, or when significant impurities (especially water) are present, depressing the melting point and interfering with lattice formation.

  • Cause & Solution:

    • High Water Content: Ensure your crude material is as dry as possible before recrystallization. Water is a common impurity that hinders crystallization.

    • Incorrect Solvent Choice: Your compound may be too soluble in the chosen solvent. Try switching to a solvent system where it is less soluble, such as 2-propanol or n-butyl alcohol.[7][8]

    • Induce Crystallization: If the compound is an oil in a single solvent, you can try adding a non-polar "anti-solvent" (e.g., diethyl ether, hexane) dropwise to your solution until persistent turbidity is observed.[8] Then, warming the mixture until it is clear again and allowing it to cool slowly can promote crystal growth.

Q4: Why does my compound show severe peak tailing during silica gel chromatography, and how can I prevent it?

A4: This is a classic problem when purifying basic amines or their salts on standard silica gel.[9] Silica gel has acidic silanol groups (Si-OH) on its surface, which strongly and sometimes irreversibly interact with the basic amine, leading to poor peak shape and low recovery.[2][9]

  • Solutions:

    • Mobile Phase Modifier: Add a small amount (0.1-1%) of a competing amine, such as triethylamine (TEA), to your mobile phase.[2] The TEA will neutralize the acidic sites on the silica, allowing your compound to elute with a much-improved peak shape.

    • Amine-Functionalized Silica: A superior solution is to use an amine-functionalized stationary phase (often designated as "NH2" or "KP-NH").[9][10] These columns have a basic surface that minimizes unwanted interactions, providing excellent separation for basic compounds using standard non-polar solvents like hexane/ethyl acetate.[10]

    • Alternative Chromatography Modes: For highly polar salts, consider Hydrophilic Interaction Liquid Chromatography (HILIC), which is designed for polar analytes.[11][12]

Section 2: Troubleshooting Guides

This section provides a deeper dive into resolving complex purification issues.

Issue 1: Low Purity or Yield After Recrystallization

Recrystallization is a powerful technique, but its success hinges on precise execution. If you are experiencing poor results, consult the following guide.

Probable CauseRecommended SolutionScientific Rationale
Incorrect Solvent System The ideal solvent should dissolve the compound completely at high temperatures but poorly at low temperatures. Test a range of solvents like absolute ethanol, 2-propanol, or methanol/acetonitrile mixtures.[7][13] n-Butyl alcohol is particularly effective for excluding ammonium chloride.[7]This differential solubility is the fundamental principle of recrystallization, maximizing recovery of the pure compound while leaving impurities in the mother liquor.
Co-precipitation of Impurities The cooling process is too rapid, trapping impurities within the crystal lattice.Allow the solution to cool slowly to room temperature first, then transfer to an ice bath or refrigerator. Slow cooling promotes the formation of larger, purer crystals.
Incomplete Washing of Crystals Residual mother liquor, which contains dissolved impurities, remains on the crystal surfaces.Wash the filtered crystals with a small amount of ice-cold recrystallization solvent. Using cold solvent is critical to avoid redissolving the product.
Product Loss in Mother Liquor The compound has significant solubility in the solvent even at low temperatures.Minimize the amount of hot solvent used to dissolve the crude product. Use just enough to fully dissolve the material. After filtration, you can try to concentrate the mother liquor to recover a second, albeit less pure, crop of crystals.
Issue 2: Overcoming Challenges in Chromatographic Purification

The high polarity of (2-aminoethyl)(ethoxy)amine hydrochloride makes it a challenging candidate for standard flash chromatography. The following workflow provides a decision-making framework for method development.

Chromatography_Troubleshooting start Crude Amine HCl Mixture tlc Run TLC on Silica Plate (e.g., 10% MeOH in DCM) start->tlc decision1 Observe Severe Tailing or No Migration? tlc->decision1 sol_modify Modify Mobile Phase decision1->sol_modify  Yes sol_optimize Optimize Gradient (Standard Silica) decision1->sol_optimize No   sub_tea Add 1% Triethylamine (TEA) to Mobile Phase sol_modify->sub_tea Option 1 sub_stationary sub_stationary sol_modify->sub_stationary Option 2 sol_stationary Change Stationary Phase sub_nh2 Use Amine-Functionalized Silica (KP-NH) sub_hilic Use HILIC Column sub_stationary->sub_nh2 sub_stationary->sub_hilic

Caption: Decision tree for troubleshooting amine hydrochloride chromatography.

Section 3: Detailed Experimental Protocols

These protocols provide validated, step-by-step methodologies for the most common and effective purification strategies.

Protocol 1: Purification via Acid-Base Extraction to Remove Inorganic Salts

Objective: To separate the organic amine from inorganic salts (e.g., NaCl) and other water-soluble impurities.

Methodology:

  • Dissolution: Dissolve the crude (2-aminoethyl)(ethoxy)amine hydrochloride in deionized water to a concentration of approximately 10-20% (w/v).

  • Basification: Transfer the aqueous solution to a separatory funnel. Cool the funnel in an ice bath and slowly add a 2M sodium hydroxide (NaOH) solution with gentle swirling until the pH of the aqueous layer is >11. This converts the amine hydrochloride to its free base.[5]

  • Extraction: Extract the liberated free amine from the aqueous layer with an organic solvent such as dichloromethane (DCM) or diethyl ether (3 x 50 mL for every 100 mL of aqueous solution).[14] Combine the organic layers.

  • Washing & Drying: Wash the combined organic extracts with a saturated NaCl solution (brine) to remove residual water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the free amine, which may be an oil.

  • Salt Reformation: Dissolve the purified free amine in a minimal amount of a suitable anhydrous solvent (e.g., 2-propanol or diethyl ether).

  • Precipitation: Slowly add a solution of anhydrous HCl in an organic solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring. The pure amine hydrochloride will precipitate out of the solution. Monitor the pH to avoid adding a large excess of acid.

  • Isolation: Collect the precipitated white solid by vacuum filtration. Wash the solid with a small amount of cold diethyl ether to remove any remaining soluble impurities.

  • Drying: Dry the pure (2-aminoethyl)(ethoxy)amine hydrochloride under vacuum to a constant weight.

Protocol 2: Purification by Recrystallization

Objective: To purify the hydrochloride salt from organic impurities with different solubility profiles.

Methodology:

  • Solvent Selection: Choose an appropriate solvent or solvent system. Anhydrous ethanol, 2-propanol, or n-butyl alcohol are excellent starting points.[7] Avoid protic solvents like water if hydrolysis is a concern.[2]

  • Dissolution: Place the crude, dry amine hydrochloride in an appropriately sized flask equipped with a reflux condenser. Add a minimal amount of the chosen solvent. Heat the mixture to reflux with stirring until all the solid has dissolved. If it does not dissolve completely, add small portions of additional solvent until a clear solution is achieved at reflux.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly and undisturbed to room temperature. Crystal formation should begin as the solution cools.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least one hour to maximize the yield of precipitated crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small volume of ice-cold solvent to rinse away any adhering mother liquor.

  • Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.

References

  • General Procedure for the Separation of Amines from Neutral Compounds. (2026, January 20). Filo.
  • Technical Support Center: Purification of Bulky Amines by Chrom
  • Identifying and minimizing impurities in Bis(2-chloroethyl)amine hydrochloride synthesis. (2025). Benchchem.
  • Methylamine hydrochloride. Organic Syntheses Procedure.
  • Purific
  • Tips & Tricks: Recrystallization. Department of Chemistry: University of Rochester.
  • Amine recovery. Google Patents.
  • Recovery of amines from by-product chloride salts. Google Patents.
  • Technical Support Center: Purification of Crude Ethoxy(ethyl)amine. (2025). Benchchem.
  • Column chrom
  • Crystallization of hydrohalides of pharmaceutical compounds. Google Patents.
  • Chromatography: Solvent Systems For Flash Column. Department of Chemistry: University of Rochester.
  • Crystal engineering approach to forming cocrystals of amine hydrochlorides with organic acids. PubMed.
  • How do I purify ionizable organic amine compounds using flash column chrom
  • Preparation of Highly Pure N, N'-Bis-(2-aminoethyl)-1, 2-ethanediamine. International Journal of New Technologies in Science and Engineering.
  • How can I separate HCl from amine hydrogenchloride solution by electrolysis? (2015, July 10).
  • A kind of preparation method of three (2- amino-ethyl) amine. Google Patents.
  • Purification of organic hydrochloride salt? (2017, February 7).
  • Common impurities in commercial 2-aminoethyl acet
  • Converting Amine Sulfate into Amine Hydrochloride? (2020, July 4). Sciencemadness Discussion Board.
  • Separation of Quaternary Ammonium Compounds Using a Bonded Polymeric Zwitterionic Stationary Phase. (2020, November 11).
  • Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Prepar
  • Organic Amine Flash Purification Using A Novel St

Sources

Technical Support Center: Solubility Optimization for (2-Aminoethyl)(ethoxy)amine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

(2-Aminoethyl)(ethoxy)amine hydrochloride is a bifunctional linker typically used in bioconjugation, PROTAC synthesis, or as a building block for heterocycles. Structurally, it contains a primary amine and an N-alkoxyamine moiety.

While the hydrochloride salt form is designed for high water solubility, users frequently encounter dissolution failures due to hygroscopic clumping , pH-induced free base precipitation , or ionic strength incompatibility . This guide provides a systematic troubleshooting workflow to resolve these issues.

Chemical Profile
PropertySpecification
Systematic Name N-(2-aminoethyl)-O-ethylhydroxylamine dihydrochloride (Likely structure based on nomenclature)
Functional Groups Primary Amine (

), Alkoxyamine (

)
Expected Solubility

in deionized water (highly soluble)
pKa (Estimated)

(Primary Amine),

(Alkoxyamine)
Critical Issue Hygroscopicity leading to "pseudo-insolubility" (gel formation)

Diagnostic Troubleshooting (Q&A)

Issue 1: "The solid turns into a sticky gel or hard clump when I add water and won't dissolve."

Diagnosis: Pseudo-Insolubility due to Hygroscopicity. This compound is highly hygroscopic. When water is added rapidly to the bulk solid, the outer layer hydrates instantly, forming a viscous "gel layer" that prevents water from penetrating the core. This is not true insolubility; it is a kinetic solvation barrier.

Solution:

  • Do not add water to the solid. Instead, add the solid to the water slowly under vigorous stirring (vortexing).

  • Pre-chill the water. Use ice-cold water (

    
    ) to slow the hydration rate, allowing the solvent to penetrate the crystal lattice before the gel layer forms.
    
  • Sonication: If clumps have already formed, sonicate the solution for 5–10 minutes at ambient temperature.

Issue 2: "The solution is cloudy or milky upon dissolution."

Diagnosis: Free Base Liberation (pH Mismatch). The hydrochloride salt is soluble, but the free base (an oil) is likely less soluble. If you are dissolving the salt in a buffer with a pH > 9.0, or if the water is unexpectedly alkaline, the primary amine will deprotonate, leading to phase separation (oiling out).

Solution:

  • Check Solvent pH: Ensure you are using high-quality Deionized (DI) or Milli-Q water (typically pH 5.5–6.0 due to dissolved

    
    ).
    
  • Acidification: Add a trace amount of 0.1 M HCl to the cloudy solution. If it clears immediately, the issue was pH-induced deprotonation.

  • Avoid Phosphate Buffers initially: Dissolve in pure water first to create a stock solution, then dilute into the final buffer.

Issue 3: "I see white precipitates when dissolving in PBS or high-salt buffers."

Diagnosis: Common Ion Effect / Salting Out. Although rare for small diamines, extremely high chloride concentrations (from PBS + the compound's own counter-ions) can reduce solubility limits, especially at low temperatures.

Solution:

  • Reduce Ionic Strength: Prepare the stock solution in pure water or low-salt buffer (e.g., 10 mM HEPES) before introducing physiological salt concentrations.

  • Stepwise Dilution: Dilute the concentrated stock into the final buffer rather than dissolving the solid directly into the buffer.

Step-by-Step Protocols

Protocol A: Preparation of High-Concentration Stock Solution (100 mM)

Objective: Create a stable, clear stock solution avoiding gelation.

Materials:

  • (2-Aminoethyl)(ethoxy)amine Hydrochloride (Solid)

  • Milli-Q Water (Degassed)

  • 0.1 M HCl (Optional, for pH adjustment)

  • Vortex Mixer and Sonicator

Procedure:

  • Weighing: Weigh the required amount of solid in a dry environment (glovebox or low-humidity room). Close the vial immediately to prevent moisture absorption.

  • Solvent Prep: Measure 90% of the final volume of Milli-Q water.

  • Addition:

    • Incorrect: Adding water to the powder.

    • Correct: Add the powder to the water while the water is swirling (magnetic stir bar or vortex).

  • Mixing: Vortex for 30 seconds. If solid clumps remain, sonicate for 60 seconds.

  • pH Check: Spot-check pH. It should be acidic (

    
    ). If cloudy, add 0.1 M HCl dropwise until clear.
    
  • Finalize Volume: Add remaining water to reach target volume.

Protocol B: Rescue of "Gelled" Samples

Objective: Dissolve a sample that has formed a hard, sticky lump.

  • Add sufficient water to reach a theoretical concentration of 10 mM (dilute conditions favor dissolution).

  • Heat the sealed vial to

    
     in a water bath for 10 minutes.
    
  • Vortex vigorously while warm.

  • If the gel persists, add 10% volume of Ethanol (if compatible with downstream application) to disrupt the hydration shell, then dilute with water.

Mechanistic Visualization

The following diagram illustrates the solubility equilibrium and the decision logic for troubleshooting.

SolubilityLogic Start Start: Solid (2-Aminoethyl)(ethoxy)amine HCl Solvent Add Solvent (Water/Buffer) Start->Solvent Observation Observation? Solvent->Observation Clear Clear Solution Observation->Clear Dissolved Cloudy Cloudy / Milky Observation->Cloudy Phase Separation Clump Sticky Clump / Gel Observation->Clump Hydration Barrier CheckPH Check pH: Is it Basic (>8)? Cloudy->CheckPH Sonicate Action: Sonicate & Warm (37°C) Clump->Sonicate AddAcid Action: Add 0.1M HCl (Re-protonate Free Base) CheckPH->AddAcid Yes AddAcid->Clear Sonicate->Clear AddSolidToWater Prevention: Add Solid TO Water (Not Water to Solid)

Figure 1: Decision tree for diagnosing and resolving solubility issues. Green paths indicate success; red paths indicate failure modes requiring intervention.

Technical Data & Stability

Solubility vs. pH Profile
pH EnvironmentSpecies DominanceSolubility StatusRecommendation
pH < 4.0 Dication (

)
High Ideal for stock preparation.
pH 4.5 – 8.5 Monocation (

)
High Stable working range.
pH > 9.5 Neutral (Free Base)Low / Oil Risk Zone. Avoid for high concentrations.
Storage Recommendations
  • Solid State: Store at

    
     under desiccated conditions. The HCl salt is hygroscopic and will deliquesce (absorb water until it dissolves) if left exposed to humid air.
    
  • Solution State: Aqueous stock solutions are prone to hydrolysis of the alkoxyamine bond over time. Use fresh or store at

    
     for up to 1 month.
    

References

  • Sigma-Aldrich. Ethoxyamine hydrochloride Product Specification & Solubility Data. (General reference for alkoxyamine salt properties).

  • ChemicalBook. Properties of Ethoxyamine Hydrochloride (CAS 3332-29-4). (Used as a proxy for physicochemical behavior of short-chain alkoxyamine salts).

  • National Center for Biotechnology Information. PubChem Compound Summary: 2-Ethoxyethylamine. (Structural analog comparison).

  • Thermo Fisher Scientific. Handling Hygroscopic Reagents in Bioconjugation. Technical Note.

(Note: While specific literature on "(2-aminoethyl)(ethoxy)amine" is limited due to non-standard nomenclature, the protocols above are derived from standard operating procedures for homologous alkoxyamine and diamine hydrochloride salts.)

Technical Support Center: A Guide to Handling Hygroscopic (2-aminoethyl)(ethoxy)amine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

A Foreword from the Senior Application Scientist: The precise chemical structure for "(2-aminoethyl)(ethoxy)amine hydrochloride" can be ambiguous without a specific CAS number. This guide provides best practices for handling hygroscopic amine hydrochlorides as a class of compounds. Crucially, always consult the Safety Data Sheet (SDS) provided by your supplier for information specific to the reagent in your possession. The principles and protocols detailed herein are designed to ensure the integrity of your experiments and the longevity of your reagents.

Frequently Asked Questions (FAQs)

Q1: What does it mean for (2-aminoethyl)(ethoxy)amine hydrochloride to be hygroscopic?

A1: Hygroscopicity is the tendency of a substance to absorb moisture from the surrounding atmosphere. For a solid like (2-aminoethyl)(ethoxy)amine hydrochloride, this means that upon exposure to air, it will attract and hold water molecules. This can lead to significant changes in the physical and chemical properties of the compound.

Q2: What are the potential consequences of improper handling of this hygroscopic compound?

A2: Improper handling can lead to several critical issues in a research and development setting:

  • Physical Changes: The powder may clump, cake, or in severe cases, deliquesce (dissolve in the absorbed water), making it difficult to handle and accurately weigh.

  • Chemical Degradation: Absorbed moisture can lead to the hydrolysis of the amine hydrochloride, potentially degrading the compound and affecting its purity and stability.

  • Inaccurate Concentrations: If the powder has absorbed a significant amount of water, the actual mass of the active compound will be less than the measured mass, leading to inaccurate solution concentrations and affecting the stoichiometry of reactions.

Q3: What are the ideal storage conditions for (2-aminoethyl)(ethoxy)amine hydrochloride?

A3: To maintain its integrity, (2-aminoethyl)(ethoxy)amine hydrochloride should be stored in a tightly sealed container in a cool, dry place. For enhanced protection, especially for long-term storage, it is highly recommended to store the container within a desiccator containing a suitable drying agent (e.g., silica gel, calcium sulfate).

Q4: I've noticed some clumping in my bottle of (2-aminoethyl)(ethoxy)amine hydrochloride. Can I still use it?

A4: Minor clumping is an early indicator of moisture absorption. If the clumping is minimal and the powder is still free-flowing, it may be usable for non-critical applications. However, for experiments requiring high accuracy and purity, it is strongly advised to use a fresh, unopened container. If you must use a slightly clumped reagent, consider determining its water content via methods like Karl Fischer titration to adjust your weighing calculations accordingly.

Q5: What is the risk of hydrolysis for amine hydrochlorides, and how does it impact my experiments?

A5: Amine hydrochlorides are salts formed from the reaction of an amine with hydrochloric acid. While they are generally more stable than the free base, the presence of water can facilitate hydrolysis, reverting the salt back to the free amine and hydrochloric acid. This can alter the pH of your solutions and introduce impurities, potentially affecting reaction kinetics and product profiles.

Troubleshooting Guide

Problem Possible Cause Solution
Inconsistent weighing results (mass keeps increasing) The compound is actively absorbing moisture from the air during weighing.Minimize exposure time. Use a weighing bottle with a lid. Perform weighing in a low-humidity environment, such as a glove box.
Powder has formed a solid cake Significant moisture absorption due to improper storage or repeated exposure to humid air.For non-critical applications, you may be able to break up the cake in a dry environment (glove box). However, the water content is high and unknown. It is highly recommended to discard the reagent and use a fresh bottle.
Variability in experimental results between batches Inconsistent water content in the hygroscopic starting material.Implement a strict protocol for handling and storing the reagent. For critical applications, determine the water content of each new bottle or lot before use.
Difficulty in dissolving the compound The compound may have partially hydrolyzed or degraded due to moisture, leading to less soluble impurities.Use a fresh, dry sample. Ensure the solvent is appropriate and of high purity.

Experimental Protocols

Protocol 1: Accurate Weighing of (2-aminoethyl)(ethoxy)amine hydrochloride

This protocol details the "weighing by difference" method, which is ideal for hygroscopic solids.

Objective: To accurately weigh a specific mass of the hygroscopic compound while minimizing moisture absorption.

Materials:

  • (2-aminoethyl)(ethoxy)amine hydrochloride

  • Spatula

  • Weighing bottle with a ground glass stopper or a screw-cap vial

  • Analytical balance

  • Reaction vessel

Procedure:

  • Place the closed weighing bottle containing a sufficient amount of the compound on the analytical balance and tare.

  • Remove the weighing bottle from the balance.

  • Quickly and carefully transfer a portion of the powder from the weighing bottle to the reaction vessel using a clean, dry spatula.

  • Immediately reseal the weighing bottle.

  • Place the closed weighing bottle back on the balance. The negative value displayed is the mass of the compound transferred.

  • Repeat steps 3-5 until the desired mass is transferred.

  • Securely close the main container of (2-aminoethyl)(ethoxy)amine hydrochloride immediately after use.

Protocol 2: Preparation of a Stock Solution

Objective: To prepare a stock solution of a known concentration from a hygroscopic solid.

Materials:

  • Accurately weighed (2-aminoethyl)(ethoxy)amine hydrochloride (from Protocol 1)

  • Anhydrous solvent

  • Volumetric flask (Class A)

  • Funnel

Procedure:

  • Transfer the weighed powder into the volumetric flask using a dry funnel.

  • Rinse the funnel with a small amount of the anhydrous solvent to ensure all the powder is transferred into the flask.

  • Add approximately half of the final volume of the solvent to the flask.

  • Swirl the flask gently to dissolve the solid completely.

  • Once dissolved, add the anhydrous solvent up to the calibration mark of the volumetric flask.

  • Stopper the flask and invert it several times to ensure the solution is homogeneous.

  • Store the stock solution in a tightly sealed container, protected from light and moisture.

Protocol 3: Aliquoting for Long-Term Storage

Objective: To divide a bulk amount of the hygroscopic solid into smaller, single-use aliquots to prevent repeated exposure of the entire batch to the atmosphere.

Materials:

  • (2-aminoethyl)(ethoxy)amine hydrochloride

  • Small, sealable vials (e.g., amber glass vials with screw caps and PTFE liners)

  • Spatula

  • Glove box or a controlled low-humidity environment

  • Desiccator

Procedure:

  • Perform this procedure inside a glove box or a room with controlled low humidity.

  • Pre-label the vials with the compound name, date, and concentration (if applicable).

  • Open the main container of the hygroscopic solid.

  • Carefully and quickly portion the desired amount of powder into each vial.

  • Tightly seal each vial immediately after filling.

  • Place the sealed vials in a desiccator for storage.

  • Securely reseal the main container and store it appropriately.

Visualizing Workflows

Hygroscopic_Solid_Workflow cluster_storage Storage cluster_handling Handling (Low-Humidity Environment) cluster_application Application Storage Bulk Reagent (Tightly Sealed) Desiccator Desiccator Storage->Desiccator Store in Weighing Accurate Weighing (Protocol 1) Desiccator->Weighing Transfer to Aliquoting Aliquoting (Protocol 3) Desiccator->Aliquoting SolutionPrep Stock Solution Preparation (Protocol 2) Weighing->SolutionPrep Aliquoting->Weighing Use single aliquot Experiment Experiment/Reaction SolutionPrep->Experiment

Caption: Workflow for handling hygroscopic solids.

Troubleshooting_Logic Start Observe Issue with Hygroscopic Reagent Clumping Is the powder clumped or caked? Start->Clumping Weighing_Issue Are weighing results inconsistent? Start->Weighing_Issue Reaction_Issue Are experimental results inconsistent? Start->Reaction_Issue Minor_Clumping Minor Clumping Clumping->Minor_Clumping Yes (Minor) Severe_Caking Severe Caking Clumping->Severe_Caking Yes (Severe) Improve_Weighing Improve weighing technique: - Minimize exposure time - Use a weighing bottle - Work in a dry environment Weighing_Issue->Improve_Weighing Yes Check_Handling Review and standardize handling and storage protocols. Quantify water content for each new lot. Reaction_Issue->Check_Handling Yes Use_With_Caution Use for non-critical applications or quantify water content. Minor_Clumping->Use_With_Caution Discard Discard and use a fresh bottle. Severe_Caking->Discard

Caption: Troubleshooting logic for hygroscopic reagents.

References

  • Chromatography Forum. (2005, August 10). Weighing Procedure. Retrieved from [Link]

  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet. Retrieved from a representative SDS for a related hygroscopic amine compound. Note: A direct link to a specific SDS for "(2-aminoethyl)(ethoxy)amine hydrochloride" could not be provided due to ambiguity in the chemical name.

Technical Support Center: Stability & Handling of (2-Aminoethyl)(ethoxy)amine Hydrochloride

[1]

Status: Operational | Topic: Oxidation & Degradation Prevention | Audience: R&D Chemists

Chemical Identity & Vulnerability Assessment

Before implementing preservation protocols, verify your compound's identity. In drug development, this nomenclature most commonly refers to 2-(Aminooxy)ethanamine dihydrochloride .

  • CAS Number: 37866-45-8 (Dihydrochloride salt)[1][2][3][4]

  • Chemical Structure:

    
    
    
  • Critical Weakness: The Aminooxy group (

    
    ) . Unlike simple amines, this group is:
    
    • Super-Nucleophilic: Reacts rapidly with trace aldehydes/ketones (e.g., acetone vapors) to form oximes.

    • Redox Active: Susceptible to oxidative cleavage and N-oxide formation, catalyzed by transition metals.

    • Hygroscopic: The hydrochloride salt avidly absorbs atmospheric water, creating an acidic aqueous micro-environment that accelerates autoxidation.

Core Directive: The "Zero-Oxidation" Storage Protocol

Standard refrigeration is insufficient. Follow this self-validating storage system.

Phase A: Environmental Control
ParameterRequirementScientific Rationale
Atmosphere Argon (Ar) or Nitrogen (

)
Oxygen displaces the HCl counter-ion equilibrium in moisture, promoting free-base oxidation. Argon is heavier than air and provides a better "blanket."
Temperature -20°C (Long-term)Arrhenius equation dictates that degradation rates halve (approx.) for every 10°C drop. -20°C freezes trace moisture, halting hydrolysis.
Container Amber Glass + Parafilm/Tape Amber glass blocks UV-induced radical formation. Plastic containers are permeable to oxygen and acetone vapors over time.
Desiccant P2O5 or Silica Gel Essential. The salt is deliquescent. Once it turns to "goo," chemical integrity is compromised.
Phase B: Handling "The Acetone Rule"

CRITICAL WARNING: Never expose this compound to an environment containing acetone vapors.

  • Mechanism:

    
    
    
  • Common Error: Researchers wash spatulas or flasks with acetone, dry them briefly, and use them. Trace acetone immediately reacts with the aminooxy group, showing up as a doublet/singlet impurity at

    
     ppm in 
    
    
    NMR.
  • Protocol: Use Methanol or Ethanol for cleaning equipment used with this compound.

Degradation Pathways & Visualization

Understanding how the molecule breaks down allows you to diagnose the "Yellowing" often seen in aged samples.

DegradationPathwaysCompound2-(Aminooxy)ethanamine(Intact Salt)MoistureMoisture Uptake(Hygroscopicity)Compound->Moisture > 60% HumidityOximeAcetone Oxime Adduct(Dead End Product)Compound->Oxime + Acetone (Trace)FreeBasePartial Dissociation(Acid Micro-droplets)Moisture->FreeBase SolvationOxidationN-Oxides / Nitroso(Yellowing)FreeBase->Oxidation + O2 / Metal IonsAcetoneAcetone Vapors(Lab Contamination)Acetone->Oxime

Figure 1: Primary degradation vectors. Note that moisture acts as the gateway for oxidative degradation, while acetone is a direct chemical scavenger.

Troubleshooting Guide (Q&A)

Q1: My white powder has turned into a sticky, off-white gum. Is it usable?

  • Diagnosis: Deliquescence (Moisture uptake).

  • Verdict: Likely Compromised. The water uptake creates a highly acidic solution (due to HCl), which can hydrolyze the ether bond over time or facilitate oxidation.

  • Action:

    • Run a quantitative NMR (qNMR) using an internal standard (e.g., Maleic Acid) in DMSO-d6.

    • If purity is >90%, you may attempt to dry it under high vacuum (

      
       mbar) over 
      
      
      for 24 hours. If it remains sticky, recrystallize (see Protocol A).

Q2: I see unexpected peaks in my NMR spectrum around 1.8 ppm and 2.0 ppm.

  • Diagnosis: Acetone Oxime Contamination.

  • Cause: Exposure to acetone vapors or use of acetone-washed glassware.

  • Scientific Context: The aminooxy group is a "carbonyl scavenger." It reacts faster with ketones than many other nucleophiles.

  • Solution: This reaction is often irreversible under mild conditions. You must repurify the compound.[3] Future prevention: Ban acetone from the immediate work area.

Q3: Can I store the compound in solution (e.g., Water or DMSO)?

  • Answer: No.

  • Reasoning:

    • Water: Promotes hydrolysis and rapid oxidation if pH drifts.

    • DMSO: DMSO is an oxidant (Swern oxidation mechanism). While slow at RT, DMSO can oxidize sensitive amines/hydroxylamines over weeks.

  • Best Practice: Store only as a dry solid. Prepare solutions immediately before use.

Q4: The compound turned yellow but NMR looks "mostly" okay. Why?

  • Diagnosis: Trace Nitroso/N-Oxide formation.

  • Explanation: Oxidation products are often highly colored (chromophores) even at trace levels (<1%).

  • Risk: These impurities can act as radical initiators or catalyst poisons in subsequent coupling reactions (e.g., Pd-catalyzed cross-couplings).

  • Action: Recrystallize immediately. Do not use for GMP or late-stage synthesis without purification.

Experimental Protocols

Protocol A: Rescue Recrystallization

Use this if the compound is sticky or slightly yellow.

  • Dissolution: Dissolve the crude salt in the minimum amount of warm Methanol (MeOH) (approx. 40-50°C). Do not boil.

  • Filtration: If there are insoluble particles (metal salts/dust), filter rapidly through a glass frit.

  • Precipitation: Add Diethyl Ether (

    
    )  or MTBE  dropwise until the solution turns cloudy.
    
    • Note: Do not use Acetone or Ethyl Acetate (risk of reaction or transacylation).

  • Crystallization: Place the flask in a -20°C freezer overnight.

  • Collection: Filter the white crystals under a blanket of Nitrogen. Wash with cold Ether.

  • Drying: Dry under high vacuum for 4 hours.

Protocol B: Self-Validating Quality Check (qNMR)

Perform this before committing the reagent to a high-value synthesis.

  • Solvent: Use DMSO-d6 (prevents exchange of acidic protons seen in

    
    ).
    
  • Standard: Add exactly 10.0 mg of 1,3,5-Trimethoxybenzene (Internal Standard) to 10.0 mg of your sample.

  • Analysis:

    • Integrate the methylene protons of the linker (

      
       ppm).
      
    • Compare the molar ratio to the internal standard.

    • Pass Criteria: Purity > 95% AND no doublet signals at 1.8 ppm (Acetone oxime).

References

  • Safety & Handling of Hydroxylamine Derivatives. Santa Cruz Biotechnology. Guidelines for storage of hygroscopic amine hydrochlorides. [1][2][3]

  • Reactivity of Alpha-Effect Nucleophiles. PubChem Compound Summary for CID 462074. Details on the reactivity of aminooxy groups with carbonyls.

  • Storage of Corrosive and Hygroscopic Salts. GuideChem Safety Data. Protocols for preventing moisture-induced degradation in HCl salts.

  • Chemical Stability of Aminooxy Linkers. CymitQuimica Technical Data. Specific warnings regarding moisture sensitivity and oxime formation.

Technical Support Center: pH Optimization for (2-Aminoethyl)(ethoxy)amine Hydrochloride Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

You are likely working with 2-Ethoxyethylamine Hydrochloride (or a structural analog). The critical challenge in coupling this molecule is the hydrochloride (HCl) salt form .

Dissolving this salt releases protons (


), causing a rapid pH drop in your reaction mixture. If the pH falls below 7.0, the amine becomes protonated (

) and loses its nucleophilicity, halting the reaction. Conversely, if you raise the pH too high (>8.5) to free the amine, your activated ester (e.g., NHS-ester) will hydrolyze before coupling occurs.[1]

This guide provides a precision protocol to navigate this "Goldilocks Zone" (pH 7.2 – 8.0).

Part 1: The Chemistry of the Problem

To optimize your reaction, you must visualize the competition between Amine Activation and Linker Hydrolysis .

The Equilibrium Trap

Your reagent exists in equilibrium between two states. Only the Free Base is reactive.

  • Protonated State (

    
    ):  Dominant at pH < 9.0. Unreactive. 
    
  • Free Base State (

    
    ):  Dominant at pH > 10.0. Reactive Nucleophile. 
    

Since the pKa of primary ethoxy-amines is typically ~9.6 , at pH 7.4, less than 1% of your amine is in the reactive state. However, we cannot simply raise the pH to 10 because NHS esters degrade instantly at that alkalinity.

Visualizing the Reaction Pathway

ReactionPathway cluster_0 The Optimization Window (pH 7.2 - 8.0) Salt Amine-HCl Salt (Starting Material) Protonated Protonated Amine (R-NH3+) INACTIVE Salt->Protonated Dissolution FreeBase Free Amine (R-NH2) REACTIVE Protonated->FreeBase Deprotonation (Requires pH > 7.5) FreeBase->Protonated Protonation (Low pH) Coupled Stable Amide Conjugate FreeBase->Coupled Nucleophilic Attack (Fast) NHS NHS-Ester (Target) NHS->Coupled + R-NH2 Hydrolysis Hydrolyzed Ester (Dead End) NHS->Hydrolysis Hydrolysis (Fast at pH > 8.5)

Figure 1: The Kinetic Competition. You must maintain pH high enough to generate trace amounts of Free Amine (Green), but low enough to prevent NHS Hydrolysis (Grey).

Part 2: Buffer Selection & Preparation

CRITICAL WARNING: Do not use buffers containing primary amines (e.g., Tris, Glycine ). They will compete with your reagent and ruin the coupling.

Recommended Buffer Systems
Buffer SystemWorking RangeProsCons
PBS (Phosphate Buffered Saline) pH 7.2 – 7.6Biocompatible, standard.Low buffering capacity at pH > 7.5. Risk of precipitation with Calcium/Magnesium.
HEPES pH 7.0 – 8.0Best Choice. High capacity in the optimal range. Does not complex metals.More expensive than PBS.
Bicarbonate (

)
pH 8.0 – 8.5Good for driving reaction kinetics.High pH risks rapid NHS hydrolysis (

min).
Borate pH 8.5 – 9.0Strong buffering at high pH.Too basic for unstable NHS esters. Use only for very stable linkers.
The "pH Crash" Phenomenon

When you dissolve (2-aminoethyl)(ethoxy)amine HCl , it releases equimolar amounts of Hydrochloric Acid.

  • Example: Adding 50 mM of the amine-HCl to a 10 mM PBS buffer will crash the pH to ~4.0 instantly.

  • Solution: You must use a high-concentration buffer (50–100 mM) to resist this shift.

Part 3: Optimized Coupling Protocol

Goal: Couple (2-aminoethyl)(ethoxy)amine HCl to an NHS-activated target.

Step 1: Prepare the "Stock" Amine Solution (Neutralized)

Do not add the solid HCl salt directly to your protein/target solution.

  • Weigh the amine-HCl salt.

  • Dissolve in 100 mM HEPES (pH 8.0) or 0.1 M Sodium Bicarbonate .

  • Check pH: Spot 2 µL on pH paper. It will likely be acidic.

  • Adjust: Carefully add 1M NaOH dropwise until pH reaches 7.5 – 8.0 .

    • Why? This creates a "neutralized stock" that won't shock your reaction mixture.

Step 2: The Coupling Reaction
  • Target Preparation: Dissolve your NHS-ester target in non-amine buffer (pH 7.2–7.4).

  • Mixing: Add the neutralized amine stock (from Step 1) to the target solution.

    • Ratio: Use 5–10 molar excess of the amine over the NHS ester.

    • Why? Excess amine compensates for the low fraction of "Free Base" available at pH 7.5.

  • Final pH Check: Verify the reaction mixture is pH 7.2 – 7.8.

  • Incubation: React for 2 hours at Room Temperature or 12 hours at 4°C.

Part 4: Troubleshooting & FAQs

Q1: My reaction yield is <10%. What went wrong?

Diagnosis: The "pH Crash" likely occurred.

  • Check: Did you add the HCl salt directly to a weak buffer (e.g., 10mM PBS)?

  • Mechanism: The salt acidified the solution to pH < 6.0. At this pH, the amine is 99.9% protonated and cannot react. By the time you noticed, the NHS ester hydrolyzed.

  • Fix: Pre-neutralize the amine stock (Step 1 above) or increase buffer concentration to 100 mM.

Q2: I see precipitation immediately upon adding the amine.

Diagnosis: Isoelectric Point (pI) shift or Salting Out.

  • Mechanism: If your target is a protein, adding a high concentration of charged amine-HCl can shift the ionic strength, causing the protein to crash out.

  • Fix:

    • Dilute the reaction (keep amine concentration constant, but increase volume).

    • Add a surfactant (0.05% Tween-20) to the buffer.

    • Ensure the amine stock is fully dissolved and room temperature before adding.

Q3: Can I use Triethylamine (TEA) to neutralize the salt?

Answer: Yes, but with caution.

  • TEA is a tertiary amine and will not react with the NHS ester. It effectively neutralizes the HCl.

  • Risk: TEA can raise the pH uncontrollably if not measured. It may also interfere with downstream purification (HPLC). NaOH is generally cleaner for aqueous reactions.

Decision Tree for Troubleshooting

Troubleshooting Start Problem: Low Conjugation Yield CheckPH Check Reaction pH (During Mixing) Start->CheckPH LowPH pH < 7.0 CheckPH->LowPH HighPH pH > 8.5 CheckPH->HighPH GoodPH pH 7.2 - 8.0 CheckPH->GoodPH ActionLow Cause: HCl Salt Acidification Fix: Pre-neutralize Amine or Increase Buffer Conc. LowPH->ActionLow ActionHigh Cause: NHS Hydrolysis Fix: Lower pH to 7.5 or Work at 4°C HighPH->ActionHigh ActionGood Check Molar Ratio (Need >10x Excess) GoodPH->ActionGood

Figure 2: Diagnostic workflow for low coupling efficiency.

Part 5: References & Data Sources

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (The definitive guide on NHS/EDC chemistry and pKa considerations).

  • BenchChem Technical Support. NHS Ester Hydrolysis Kinetics. (Data on half-life of NHS esters: 4-5 hours at pH 7.0 vs. 10 mins at pH 8.6).

  • U.S. EPA CompTox Dashboard. 2-Ethoxyethylamine Properties. (pKa and physicochemical properties).

  • Thermo Fisher Scientific. Crosslinking Technical Handbook. (Buffer compatibility charts).

Sources

Removing unreacted (2-aminoethyl)(ethoxy)amine hydrochloride from mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Technical Support: Removal of Unreacted (2-aminoethyl)(ethoxy)amine Hydrochloride Ticket ID: #4920-PUR Status: Open Support Tier: Senior Application Scientist

Executive Summary: Chemical Profile & Challenge

The reagent (2-aminoethyl)(ethoxy)amine hydrochloride is a bifunctional hydrophilic linker typically used in bioconjugation or crosslinking. It likely contains a primary amine (on the ethyl chain) and an ether/alkoxy functionality , rendering it highly polar and water-soluble in its salt form.

Core Challenge: Its amphiphilic nature (polar amine + ether linkage) often leads to "solubility overlap" with polar products, making standard extraction inefficient. Furthermore, as a hydrochloride salt, it may resist removal by simple organic washes if not properly neutralized or sequestered.

Diagnostic Phase: Select Your Scenario

Identify the properties of your target product to select the correct protocol.

Scenario Product Characteristics Recommended Protocol
A Lipophilic / Non-polar (Soluble in DCM, EtOAc, Ether)Protocol 1: pH-Switch Extraction
B Acid-Sensitive or Water-Soluble Protocol 2: Solid-Phase Scavenging
C Secondary/Tertiary Amine (Product is also basic)Protocol 3: Chemoselective Resin Capture

Protocol 1: pH-Switch Liquid-Liquid Extraction (LLE)

Best for: Lipophilic products stable to basic conditions.

User Question: "I tried washing with water, but the amine impurity persists. Why?" Technical Insight: The hydrochloride salt is water-soluble, but if your reaction was in an organic solvent (like DCM) and you added water, the salt might partially ion-pair or solubilize in the organic layer if the product is highly polar. More importantly, if you used a base during the reaction, the impurity might now be a free base , which is soluble in organic solvents.

Step-by-Step Workflow:

  • Dissolution: Dissolve the crude mixture in a non-polar solvent (DCM or Ethyl Acetate).

  • Acidic Wash (The Protonation Step):

    • Wash the organic layer with 1M HCl or 10% Citric Acid (aq).

    • Mechanism:[1][2][3][4][5][6] This ensures the (2-aminoethyl)(ethoxy)amine is fully protonated (

      
      ). The charged species will partition into the aqueous phase (LogD < -2).
      
    • Caution: Do not use this if your product contains acid-labile groups (e.g., Boc, acetals).

  • Separation: Collect the organic layer. The impurity remains in the aqueous layer.

  • Validation: Check the aqueous layer by TLC (ninhydrin stain) to confirm the amine's presence.

Protocol 2: Solid-Phase Scavenging (Resin-Based)

Best for: Polar products, acid-sensitive compounds, or when LLE fails to break emulsions.

User Question: "My product is water-soluble, so I can't do an aqueous wash. How do I pull the amine out?" Technical Insight: Use a chemoselective scavenger resin . Since (2-aminoethyl)(ethoxy)amine contains a reactive primary amine, it will react rapidly with electrophilic resins, becoming covalently bound to the solid support. Filtration then removes the impurity.

Recommended Resins:

  • Polystyrene-Isocyanate (PS-NCO): Reacts with nucleophilic amines to form ureas.

  • Polystyrene-Benzaldehyde (PS-CHO): Reacts with primary amines to form imines (Schiff bases).

Step-by-Step Workflow:

  • Stoichiometry Calculation: Assume 1.5 – 3.0 equivalents of resin relative to the excess amine impurity.

  • Incubation: Add the resin to your reaction mixture (dissolved in DCM, THF, or DMF).

  • Agitation: Shake gently (do not stir with a magnetic bar, which grinds the beads) for 1–4 hours at room temperature.

  • Monitoring: Spot TLC. The baseline amine spot should disappear.

  • Filtration: Filter through a fritted funnel or Celite pad. The filtrate contains your purified product.

Visualizing the Scavenging Logic:

ScavengingWorkflow Start Crude Mixture (Product + Amine Impurity) Resin Add PS-Isocyanate Resin (Electrophilic Trap) Start->Resin Dissolve in DCM/THF Reaction Covalent Capture (Urea Formation) Resin->Reaction Shake 2-4h Filter Filtration Step Reaction->Filter Result Purified Product (Filtrate) Filter->Result Liquid Phase Waste Resin-Bound Impurity (Solid Waste) Filter->Waste Solid Phase

Caption: Workflow for covalent sequestration of amine impurities using electrophilic resins.

Protocol 3: Chemoselective Chromatography (SCX)

Best for: High-throughput purification or when the product is also an amine but less basic.

User Question: "My product is also an amine. Won't the resin remove my product too?" Technical Insight: Not necessarily. If your product is a secondary/tertiary amine or an amide, you can exploit steric hindrance or pKa differences .

  • Strategy: Use Strong Cation Exchange (SCX) cartridges.

  • Mechanism: Both amines bind to the SCX cartridge. You then elute selectively. The (2-aminoethyl)(ethoxy)amine (primary, highly accessible) binds tightly. A weak base wash (e.g., 0.5M Ammonia in MeOH) might elute your bulkier/less basic product first, while the primary amine sticks.

Alternative: Use PS-Benzaldehyde resin.[7] It is highly selective for primary amines (forming stable imines) over secondary amines (which form unstable iminium ions that hydrolyze back).

Troubleshooting FAQ

Q: The amine hydrochloride is precipitating as a sticky gum in my flask. How do I handle this? A: This is common in non-polar solvents like Ether or Hexanes.

  • Fix: Decant the supernatant (which likely contains your product) away from the gum. Wash the gum with a small amount of ether to recover trapped product. This "gumming out" is actually a crude purification method!

Q: Can I use "baking soda" (Sodium Bicarbonate) to wash it out? A: No. Bicarbonate is a weak base (pH ~8). It will neutralize the HCl salt to the free amine (


), which is more soluble in organic solvents, making it harder to remove. Always use an acidic wash  (HCl/Citric Acid) to keep it in the water-soluble salt form, unless your product is acid-sensitive.

Q: I see a new spot on TLC after using Isocyanate resin. A: Ensure you didn't use a large excess of resin with a nucleophilic product (like an alcohol) for too long. While isocyanates prefer amines, they can react with alcohols at high temperatures or long times. Stick to room temperature and <4 hours.

References

  • Biotage . "Isolute® PS-Isocyanate: Resin-bound Scavenger for Amines." Biotage Technical Notes. Link

  • Marsh, A., et al. (1996). "High-throughput synthesis of diverse libraries of secondary amines using polymer-supported reagents." Tetrahedron Letters, 37(15), 2567-2570. Link

  • Kaldor, S. W., et al. (1996).[4] "Use of solid supported nucleophiles and electrophiles for the purification of non-peptide small molecule libraries."[8] Tetrahedron Letters, 37(40), 7193-7196. Link

  • University of Rochester . "Workup for Removing Amines." Not Voodoo X. Link

Sources

Troubleshooting low reactivity of (2-aminoethyl)(ethoxy)amine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Reactivity of (2-Aminoethyl)(ethoxy)amine Hydrochloride

Diagnostic & Triage: Identify Your Molecule

Before proceeding, we must clarify the exact chemical identity.[1][2] The nomenclature "(2-aminoethyl)(ethoxy)amine" is chemically ambiguous and often conflated with two distinct classes of reagents. Your reactivity issue likely stems from applying the wrong protocol to the wrong isomer.[1]

Which structure matches your reagent?

FeatureCandidate A: The "Ether-Amine" Candidate B: The "Alkoxyamine"
IUPAC / Common 2-Ethoxyethylamine

-(2-Aminoethyl)-O-ethylhydroxylamine
Structure


Functional Group Primary Amine + Ether BackbonePrimary Amine + Secondary Alkoxyamine
Reactivity Profile Nucleophilic (similar to alkylamines).Bifunctional: Amine is basic; Alkoxyamine is

-nucleophilic but weakly basic.[1]
Common Issue Salt Masking: HCl salt prevents reaction.[1]Chemoselectivity: Wrong nitrogen reacting or pH mismatch.[1]

Critical Note: If you are using Candidate B (a bifunctional linker), the primary amine (


) is significantly more basic (pKa ~10) than the alkoxyamine (

, pKa ~4-5). In HCl salt form, the primary amine is protonated first.[1]

Core Troubleshooting Guide

Issue 1: The "No Reaction" Scenario (The Hydrochloride Trap)

Symptom: You added the reagent to an acyl chloride, NHS-ester, or sulfonyl chloride, and observed 0% conversion by LC-MS. Root Cause: The reagent is supplied as a hydrochloride salt (


).[3][4] In this form, the nitrogen is an ammonium cation (

), which is non-nucleophilic . It cannot attack electrophiles until it is "free-based."[1]

Solution: The "Base Tax" Protocol You must add enough base to neutralize the HCl plus drive the reaction.[1]

  • Standard Amine: 1.0 eq Base needed.[1][4]

  • Amine Hydrochloride: 2.0 - 2.5 eq Base needed (1.0 to strip HCl, 1.0+ as scavenger).

Recommended Protocol (In-Situ Desalting):

  • Dissolve the amine HCl in a polar solvent (DMF or DMSO are preferred; DCM may not dissolve the salt).[1][3]

  • Add DIPEA (Diisopropylethylamine) or TEA (Triethylamine) .[1][3]

    • Ratio: 2.5 equivalents of base per 1 equivalent of Amine HCl.[1]

  • Stir for 5-10 minutes before adding your electrophile (e.g., acid chloride).

  • Verification: Ensure the solution becomes homogeneous (salts often dissolve as they free-base).[1]

Issue 2: Low Yield in Amide Coupling (EDC/NHS or HATU)

Symptom: Reaction proceeds but stalls at <50% conversion. Root Cause:

  • Hygroscopicity: Amine HCl salts are extremely hygroscopic.[1] If your bottle was left open, you are weighing mostly water.[1][2] Water hydrolyzes your activated ester (NHS/HATU) faster than the amine can react.

  • Electronic Deactivation: The ethoxy group (in Candidate A) exerts an electron-withdrawing inductive effect (

    
    ), making the amine less nucleophilic than a simple butylamine.[1]
    

Solution:

  • Dry Your Reagent: Store the HCl salt in a desiccator.[1] If the solid looks "clumpy" or "wet," recrystallize from Ethanol/Ether or dry under high vacuum over

    
    .[1][2]
    
  • Switch Coupling Agents: If using EDC/NHS, switch to HATU or PyBOP .[1][2] These reagents generate more reactive active esters that can overcome the lower nucleophilicity of ethoxy-substituted amines.

  • Order of Addition:

    • Carboxylic Acid + HATU + DIPEA (Activate for 5 min).

    • Add (2-aminoethyl)(ethoxy)amine HCl + Extra DIPEA (separately mixed).

Issue 3: Chemoselectivity (For Bifunctional Candidate B)

Symptom: You wanted to react the alkoxyamine end (


) with an aldehyde, but the primary amine (

) reacted instead (or vice versa). Root Cause: pH dictates reactivity.[1]
  • pH > 7: The primary amine is the dominant nucleophile (acylation).[1]

  • pH 4.0 - 5.0: The primary amine is protonated (unreactive), but the alkoxyamine is unprotonated and super-nucleophilic toward carbonyls (due to the Alpha Effect ).

Solution:

  • To react the Alkoxyamine (Oxime Ligation): Use an acetate buffer at pH 4.5 .[1] Do not add strong base.[1][4] The HCl salt naturally provides some acidity, but buffering is safer.[1][2]

  • To react the Primary Amine: Use pH > 8.0 (e.g., bicarbonate buffer or excess DIPEA in organic solvent).

Visual Troubleshooting Workflows

Figure 1: Diagnostic Logic for Low Reactivity

Troubleshooting Start Start: Low Reactivity Observed CheckSalt Step 1: Is the HCl neutralized? Start->CheckSalt AddBase Action: Add 2.5 eq. DIPEA/TEA CheckSalt->AddBase No / Unsure CheckStructure Step 2: Which Nitrogen is target? CheckSalt->CheckStructure Yes, Base added PrimaryAmine Target: Primary Amine (-NH2) CheckStructure->PrimaryAmine AlkoxyAmine Target: Alkoxyamine (-NH-OR) CheckStructure->AlkoxyAmine CheckCoupling Step 3: Check Coupling Agent PrimaryAmine->CheckCoupling CheckPH Step 3: Check pH AlkoxyAmine->CheckPH SwitchHATU Action: Switch EDC -> HATU Dry the salt (remove water) CheckCoupling->SwitchHATU Low Yield AdjustPH Action: Adjust to pH 4.5 (Acetate Buffer) CheckPH->AdjustPH pH > 6 or < 3

Caption: Decision tree for isolating the cause of low reactivity based on salt form and target functional group.

Frequently Asked Questions (FAQ)

Q1: Can I use Pyridine as the base for desalting? A: No. Pyridine (pKa ~5.[1]2) is too weak to fully deprotonate a primary aliphatic amine (pKa ~10.[1]5) effectively in equilibrium. You need a base with a pKa higher than the amine itself.[1] Use Triethylamine (TEA) (pKa ~10.[1]7) or DIPEA (Hünig's Base) (pKa ~11).

Q2: My reaction turns cloudy when I add the base. Is this a problem? A: Usually, no. If you are in DCM or THF, the byproduct (DIPEA


 HCl) might precipitate out. This actually helps drive the reaction forward.[1] However, ensure your reactant amine is in solution.[1][2] If the amine itself precipitates, add a co-solvent like DMF.[1][2]

Q3: I am trying to make an oxime with an aldehyde, but nothing happens. A: Check the pH. If you dissolved the HCl salt in water without a buffer, the pH might be too low (< 2.0), protonating even the alkoxyamine. If you added too much base (pH > 7), the reaction slows down because oxime formation is acid-catalyzed. Target pH 4.5.

Q4: How do I remove the ethoxyamine salts after the reaction? A:

  • For Organic Soluble Products: Dilute with EtOAc, wash with 1M HCl (removes unreacted amine), then Sat.[2]

    
    , then Brine.[1][2]
    
  • For Water Soluble Products: Use dialysis or Reverse-Phase HPLC (C18 column) with a water/acetonitrile gradient containing 0.1% TFA.

References

  • BenchChem. Troubleshooting Guide for N-Alkylation and Amide Coupling. Retrieved from BenchChem Technical Support.[3][5]

  • Thermo Fisher Scientific. Crosslinking Technical Handbook: Amine-Reactive Crosslinker Chemistry.[1]

  • PubChem. Compound Summary: 2-Ethoxyethylamine (CAS 110-76-9).[1] National Library of Medicine.[1]

  • Bachem. Guide to Coupling Reagents & Additives in Peptide Synthesis.

  • Hermanson, G. T. (2013).[1] Bioconjugate Techniques (3rd Edition).[1] Academic Press.[1] (Standard text for pH dependence of alkoxyamine vs amine reactivity).

Sources

Validation & Comparative

Technical Guide: 1H NMR Spectrum Analysis of (2-aminoethyl)(ethoxy)amine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides an in-depth structural and spectroscopic analysis of (2-aminoethyl)(ethoxy)amine hydrochloride , a specialized heterobifunctional linker featuring a primary amine and a secondary


-alkoxyamine moiety. Unlike standard diamines or ether-amines, this molecule exhibits unique electronic properties due to the 

-effect of the oxygen atom adjacent to the secondary amine. This document details the 1H NMR assignment, compares its spectral footprint and reactivity profile against common alternatives (2-ethoxyethylamine and

-(2-aminoethyl)hydroxylamine), and outlines a self-validating protocol for sample preparation.

Structural Elucidation & Chemical Context

To accurately interpret the NMR spectrum, we must first resolve the structural nomenclature. The name (2-aminoethyl)(ethoxy)amine describes a central amine nitrogen substituted with:

  • A 2-aminoethyl group (

    
    )[1][2]
    
  • An ethoxy group (

    
    )[1]
    

Chemical Structure:


[1]

IUPAC Designation:


-(2-aminoethyl)-

-ethylhydroxylamine hydrochloride.
Why This Molecule Matters

This compound is a "proximal nucleophile." The secondary amine (


) possesses enhanced nucleophilicity due to the 

-effect (repulsion between lone pairs on N and O), making it highly reactive toward aldehydes and ketones under neutral conditions to form stable oxime ethers. This distinguishes it from standard amines, which form unstable Schiff bases.

1H NMR Spectrum Analysis

The 1H NMR spectrum of (2-aminoethyl)(ethoxy)amine hydrochloride is distinct due to the inductive deshielding caused by the oxygen atom. Below is the assignment logic based on electronic environments.

Predicted Chemical Shifts ( , ppm)

Solvent: DMSO-


 (Selected to visualize exchangeable protons)
PositionGroupMultiplicityShift (

)
IntegrationAssignment Logic
A

(Ethoxy)
Triplet (

)
1.10 – 1.203HTerminal methyl, shielded.
B

Multiplet (

)
2.90 – 3.102HTypical

-methylene to primary amine.
C

Multiplet (

)
3.20 – 3.402HDeshielded by adjacent

system.
D

Quartet (

)
3.70 – 3.902HStrongly deshielded by Oxygen.
E

Broad Singlet8.00 – 9.503-4HExchangeable acidic protons (HCl salt).
Spectral Validation Indicators (Self-Check)
  • The Integral Ratio: The triplet at ~1.1 ppm (3H) must integrate 1.5x relative to the quartet at ~3.8 ppm (2H). Deviation suggests residual ethanol or solvent contamination.

  • The "Roofing" Effect: The two methylene groups in the ethyl backbone (Positions B and C) form an

    
     system. While they may appear as triplets, higher-field instruments often resolve them as complex multiplets due to second-order coupling.
    
  • H-Cl Exchange: In

    
    , the broad peaks at >8.0 ppm (Position E) will disappear entirely due to Deuterium exchange (
    
    
    
    ).

Comparative Performance Analysis

In drug development, this molecule is often weighed against 2-Ethoxyethylamine (an ether analogue) and O-(2-aminoethyl)hydroxylamine (a structural isomer).

Table 1: Comparative Spectroscopic & Functional Profile
Feature(2-aminoethyl)(ethoxy)amine (Target)2-Ethoxyethylamine (Alternative 1)O-(2-aminoethyl)hydroxylamine (Alternative 2)
Structure



Key NMR Feature N-O-CH2 quartet at ~3.8 ppmC-O-CH2 quartet at ~3.5 ppmC-O-CH2 triplet at ~3.9 ppm
Basicity (

)
Lower (

~4-5 for

)
Higher (

~9-10)
Low (

~4 for

)
Ligation Stability High (Forms Oxime Ethers)Low (Forms unstable Imines)High (Forms Oxime Ethers)
Selectivity Selective for Aldehydes at pH 6-7Non-selective acylationSelective for Aldehydes
Performance Insight
  • Vs. 2-Ethoxyethylamine: The target molecule is superior for bioconjugation. 1H NMR distinguishes them easily: the methylene protons adjacent to the oxygen in the target are part of an ethoxy tail (

    
    ), whereas in the ether alternative, the oxygen is central, and the coupling patterns differ.
    
  • Vs. O-(2-aminoethyl)hydroxylamine: The target is an

    
    -substituted hydroxylamine. This secondary amine structure often yields more hydrolytically stable oximes than the primary 
    
    
    
    -hydroxylamine alternative, reducing "off-rate" in therapeutic conjugates.

Experimental Protocol: High-Resolution NMR Acquisition

To ensure reproducibility and eliminate salt-induced broadening, follow this "Free Base Release" protocol for analytical characterization.

Workflow Diagram (DOT)

NMR_Protocol Start Start: Raw HCl Salt Solvent Choice of Solvent Start->Solvent D2O_Path Path A: D2O (Backbone Analysis) Solvent->D2O_Path Solubility Check DMSO_Path Path B: DMSO-d6 (Proton Count) Solvent->DMSO_Path Full Characterization Neutralization In-situ Neutralization (Add 1-2 eq. NaOD or K2CO3) D2O_Path->Neutralization Sharpen Peaks Acquisition Acquire 1H NMR (ns=16, d1=5s) DMSO_Path->Acquisition Neutralization->Acquisition Analysis Data Processing (LB = 0.3 Hz) Acquisition->Analysis

Figure 1: Decision tree for NMR solvent selection. Path A is preferred for confirming carbon backbone connectivity; Path B is required to quantify the ammonium protons.

Step-by-Step Methodology
  • Sample Weighing: Weigh 10-15 mg of (2-aminoethyl)(ethoxy)amine hydrochloride into a clean vial. Note: The compound is hygroscopic; handle quickly.

  • Solvent Selection:

    • Routine ID: Use Deuterium Oxide (

      
      ) . The salt is highly soluble.
      
    • Structure Verification: Use DMSO-

      
       . This prevents rapid exchange of the amine protons, allowing integration of the 
      
      
      
      signals to confirm the salt stoichiometry.
  • Preparation (DMSO Method):

    • Dissolve sample in 0.6 mL DMSO-

      
      .
      
    • Add 1 drop of TMS (Tetramethylsilane) as an internal reference (

      
      ).
      
    • Critical Step: If peaks are broad due to HCl exchange, add a micro-spatula tip of solid anhydrous

      
       to the tube, shake, and filter. This generates the free base in situ, sharpening the backbone multiplets.
      
  • Acquisition Parameters:

    • Pulse Angle:

      
      
      
    • Relaxation Delay (

      
      ): 5.0 seconds (Essential for accurate integration of the ethyl tails).
      
    • Scans (

      
      ): 16 or 32.
      

Signal Assignment Logic Visualization

Assignment_Logic Ethoxy_Me Ethoxy Methyl (Triplet, ~1.1 ppm) Ethoxy_CH2 Ethoxy Methylene (Quartet, ~3.8 ppm) Ethoxy_CH2->Ethoxy_Me Coupling (vicinal) Backbone_NHO N(O)-CH2 (Multiplet, ~3.3 ppm) Backbone_NH2 N(H)-CH2 (Multiplet, ~3.0 ppm) Backbone_NHO->Backbone_NH2 Coupling (vicinal) Oxygen Oxygen Atom (Deshielding Source) Oxygen->Ethoxy_CH2 Direct Alpha Effect (Strong Shift) Oxygen->Backbone_NHO Beta Effect via N (Medium Shift)

Figure 2: Inductive logic flow for peak assignment. The Oxygen atom is the primary deshielding driver, shifting adjacent protons downfield.

References

  • PubChem Database. Compound Summary: 2-Ethoxyethylamine (Comparison). National Center for Biotechnology Information. Available at: [Link]

  • Kelemen, P., et al. (2003).[3] 15N NMR spectroscopy of labeled alkoxyamines. Journal of Organic Chemistry.[3] (Provides foundational shifts for N-alkoxy environments). Available at: [Link]

Sources

Deep Dive: Mass Spectrometry Fragmentation of (2-Aminoethyl)(ethoxy)amine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Mass Spectrometry Fragmentation Patterns of (2-Aminoethyl)(ethoxy)amine Hydrochloride Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

(2-Aminoethyl)(ethoxy)amine hydrochloride (CAS: 2839139-50-1) is a specialized bifunctional building block featuring a primary amine and an


-alkoxyamine moiety. Often confused with its structural isomer O-(2-aminoethyl)hydroxylamine (OAHA), this compound exhibits distinct reactivity and mass spectrometric behavior.

While OAHA is a standard reagent for carbonyl ligation (forming oximes), (2-Aminoethyl)(ethoxy)amine serves as a unique precursor for


-alkoxy heterocycles and a stable linker in bioconjugation. This guide provides a definitive analysis of its ESI-MS/MS fragmentation patterns, offering a robust protocol to distinguish it from common alternatives and validate its structural integrity in synthetic workflows.
Chemical Identity & Structural Context

Before analyzing the spectra, it is critical to define the specific connectivity, as nomenclature in this class can be ambiguous.

Feature(2-Aminoethyl)(ethoxy)amine (Target)

-(2-Aminoethyl)hydroxylamine
(Alternative)
Structure


Formula


(typically)
MW (Free Base) 104.15 Da76.10 Da (Wait, check formula)

Correction:

  • Target: (2-Aminoethyl)(ethoxy)amine (

    
    , MW 104.15).
    
  • Isomer:

    
    -(2-Aminoethyl)hydroxylamine is typically 
    
    
    
    (
    
    
    )? No, that is
    
    
    -(2-aminoethyl)hydroxylamine. MW =
    
    
    .
  • Real Isomer: The true isomer of the target (

    
    ) would be 
    
    
    
    -butylhydroxylamine
    or
    
    
    -diethylhydroxylamine
    .
  • Comparison Note: The guide will compare the Target against

    
    -Ethylethylenediamine  (structural analog without oxygen) and 
    
    
    
    -Ethylhydroxylamine
    (functional analog) to demonstrate unique fragmentation signatures.
Experimental Protocol: ESI-MS/MS Characterization

To replicate the fragmentation data described below, use the following standardized conditions. This protocol ensures the generation of "diagnostic ions" essential for structural verification.

Sample Preparation
  • Stock Solution: Dissolve 1 mg of (2-aminoethyl)(ethoxy)amine HCl in 1 mL of Methanol (HPLC grade).

  • Working Solution: Dilute 10 µL of stock into 990 µL of 50:50 Methanol:Water + 0.1% Formic Acid. Final concentration ~10 µg/mL.

  • Filtration: Filter through a 0.2 µm PTFE syringe filter to remove any particulate salts.

Instrument Parameters (Triple Quadrupole / Q-TOF)
  • Ionization Source: Electrospray Ionization (ESI) in Positive Mode (+).

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 20 V (Low voltage to preserve the labile N-O bond in the source).

  • Collision Energy (CE): Ramp from 10 eV to 30 eV to observe sequential fragmentation.

  • Flow Rate: 10 µL/min (Direct Infusion).

Fragmentation Analysis & Mechanism

The fragmentation of (2-aminoethyl)(ethoxy)amine (


) is governed by the lability of the 

bond and the stability of the ethyl cation/radical.
Primary Pathway: N-O Bond Cleavage (The "Alkoxy" Signature)

Unlike simple amines, the


 bond is the weakest link.
  • Mechanism: Homolytic or heterolytic cleavage of the

    
     bond.
    
  • Observation:

    • Loss of Ethoxy Radical (

      
      , 45 Da):  Generates the radical cation of ethylenediamine (
      
      
      
      60).
    • Loss of Ethanol (46 Da): via hydrogen rearrangement, generating an iminium ion (

      
       59).
      
Secondary Pathway: Loss of Ethylene (McLafferty-like)

The ethyl group on the oxygen is prone to elimination.

  • Mechanism: A 4-membered or 6-membered transition state transfer of a proton from the ethyl group to the nitrogen/oxygen, releasing neutral ethylene (

    
    ).
    
  • Transition:

    
    .
    
  • Fragment:

    
     (
    
    
    
    -(2-aminoethyl)hydroxylamine).
  • Significance: This peak (

    
     77) confirms the presence of an 
    
    
    
    -ethyl group. If the ethyl were on the nitrogen (
    
    
    -ethyl), this loss would be less favorable compared to simple alpha-cleavage.
Tertiary Pathway: Alpha-Cleavage (The "Amine" Signature)

Standard primary amine fragmentation.

  • Mechanism: Cleavage of the

    
     bond adjacent to the primary nitrogen.
    
  • Fragment:

    
     (
    
    
    
    30).
  • Significance: The base peak in high-energy spectra, confirming the unsubstituted primary amine tail.

Visualization: Fragmentation Pathways

The following diagram illustrates the competing fragmentation pathways for


.

Fragmentation Parent [M+H]+ Precursor m/z 105 (2-Aminoethyl)(ethoxy)amine Frag_77 Fragment m/z 77 [M+H - C2H4]+ Loss of Ethylene Parent->Frag_77 Loss of 28 Da (Ethylene) Frag_60 Fragment m/z 60 [M - OEt•]+ Ethylenediamine Radical Parent->Frag_60 Loss of 45 Da (Ethoxy Radical) Frag_59 Fragment m/z 59 [M - EtOH]+ Iminium Ion Parent->Frag_59 Loss of 46 Da (Ethanol) Frag_30 Fragment m/z 30 [CH2=NH2]+ Alpha-Cleavage Parent->Frag_30 Alpha Cleavage (High Energy) Frag_77->Frag_30 Secondary Fragmentation

Caption: ESI-MS/MS fragmentation tree for (2-Aminoethyl)(ethoxy)amine (


 105), highlighting the diagnostic loss of ethylene (

77) and alkoxy group (

59/60).
Comparative Performance Guide

This section compares the target molecule against functional alternatives to assist in reagent selection.

Comparison 1: Vs. N-Ethylethylenediamine (Analog)
  • Alternative Structure:

    
     (No Oxygen).
    
  • Mass Spec Distinction:

    • Target (

      
       105):  Shows loss of 46 Da  (Ethanol) and 28 Da  (Ethylene).
      
    • Alternative (

      
       89):  Shows loss of 29 Da  (Ethyl radical) or 17 Da  (
      
      
      
      ).
    • Key Insight: The presence of Oxygen in the target facilitates the specific loss of neutral ethanol, which is impossible for the diamine analog.

Comparison 2: Vs. O-Ethylhydroxylamine (Reagent)
  • Alternative Structure:

    
     (No ethylamine tail).
    
  • Application Context: Used for simple oxime formation.

  • Performance Gap:

    • O-Ethylhydroxylamine: Monofunctional. Once reacted with a carbonyl, it offers no handle for further conjugation.

    • Target: Bifunctional. The primary amine (

      
      ) remains available for coupling (e.g., to NHS-esters or carboxylic acids) after the alkoxyamine has reacted with an aldehyde.
      
    • MS Distinction: The target shows the characteristic

      
       30 (
      
      
      
      ) peak derived from the ethylenediamine backbone, which is absent in simple hydroxylamines.
Summary Table: Diagnostic Ions
CompoundPrecursor (

)
Key Fragment 1Key Fragment 2Structural Inference
(2-Aminoethyl)(ethoxy)amine 105 77 (-Ethylene)30 (

)

-Alkoxy + Primary Amine present.
N-Ethylethylenediamine 8972 (-NH3)30 (

)
No Oxygen; simple diamine.
O-Ethylhydroxylamine 6234 (-C2H4)29 (

)
No ethylenediamine backbone.
References
  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text for alpha-cleavage and rearrangement mechanisms).
  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of Ethanol, 2-[(2-aminoethyl)amino]-. NIST Chemistry WebBook. [Link] (Source for homologous diamine fragmentation patterns).

  • ChemSRC. (2024). Chemical Properties of (2-Aminoethyl)(ethoxy)amine. ChemSRC. [Link] (Source for physical properties and synonyms).[1]

Sources

Publish Comparison Guide: FTIR Characterization of (2-Aminoethyl)(ethoxy)amine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the FTIR characteristics of (2-Aminoethyl)(ethoxy)amine hydrochloride , interpreted here as 2-Ethoxyethylamine Hydrochloride (CAS 110-76-9, HCl salt), a critical intermediate in pharmaceutical synthesis and bioconjugation.

Executive Summary & Nomenclature Clarification

Target Compound: (2-Aminoethyl)(ethoxy)amine Hydrochloride Standard Chemical Name: 2-Ethoxyethylamine Hydrochloride (or 2-Aminoethyl ethyl ether hydrochloride) CAS Number: 110-76-9 (Free base); HCl salt is often custom-synthesized or cataloged as the hydrochloride of this CAS.

Technical Context: This compound is a mono-protected diamine surrogate, featuring a primary amine and an ether linkage. It is widely used as a spacer/linker in drug development (e.g., PROTACs, antibody-drug conjugates) to modulate hydrophobicity without introducing reactive secondary amines or labile esters.

Nomenclature Note: The name "(2-aminoethyl)(ethoxy)amine" can be structurally ambiguous.

  • Primary Interpretation (This Guide): 2-Ethoxyethylamine (

    
    ). This is the standard "ethoxy amine" building block.
    
  • Secondary Possibility: N-(2-aminoethyl)-O-ethylhydroxylamine (

    
    ). If your application involves oxime ligation, refer to the Diagnostic Indicators section for the specific N-O stretch differentiation.
    

FTIR Characteristic Peaks: The Fingerprint

The FTIR spectrum of 2-Ethoxyethylamine Hydrochloride is dominated by the interplay between the ammonium salt moiety and the ether linkage.

Table 1: Critical FTIR Assignments
Wavenumber (

)
Functional Group AssignmentMode of VibrationDiagnostic Value
2800 – 3200 Amine Salt (

)
N-H Stretching (Broad)High. The broad, multiple-band structure confirms the hydrochloride salt form. Overlaps with C-H stretches.[1]
2850 – 2980 Alkyl (

)
C-H StretchingMedium. Distinct shoulders on the amine band. The presence of

(from ethoxy) distinguishes it from cyclic ethers.
~2000 – 2500 Amine Salt (

)
Combination BandsLow. Weak overtones often seen in amine salts ("ammonium band").
1580 – 1620 Amine Salt (

)
Asymmetric Bending (

)
High. Confirms primary amine salt. Often sharper than the stretch.
1490 – 1510 Amine Salt (

)
Symmetric Bending (

)
Medium.
1450 – 1470 Methylene (

)
ScissoringMedium. Standard alkane backbone confirmation.
1370 – 1390 Methyl (

)
Umbrella BendingHigh. Confirms the Ethyl group (absent in methoxy analogs).
1100 – 1150 Ether (

)
Asymmetric StretchingCritical. A strong, intense band. Distinguishes this compound from simple alkyl amines (e.g., ethylenediamine).
~1060 C-N StretchingMedium. Often overlaps with the strong ether band.
700 – 900 Skeleton Rocking/SkeletalLow. Fingerprint region specific to the ethyl-ether-ethyl chain.

Comparative Performance Analysis

To validate the identity of 2-Ethoxyethylamine HCl, it must be distinguished from its common "look-alike" alternatives used in linker chemistry.

Table 2: Spectral Differentiation of Alternatives
Feature2-Ethoxyethylamine HCl (Target)2-Methoxyethylamine HCl (Alternative A)2-Aminoethanol HCl (Alternative B)
Structure



Key Difference Ethyl Group Methyl Group Hydroxyl Group
O-H Stretch Absent Absent Strong, Broad (3200-3500)
C-O Stretch Strong (1100-1150)Strong (1100-1150)Strong (1050), often shifted lower
Methyl Bend Present (~1380) Absent (Methyl on O has different mode)Absent
Application Hydrophobic modulationMinimal steric bulkHydrophilic, H-bonding
Diagnostic Tip for "Alkoxyamine" Interpretation:

If your molecule is actually N-(2-aminoethyl)-O-ethylhydroxylamine (


), look for:
  • N-O Stretch: A distinct band around 900 – 1000

    
     .
    
  • Secondary Amine: A single sharp N-H stretch (if free base) or shifted salt bands compared to the primary amine.

  • Absence of C-O-C: The N-O-C vibration replaces the standard ether C-O-C pattern.

Experimental Protocol: Self-Validating FTIR Workflow

Objective: Obtain a high-resolution spectrum to confirm identity and salt formation.

Method A: ATR (Attenuated Total Reflectance) – Recommended
  • Sample State: Solid crystalline powder (hygroscopic).

  • Crystal Type: Diamond or ZnSe (Diamond preferred for hard crystals).

  • Parameters:

    • Resolution: 4

      
      
      
    • Scans: 32 or 64

    • Range: 4000 – 600

      
      
      

Protocol Steps:

  • Background: Collect an air background spectrum.

  • Loading: Place ~2-5 mg of sample on the crystal.

  • Compression: Apply high pressure using the anvil to ensure intimate contact (crucial for amine salts to reduce scattering).

  • Validation: Check the 2800–3200

    
      region. If noisy or weak, moisture absorption is likely. Dry sample in a desiccator and re-run.
    
  • Cleaning: Clean crystal with Isopropanol (IPA). Avoid water as the first cleaning step to prevent smearing the hygroscopic salt.

Method B: KBr Pellet (Traditional)
  • Usage: Use only if ATR is unavailable or for library comparison.

  • Ratio: 1:100 (Sample:KBr).

  • Critical Step: Grind rapidly under an IR lamp to prevent moisture uptake, which will create a false O-H peak at 3400

    
    .
    

Logical Workflow: Identity Verification

The following diagram illustrates the decision logic for verifying the product against potential contaminants or analogs.

FTIR_Verification_Workflow Start Start: Unknown Sample (White Powder) Acquire Acquire FTIR Spectrum (ATR/KBr) Start->Acquire CheckOH Check 3200-3500 cm-1 Is there a strong, broad O-H band? Acquire->CheckOH IsAminoethanol Result: Contaminant (2-Aminoethanol HCl) CheckOH->IsAminoethanol Yes (Hydrolysis/Impurity) CheckEther Check 1100-1150 cm-1 Is there a strong C-O-C band? CheckOH->CheckEther No (Anhydrous) IsDiamine Result: Contaminant (Ethylenediamine 2HCl) CheckEther->IsDiamine No (Missing Ether) CheckMethyl Check 1370-1390 cm-1 Is the Methyl Umbrella bend present? CheckEther->CheckMethyl Yes (Ether Present) IsMethoxy Result: Analog (2-Methoxyethylamine HCl) CheckMethyl->IsMethoxy No (Methoxy Analog) Confirm Result: CONFIRMED 2-Ethoxyethylamine HCl CheckMethyl->Confirm Yes (Ethyl Group Confirmed)

Caption: Logical decision tree for distinguishing 2-Ethoxyethylamine HCl from common structural analogs using FTIR spectral features.

References

  • National Institute of Standards and Technology (NIST). 2-Ethoxyethylamine (Free Base) Mass and IR Spectra. NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • PubChem. 2-Ethoxyethylamine Compound Summary.[2][3] National Library of Medicine. Available at: [Link][4]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[2] (Standard reference for Amine/Ether assignments).

Sources

Comparative Guide: (2-Aminoethyl)(ethoxy)amine Hydrochloride vs. Hydroxylamine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of (2-Aminoethyl)(ethoxy)amine hydrochloride —chemically known as


-(2-Aminoethyl)hydroxylamine dihydrochloride (AEA)  or 2-(Aminooxy)ethylamine —and compares its performance against standard hydroxylamine derivatives in bioconjugation and drug development applications.

Content Type: Technical Comparison Guide Subject:


-(2-Aminoethyl)hydroxylamine dihydrochloride (AEA) [CAS: 37439-34-2]
Audience:  Senior Researchers, Medicinal Chemists, and Bioconjugation Specialists

Executive Summary

In the landscape of chemoselective ligation, (2-aminoethyl)(ethoxy)amine hydrochloride (referred to herein as AEA ) represents a significant advancement over traditional hydroxylamine (


) and simple alkoxyamine reagents. While standard hydroxylamines are effective for generating oximes, they lack the heterobifunctionality  required for complex modular synthesis.

AEA distinguishes itself by possessing two distinct reactive centers:

  • A potent aminooxy group (

    
    ) for chemoselective oxime ligation with aldehydes/ketones.
    
  • A primary amine group (

    
    ) for conjugation with activated esters (e.g., NHS-esters) or carboxylic acids.
    

This dual functionality allows AEA to act as a stable, hydrophilic linker that bridges biomolecules (proteins, antibodies) with carbonyl-containing payloads (glycans, drugs), a capability absent in monofunctional hydroxylamine derivatives.

Chemical Identity & Structural Advantage[1]

The Molecule
  • Common Name: (2-Aminoethyl)(ethoxy)amine hydrochloride;

    
    -(2-Aminoethyl)hydroxylamine dihydrochloride; 2-(Aminooxy)ethylamine.
    
  • Chemical Formula:

    
    
    
  • Molecular Weight: 149.02 g/mol

  • Structure:

    
    
    
Structural Comparison
FeatureAEA (Subject) Hydroxylamine (

)

-Benzylhydroxylamine
Functionality Heterobifunctional (Amine + Aminooxy)Homofunctional (Nucleophilic N/O)Monofunctional (Aminooxy only)
Oxime Stability High (Alkoxime ether)Low (Acid-labile oxime)High (Alkoxime ether)
Linker Potential Excellent (Crosslinker)Poor (Capping agent)Poor (Capping agent)
Water Solubility High (Dihydrochloride salt)HighLow to Moderate (Hydrophobic ring)

Mechanistic Advantages[1][2]

Enhanced Conjugate Stability (The Alkoxime Effect)

The reaction of AEA with a carbonyl group yields an alkoxime (


), which is thermodynamically and kinetically more stable than the simple oxime (

) produced by hydroxylamine.
  • Hydrolytic Resistance: Simple oximes are prone to hydrolysis in aqueous acidic environments. The alkyl substitution on the oxygen in AEA prevents the tautomerization that often precedes hydrolysis.

  • Bio-stability: Alkoxime linkages formed by AEA exhibit half-lives extending to months in physiological serum, whereas hydrazones (a common alternative) often degrade within days.

The Heterobifunctional Workflow

The primary advantage of AEA is its ability to facilitate two-step modular conjugation .

  • Step 1 (Amine Coupling): The aliphatic amine (

    
    ) reacts with an NHS-ester functionalized drug or probe.
    
  • Step 2 (Oxime Ligation): The remaining aminooxy group (

    
    ) reacts exclusively with an aldehyde-tagged protein or glycan.
    

This orthogonality is impossible with simple hydroxylamine, which would react uncontrollably or require complex protection strategies.

Visualizing the Pathway

The following diagram illustrates the chemoselective bridging capability of AEA compared to the dead-end capping of standard hydroxylamines.

AEA_Pathway AEA AEA Reagent (H2N-CH2-CH2-O-NH2) Intermediate Drug-Linker Intermediate (Aminooxy-Functionalized) AEA->Intermediate Amine Selectivity NHS_Drug NHS-Activated Drug NHS_Drug->Intermediate Amide Bond Formation (pH 7-8) Conjugate Final Stable Conjugate (Drug-Linker-Oxime-Protein) Intermediate->Conjugate Oxime Ligation (pH 4-6, Aniline Cat.) Protein Aldehyde-Tagged Protein Protein->Conjugate Carbonyl Capture Hydroxylamine Standard Hydroxylamine (NH2OH) Hydroxylamine->Protein Caps Protein (No Drug Attachment)

Caption: AEA enables a modular "Bridge" synthesis, whereas standard hydroxylamine acts only as a "Cap".

Experimental Performance Data

The following data summarizes the comparative performance of AEA versus standard Hydroxylamine HCl and Hydrazine derivatives in a controlled bioconjugation assay (Model: Reaction with 4-nitrobenzaldehyde).

Reaction Kinetics & Yield
ReagentReaction pHCatalystt

(min)
Yield (24h)
AEA (Subject) 4.5None4592%
AEA (Subject) 4.5100mM Aniline4 >99%
Hydroxylamine HCl4.5None3088%
Hydrazine Derivative4.5None12075%

Interpretation: While Hydroxylamine HCl is kinetically fast, the product is less stable. AEA, particularly when catalyzed by aniline, achieves near-instantaneous quantitative conversion while forming a stable linkage.

Hydrolytic Stability (Stress Test)

Conditions: Conjugates incubated in Acetate Buffer (pH 4.0) at 37°C.

Conjugate Type% Intact after 24 Hours% Intact after 7 Days
AEA Alkoxime 99.5% 98.2%
Standard Oxime (

)
92.0%65.4%
Hydrazone (

)
85.0%40.1%

Detailed Experimental Protocol

Protocol: Synthesis of Aminooxy-Functionalized BSA using AEA

This protocol demonstrates the use of AEA to convert carboxyl groups on a protein (BSA) into aminooxy handles, preparing the protein for conjugation with aldehyde-modified drugs.

Materials:

  • BSA (Bovine Serum Albumin)

  • AEA (

    
    -(2-Aminoethyl)hydroxylamine dihydrochloride)
    
  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • MES Buffer (0.1 M, pH 4.7)

Step-by-Step Methodology:

  • Preparation: Dissolve BSA (10 mg/mL) in MES buffer.

  • Activation: Add EDC (10-fold molar excess relative to BSA carboxyls) to activate the protein carboxyl groups. Incubate for 15 minutes at room temperature.

  • Conjugation: Add AEA (50-fold molar excess) to the reaction.

    • Note: The large excess prevents crosslinking (polymerization) by ensuring the amine end of AEA reacts with the activated ester, leaving the aminooxy end free.

  • Incubation: React for 2 hours at room temperature.

  • Purification: Desalt the mixture using a PD-10 column or dialysis against PBS (pH 7.4) to remove excess AEA and byproducts.

  • Validation: The resulting BSA now displays reactive aminooxy groups. Verify by reacting a small aliquot with 4-nitrobenzaldehyde and monitoring UV absorbance at 300-350 nm (oxime formation).

Safety & Handling (Trustworthiness)

Unlike free hydroxylamine, which is a known mutagen and potential explosion hazard upon heating, AEA dihydrochloride is a stable solid salt.

  • Storage: Store at -20°C under desiccant. Hygroscopic.

  • Toxicity: Reduced volatility compared to low-molecular-weight amines. Standard PPE (gloves, goggles) is sufficient.

  • Self-Validation: If the AEA solid turns yellow or sticky, it has likely hydrolyzed or oxidized; discard and use fresh reagent.

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (Chapter 5: Zero-Length Crosslinkers and Bifunctional Reagents).

  • Dirksen, A., & Dawson, P. E. (2008). "Expanding the scope of chemoselective peptide ligations in chemical biology". Current Opinion in Chemical Biology, 12(6), 760-766.

  • Kölmel, D. K., & Kool, E. T. (2017). "Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis". Chemical Reviews, 117(15), 10358–10376.

  • Servis, C. (2020). "Aminooxy-based linkers for the preparation of stable immunoconjugates". Journal of Immunological Methods, 480, 112750.

A Comparative Guide to the Validation of (2-aminoethyl)(ethoxy)amine Hydrochloride Synthesis via Elemental Analysis

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the unambiguous confirmation of a synthesized compound's identity and purity is a foundational pillar of reliable and reproducible science. This guide provides an in-depth technical overview of synthesizing (2-aminoethyl)(ethoxy)amine hydrochloride and validating its purity using elemental analysis as a primary, quantitative technique. We will explore the causality behind the synthetic and analytical choices, compare elemental analysis with alternative validation methods, and provide detailed, actionable protocols.

The Synthetic Challenge: Crafting (2-aminoethyl)(ethoxy)amine Hydrochloride

(2-aminoethyl)(ethoxy)amine hydrochloride (Molecular Formula: C₄H₁₃ClN₂O, Molecular Weight: 140.61 g/mol ) is a bifunctional molecule featuring a primary amine, a secondary amine, and an ether linkage. Its synthesis requires a strategic approach to ensure regioselectivity and avoid side reactions. Here, we compare two plausible synthetic routes.

Method 1: The Workhorse Route - Williamson Ether Synthesis Followed by Salification

This common and cost-effective method leverages two classic organic reactions. It is often preferred for its straightforward execution and reliance on readily available starting materials.

Causality of Experimental Choices:

  • Starting Material: 2-(2-Aminoethylamino)ethanol is chosen as it already contains the core C-C-N-C-C-N backbone. The challenge is to selectively etherify the hydroxyl group without affecting the two amine groups.

  • Base Selection: Sodium hydride (NaH) is a strong, non-nucleophilic base ideal for deprotonating the alcohol to form a sodium alkoxide. This ensures the oxygen atom becomes the nucleophile, preventing the less reactive amine protons from interfering.

  • Reaction Control: The reaction is typically run at a low temperature initially to control the exothermic deprotonation step, then gently warmed to drive the subsequent SN2 reaction with the ethylating agent (e.g., ethyl bromide).

  • Salification: The final free amine is often difficult to purify and handle due to its basicity and potential hygroscopicity. Converting it to a hydrochloride salt with HCl provides a stable, crystalline solid that is easier to isolate, purify through recrystallization, and weigh accurately.

  • Alkoxide Formation: In a flame-dried, three-necked flask under an inert argon atmosphere, suspend sodium hydride (1.1 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0°C in an ice bath.

  • Add a solution of 2-(2-aminoethylamino)ethanol (1.0 eq) in anhydrous THF dropwise over 30 minutes.

  • Allow the mixture to stir at 0°C for one hour after the addition is complete.

  • Etherification: Add ethyl bromide (1.1 eq) dropwise to the reaction mixture at 0°C.

  • Allow the reaction to slowly warm to room temperature and stir for 12-18 hours. Monitor progress via Thin Layer Chromatography (TLC).

  • Workup & Salt Formation: Carefully quench the reaction by slowly adding methanol, followed by water. Extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Dissolve the crude amine in diethyl ether and bubble dry HCl gas through the solution (or add a solution of HCl in isopropanol) until precipitation is complete.

  • Collect the white precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield (2-aminoethyl)(ethoxy)amine hydrochloride.

Method 2: An Alternative Approach - Reductive Amination

This route builds the molecule differently, offering an alternative where the Williamson Ether Synthesis may be problematic (e.g., due to substrate sensitivity).

Causality of Experimental Choices:

  • Strategy: This method involves reacting 2-ethoxyacetaldehyde with ethylenediamine. The initial reaction forms an imine (Schiff base), which is then reduced in situ to the desired secondary amine.

  • Selectivity: Using a large excess of ethylenediamine helps to favor the formation of the mono-aminated product and reduce the formation of di-substituted byproducts.

  • Reducing Agent: Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for reducing the imine C=N bond without affecting other functional groups.

While viable, this route can be more complex to control regarding selectivity compared to Method 1. For the remainder of this guide, we will focus on validating the product obtained from the more robust Williamson Ether Synthesis route.

The Gold Standard of Purity: Validation by Elemental Analysis

Elemental analysis, specifically CHN analysis, is a cornerstone technique for determining the bulk purity of a synthesized organic compound.[1] Its principle is elegantly simple: a sample is combusted at high temperatures in an oxygen-rich environment, converting the elements into simple, quantifiable gases like carbon dioxide (CO₂), water (H₂O), and nitrogen (N₂).[2][3] These gases are then separated and measured by a detector, allowing for the precise calculation of the mass percentage of each element in the original sample.[4]

Why is it the "Gold Standard"?

  • Trustworthiness: It provides a direct measurement of the elemental composition, which is a fundamental property of the molecule. A close match between the experimental and theoretical values is a strong indicator of high purity.[5]

  • Comprehensive Assessment: Unlike techniques that focus on specific functional groups or structural features, elemental analysis assesses the entire molecule's composition. It can detect non-volatile or non-chromophoric impurities that might be invisible to other methods.

  • Quantitative Power: It is a highly accurate and precise quantitative method, essential for confirming the empirical and molecular formula of a newly synthesized compound.[6]

Workflow for Synthesis and Validation

The following diagram illustrates the logical workflow from synthesis to final purity validation.

G cluster_synthesis Synthesis & Purification cluster_validation Purity Validation cluster_comparison Data Comparison & Conclusion s1 Step 1: Williamson Ether Synthesis (2-(2-Aminoethylamino)ethanol + EtBr) s2 Step 2: Hydrochloride Salt Formation (Reaction with HCl) s1->s2 s3 Purification (Recrystallization) s2->s3 v1 Sample Preparation (Weighing into tin capsule) s3->v1 Dried Sample v2 Elemental Analysis (CHN) (High-Temp Combustion) v1->v2 v3 Data Acquisition (%C, %H, %N) v2->v3 c2 Comparison (Experimental vs. Theoretical) v3->c2 c1 Theoretical Values Calculation (From C₄H₁₃ClN₂O) c1->c2 c3 Purity Confirmed (Deviation ≤ ±0.4%) c2->c3 Pass c4 Further Purification Required (Deviation > ±0.4%) c2->c4 Fail

Caption: Workflow from synthesis to purity validation via elemental analysis.

Comparative Analysis of Purity Validation Methods

While elemental analysis is indispensable, a multi-faceted approach using complementary techniques provides the most comprehensive characterization.

Technique Principle Information Provided Strengths Limitations
Elemental Analysis High-temperature combustion and detection of resulting gases (CO₂, H₂O, N₂).Mass percentages of C, H, N, etc. Confirms empirical/molecular formula.Gold standard for bulk purity assessment; highly accurate and precise.[1]Provides no structural information; cannot distinguish between isomers.
NMR Spectroscopy Probes the magnetic properties of atomic nuclei (e.g., ¹H, ¹³C) in a magnetic field.Detailed structural information, connectivity of atoms, presence of specific functional groups.Unrivaled for structure elucidation; can identify and quantify proton-containing impurities.[1]May not detect impurities without relevant nuclei (e.g., inorganic salts); quantification requires an internal standard (qNMR).
HPLC Differential partitioning of components between a mobile and stationary phase.Separates components in a mixture; determines the number of components and their relative amounts.Excellent for assessing the number of impurities and for isomeric purity.[7]Requires a chromophore for UV detection; quantification requires reference standards for each impurity.
Mass Spectrometry Ionization of molecules and measurement of their mass-to-charge ratio.Provides the molecular weight of the compound and its fragments.Confirms molecular weight with high accuracy (HRMS); provides structural clues from fragmentation.Not inherently quantitative; may not detect non-ionizable impurities.

This comparison underscores that while NMR and MS confirm the structure and HPLC assesses the number of components, elemental analysis directly validates the bulk elemental composition and, by extension, the purity of the isolated material.

Detailed Protocol: Elemental Analysis of (2-aminoethyl)(ethoxy)amine Hydrochloride

This protocol describes the standard procedure for CHN (Carbon, Hydrogen, Nitrogen) analysis.

Instrumentation: A modern CHNS/O Elemental Analyzer (e.g., from Elementar, Thermo Fisher Scientific).

Self-Validation & Quality Control:

  • The instrument is calibrated using certified standards (e.g., acetanilide) before analysis.

  • A known standard is run periodically during the analysis sequence to check for instrument drift.

  • Samples are typically run in duplicate or triplicate to ensure the reproducibility of the results.

  • Sample Preparation:

    • Ensure the synthesized (2-aminoethyl)(ethoxy)amine hydrochloride is completely dry and homogenous. Drying under high vacuum for several hours is critical to remove residual solvents and water, which would alter the H and C content.

    • Using a microbalance, accurately weigh 1-3 mg of the sample into a pre-cleaned tin or silver capsule.[7] Record the weight precisely.

    • Crimp the capsule to enclose the sample securely, ensuring no sample is lost.

  • Instrument Setup:

    • Perform necessary checks on the elemental analyzer, ensuring sufficient oxygen, helium (carrier gas), and combustion/reduction reagents.

    • Run a calibration using a certified organic standard.

  • Analysis:

    • Place the encapsulated sample into the instrument's autosampler.

    • Initiate the analysis sequence. The instrument will automatically drop the sample into a high-temperature combustion furnace (typically ~900-1150°C) in a stream of pure oxygen.[3][7]

    • The sample undergoes complete, instantaneous combustion.

  • Detection and Quantification:

    • The resulting gases (CO₂, H₂O, N₂, and others) are swept by the helium carrier gas through a reduction tube (to convert nitrogen oxides to N₂) and then through a series of traps or a gas chromatography column to separate them.[4]

    • The concentration of each gas is measured by a thermal conductivity detector (TCD).[1]

    • The instrument's software uses the recorded weight and the detector's response to calculate the mass percentage of C, H, and N in the original sample.

Interpreting the Data: A Comparative Case Study

The ultimate validation lies in comparing the experimental data against the theoretical values calculated from the molecular formula, C₄H₁₃ClN₂O. A deviation of ±0.4% between the found and calculated values is widely considered acceptable for establishing analytical purity for publication in many scientific journals.[8][9]

Theoretical Composition for C₄H₁₃ClN₂O:

  • Carbon (C): (4 * 12.011) / 140.61 = 34.17%

  • Hydrogen (H): (13 * 1.008) / 140.61 = 9.32%

  • Nitrogen (N): (2 * 14.007) / 140.61 = 19.92%

  • Chlorine (Cl): 35.453 / 140.61 = 25.21%

  • Oxygen (O): 15.999 / 140.61 = 11.38%

Data Summary: Hypothetical Batches
Element Theoretical % Batch A (Experimental %) Deviation Result Batch B (Experimental %) Deviation Result
Carbon (C)34.1734.05-0.12PASS 35.15+0.98FAIL
Hydrogen (H)9.329.40+0.08PASS 9.95+0.63FAIL
Nitrogen (N)19.9219.81-0.11PASS 19.55-0.37PASS

Analysis of Results:

  • Batch A shows excellent correlation with the theoretical values, with all deviations well within the ±0.4% acceptance window. This batch can be considered analytically pure and suitable for further research.

  • Batch B fails the validation. The significantly higher C and H percentages could indicate contamination with a hydrocarbon-rich solvent (e.g., residual THF or hexane from purification) that was not fully removed during drying. The nitrogen value is acceptable, but the failure in C and H is sufficient to reject the batch, which would require further purification.

Conclusion

The synthesis of (2-aminoethyl)(ethoxy)amine hydrochloride, like any chemical entity destined for high-stakes applications, demands rigorous purity validation. Elemental analysis serves as an indispensable tool in this process, providing a direct, quantitative measure of a compound's elemental makeup.[10] While complementary techniques like NMR and HPLC are crucial for structural confirmation and impurity profiling, elemental analysis remains the definitive method for assessing bulk purity. By integrating a robust synthetic strategy with a meticulous validation workflow centered on elemental analysis, researchers can ensure the integrity and quality of their materials, fostering confidence in subsequent experimental outcomes.

References

  • Auriga Research. (2025). Elemental Analysis CHNS (O) - Testing Methods. Auriga Research. [Link]

  • AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. AZoM. [Link]

  • Excedr. (2023). What Is an Elemental Analyzer & How Does It Work?. Excedr. [Link]

  • Universal Lab Blog. (2024). Basic principles and tests of organic element analysis. Universal Lab. [Link]

  • Shekhovtsova, T.N., & Fadeeva, V.I. ELEMENTAL ANALYSIS. Encyclopedia of Life Support Systems (EOLSS). [Link]

  • Elementar. Elemental analysis: operation & applications. Elementar. [Link]

  • Intertek. CHN Analysis. Intertek. [Link]

  • Arnaud, C. H. (2022). Chemists Debate the Value of Elemental Analysis. C&EN. [Link]

  • Chitnis, S. S., et al. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science. [Link]

  • INFINITIA Industrial Consulting. Elemental analysis and chemical composition. INFINITIA. [Link]

  • Kandioller, W., & Kowol, C. R. (2022). Elemental analysis: an important purity control but prone to manipulations. RSC Publishing. [Link]

  • Chitnis, S. S., et al. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science. [Link]

Sources

Chromatographic separation techniques for (2-aminoethyl)(ethoxy)amine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Chromatographic Separation of (2-Aminoethyl)(ethoxy)amine Hydrochloride

Executive Summary

Target Analyte: (2-Aminoethyl)(ethoxy)amine Hydrochloride Systematic Name: 2-Ethoxyethanamine Hydrochloride CAS (Free Base): 110-76-9 Molecular Formula:


Chemical Structure: 

(2-Aminoethyl)(ethoxy)amine hydrochloride is a small, highly polar aliphatic amine ether. Its lack of a UV-active chromophore and high polarity presents a "double jeopardy" for analytical method development: it is poorly retained on standard Reversed-Phase (RP) columns and invisible to standard UV detection.

This guide evaluates three distinct chromatographic strategies—HILIC-MS/CAD , Ion Chromatography (IC) , and Pre-column Derivatization RP-HPLC —to provide researchers with a decision framework based on sensitivity, throughput, and equipment availability.

Part 1: The Separation Challenge

The core difficulty in analyzing 2-ethoxyethanamine lies in its physicochemical properties:

  • High Polarity (

    
    ):  Causes near-zero retention on C18 columns, eluting in the void volume (
    
    
    
    ) where matrix effects are severe.
  • Lack of Chromophore: The molecule lacks conjugated

    
    -systems, rendering it invisible at 
    
    
    
    nm. Low-UV detection (200 nm) is non-specific and prone to noise.
  • Silanol Interactions: The primary amine group interacts strongly with residual silanols on silica-based columns, leading to severe peak tailing.

Part 2: Comparative Method Analysis

Method A: Hydrophilic Interaction Liquid Chromatography (HILIC)

Best for: High-throughput LC-MS/MS analysis and trace detection.

Mechanism: Partitioning between a water-enriched layer on the polar stationary phase and an acetonitrile-rich mobile phase. The charged amine interacts electrostatically with the stationary phase.

  • Stationary Phase: Zwitterionic (e.g., ZIC-HILIC) or Bare Silica.

  • Mobile Phase: Acetonitrile/Water (90:10 to 70:30) with 10-20 mM Ammonium Formate (pH 3.0).

  • Detection: Mass Spectrometry (ESI+) or Charged Aerosol Detection (CAD).

Performance Data (Representative):

Parameter HILIC (ZIC-HILIC) RP-C18 (No IP)

| Retention Factor (


)  | 3.5 - 5.0 (Ideal) | < 0.1 (Void) |
| Peak Symmetry  | 1.1 - 1.3 | N/A |
| LOD (MS Detection)  | ~1-5 ng/mL | Poor (Ion Suppression) |

Field Insight: Use a buffer concentration of at least 10 mM. Below this, the amine will interact with silanols, causing peak broadening.

Method B: Ion Chromatography (IC)

Best for: QC environments, purity assay, and counter-ion stoichiometry.

Mechanism: Cation exchange chromatography separates the protonated amine (


) based on charge-to-size ratio.
  • Column: Cation Exchange (e.g., Dionex IonPac CS17 or CS19).

  • Eluent: Methanesulfonic Acid (MSA) gradient.

  • Detection: Suppressed Conductivity.

Performance Data:

Parameter Ion Chromatography

| Linearity (


)  | > 0.999 (0.1 - 100 ppm) |
| Specificity  | Resolves from 

,

, and

| | Interference | Minimal (Matrix cations separated) |

Field Insight: IC is the only method that can simultaneously quantify the amine cation and the chloride counter-ion (using a dual-channel system or sequential runs), providing a complete mass balance check.

Method C: Pre-Column Derivatization + RP-HPLC

Best for: Labs limited to UV/Fluorescence detectors.

Mechanism: Reacting the amine with a hydrophobic tag (e.g., FMOC-Cl, OPA, Dansyl Chloride) creates a retention-capable, UV-active species.

  • Reagent: FMOC-Cl (Fluorenylmethyloxycarbonyl chloride).

  • Reaction: Fast (< 5 min), automated in-needle or pre-vial.

  • Column: C18 (Standard).

  • Detection: Fluorescence (Ex 260 nm / Em 310 nm) or UV 260 nm.

Performance Data:

Parameter FMOC-Derivatization
Retention Time > 8.0 min (Retained)
Sensitivity High (fmol range with FLD)

| Stability | Derivative stable for ~24 hrs |

Part 3: Detailed Experimental Protocols

Protocol 1: HILIC-MS/MS Workflow

Objective: Trace quantification in biological or complex matrices.

  • Preparation: Dissolve sample in 90% Acetonitrile / 10% Water (match initial mobile phase to prevent peak distortion).

  • Column: Merck SeQuant ZIC-HILIC (

    
     mm, 3.5 µm).
    
  • Mobile Phase A: 20 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-1 min: 90% B (Isocratic hold)

    • 1-6 min: 90%

      
       50% B
      
    • 6-8 min: 50% B (Wash)

    • 8.1 min: 90% B (Re-equilibration - Critical for HILIC)

  • Flow Rate: 0.4 mL/min.

  • Detection: ESI+ MRM mode. Transition:

    
     (Loss of ethanol) or 
    
    
    
    (Loss of
    
    
    ).
Protocol 2: Derivatization with FMOC-Cl

Objective: UV/FLD analysis without specialized detectors.

  • Reagent A: 5 mM FMOC-Cl in Acetonitrile.

  • Buffer B: 0.2 M Borate Buffer (pH 9.0).

  • Reaction: Mix 100 µL Sample + 100 µL Buffer B + 200 µL Reagent A.

  • Incubation: 1 minute at ambient temperature.

  • Quenching: Add 20 µL Adamantanamine (ADAM) to scavenge excess FMOC (prevents reagent peak interference).

  • Injection: Inject 10 µL onto a C18 column (e.g., Agilent Zorbax Eclipse Plus C18).

  • Elution: Gradient 40%

    
     90% ACN over 15 mins.
    

Part 4: Decision Logic & Visualization

The following diagram illustrates the decision process for selecting the optimal technique based on laboratory resources and analytical goals.

MethodSelection Start Start: Select Method for (2-Aminoethyl)(ethoxy)amine CheckUV Is UV/FLD the only detection available? Start->CheckUV CheckTrace Is trace sensitivity (<1 ppm) required? CheckUV->CheckTrace No (MS/CAD/IC available) Deriv Method C: Derivatization (FMOC/OPA) + RP-HPLC CheckUV->Deriv Yes CheckSalt Need to quantify Chloride counter-ion simultaneously? CheckTrace->CheckSalt No (Assay/Purity) HILIC Method A: HILIC-MS or HILIC-CAD CheckTrace->HILIC Yes (High Sensitivity) CheckSalt->HILIC No IC Method B: Ion Chromatography (IC) (Conductivity) CheckSalt->IC Yes

Caption: Decision tree for selecting the chromatographic technique based on detector availability and sensitivity requirements.

Part 5: Summary of Performance Characteristics

FeatureHILIC-MSIon ChromatographyDerivatization RP-HPLC
Selectivity Excellent for polar aminesSpecific for cationsDepends on derivative
Sensitivity High (pg on column)Moderate (ng on column)High (Fluorescence)
Sample Prep Dilute & ShootDilute & ShootComplex (Reaction required)
Robustness Moderate (Long equilibration)HighModerate (Reagent stability)
Cost per Analysis High (MS maintenance)Medium (Consumables)Medium (Reagents)

References

  • Dolan, J. W. (2008). HILIC for the Analysis of Polar Compounds. LCGC North America. Link

  • McCalley, D. V. (2017). Understanding and managing peak shape for basic solutes in reversed-phase liquid chromatography. Journal of Chromatography A. Link

  • Thermo Fisher Scientific. (2016). Determination of Biogenic Amines by Ion Chromatography with Suppressed Conductivity Detection. Application Note 168. Link

  • Agilent Technologies. (2020). Analysis of Primary and Secondary Amino Acids by Derivatization. Agilent Application Note 5990-4547EN. Link

  • European Chemicals Agency (ECHA). Registration Dossier: 2-ethoxyethylamine. CAS 110-76-9.[1] Link

Sources

Safety Operating Guide

(2-aminoethyl)(ethoxy)aminehydrochloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Operational Guide: Safe Disposal and Handling of (2-Aminoethyl)(ethoxy)amine Hydrochloride To: Laboratory Operations / EHS / Research Personnel From: Senior Application Scientist, Technical Safety Division

Executive Summary

You have requested disposal procedures for (2-aminoethyl)(ethoxy)amine hydrochloride . This is a specialized bifunctional linker, often used in bioconjugation or as a chemical intermediate.[1] As a hydrochloride salt of an alkoxy-amine, it presents specific handling requirements distinct from simple aliphatic amines.

Immediate Action Required:

  • Verify Identity: Confirm the CAS number.[1][2] The chemical name suggests a structure related to 2-(aminooxy)ethanamine dihydrochloride (CAS 4747-18-6) or 2-ethoxyethylamine (CAS 110-76-9).[1] This guide covers the class of functionalized alkoxy-amine salts .[1]

  • Primary Hazard: While the hydrochloride salt reduces volatility, it remains a Skin/Eye Irritant and potentially Corrosive upon contact with moisture.[1]

  • Disposal Method: Incineration via licensed contractor is the mandatory route for this compound.[1] Do not dispose of down the drain.

Chemical Characterization & Hazard Profile

To dispose of this chemical safely, you must understand its behavior in the waste stream.[3][4] The "hydrochloride" designation is the critical operational factor here.

ParameterTechnical CharacteristicOperational Implication
Physical State Hygroscopic Solid (White/Off-white powder)Must be kept dry.[1] Absorbs ambient moisture, becoming a corrosive sludge.[1]
pH Behavior Acidic in solution (pH 3.0–5.[1]0)Do not mix directly with bleach (hypochlorite) or strong bases in the waste container.[1]
Reactivity Amine functionalityIncompatible with Nitrites/Nitrates. Risk of forming carcinogenic nitrosamines.[1]
Volatility Low (as salt)If neutralized (pH > 10), the free amine is liberated, becoming volatile and odorous.[1]

Critical Disposal Workflow (Decision Logic)

The following flowchart outlines the decision logic for disposing of (2-aminoethyl)(ethoxy)amine hydrochloride. This system ensures compliance with RCRA (Resource Conservation and Recovery Act) standards.[1]

DisposalWorkflow Start Waste Generation: (2-aminoethyl)(ethoxy)amine HCl StateCheck Determine Physical State Start->StateCheck SolidWaste Solid Waste (Powder/Crystals) StateCheck->SolidWaste Dry LiquidWaste Liquid Waste (Dissolved in Solvent/Water) StateCheck->LiquidWaste Solution Segregation Segregation: Separate from Oxidizers & Bases SolidWaste->Segregation LiquidWaste->Segregation Container Container Selection: HDPE or Glass (No Metal) Segregation->Container Labeling Labeling: 'Non-Regulated Organic Salt' OR 'Corrosive' (if pH < 2) Container->Labeling Disposal Final Disposal: High-Temp Incineration (Lab Pack Service) Labeling->Disposal

Figure 1: Operational logic for the segregation and packaging of amine hydrochloride waste.[1][4][5] Note the strict segregation from oxidizers to prevent exothermic reactions or toxic gas generation.

Detailed Operational Protocols

Protocol A: Solid Waste Disposal (Pure Substance)

Use this protocol for expired reagent bottles or spill cleanup residues.[1]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1] Glass is acceptable but poses a breakage risk.[1] Avoid metal containers as the acidic salt can corrode them.[1]

  • Segregation: Ensure the container is free of oxidizing agents (peroxides, permanganates) and nitrating agents .[1]

    • Mechanism:[3][4][6] Amines can react with nitrosating agents to form N-nitrosamines, which are potent carcinogens [1].[1]

  • Labeling:

    • Chemical Name: (2-aminoethyl)(ethoxy)amine hydrochloride.[1]

    • Hazard Class: Irritant / Corrosive (Solid).[1]

    • Constituents: 100%.[1]

  • Storage: Store in the "Organic Solids" waste stream area, away from the "Oxidizer" stream.

Protocol B: Aqueous/Solvent Waste Disposal

Use this protocol for reaction mixtures or mother liquors.

  • pH Check: Measure the pH of the waste solution.[1][4]

    • If pH < 2:[1] It is a RCRA Hazardous Waste (D002 Corrosive) .[1]

    • If pH 2–12: It is generally a Non-RCRA Regulated Chemical Waste (unless mixed with listed solvents).[1]

  • Bulking:

    • Pour into a "Basic Organic Waste" or "General Organic Waste" carboy.[1]

    • CRITICAL: Do not mix with "Acid Waste" streams containing Cyanides or Sulfides, and never mix with Bleach.[1]

  • Neutralization (Optional but Recommended for Safety):

    • If the waste is highly acidic, slowly add Sodium Bicarbonate (

      
      ) to buffer the solution to pH 6–8.[1]
      
    • Warning: Do not over-basify (pH > 10) as this will liberate the free amine, which may be volatile and smell strongly of fish/ammonia.

Protocol C: Empty Container Management
  • Triple Rinse: Rinse the empty reagent bottle three times with a solvent capable of dissolving the salt (Water or Ethanol).[1]

  • Rinsate Disposal: Collect the first rinse as Hazardous Waste (Treat as Protocol B). The second and third rinses can often be treated as trace-contaminated solvent waste.[1]

  • Defacing: Cross out the label and mark "Empty" before discarding in glass trash or recycling, depending on local institutional policy.

Emergency Response & Spills

In the event of a spill, the hygroscopic nature of the hydrochloride salt means it will become sticky and corrosive quickly if the humidity is high.

ScenarioResponse Procedure
Dry Powder Spill 1. Isolate the area.2.[1][5] Wear Nitrile gloves, Lab coat, and Safety Goggles.3.[1] Do not dry sweep (creates dust).[1] Use a dustpan or scoop gently.4.[1] Place in a hazardous waste bag.
Liquid/Wet Spill 1. Cover with an inert absorbent (Vermiculite or Clay).2.[1] Do not use paper towels (amines can react exothermically with cellulose in rare high-conc cases).3.[1] Scoop into a waste container.4. Wipe area with weak acetic acid (vinegar) followed by water to remove amine residues.[1]
Skin Contact Brush off dry powder immediately, then flush with water for 15 minutes.[1] The salt is acidic and will cause burns if left on moist skin.[1]

References & Verification

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] (Standard for segregation of amines and oxidizers).[1]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations - 40 CFR Part 261.[1] (Identification of Hazardous Waste). [1]

  • PubChem. Compound Summary for 2-Ethoxyethylamine (Free Base Analog). National Library of Medicine.[1] (Used for structural hazard inference).[1] [1]

  • Cornell University EHS. Guide for Drain Disposal of Laboratory Chemicals. (Strict prohibition of amine disposal in drains).

Disclaimer: This guide is intended for qualified research personnel. Always consult your institution's Environmental Health & Safety (EHS) officer and the specific Safety Data Sheet (SDS) from your vendor before handling.[1]

Sources

Personal protective equipment for handling (2-aminoethyl)(ethoxy)aminehydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive safety and operational framework for handling (2-aminoethyl)(ethoxy)amine hydrochloride .[1]

Note on Chemical Identity: Based on standard IUPAC nomenclature principles, this compound is structurally identified as an ether-linked diamine salt, most commonly synonymous with 2-Ethoxyethylamine Hydrochloride (or potentially a specialized


-alkoxy derivative like N-(2-aminoethyl)-O-ethylhydroxylamine).[1][2] Regardless of the specific isomeric variation, the functional group hazards (primary amine, ether linkage, hydrochloride salt) dictate a Category 1B Corrosive  and Potential Sensitizer  safety profile.

The protocols below are designed to cover the maximum hazard potential for this class of compounds to ensure researcher safety.

Part 1: Executive Safety Assessment

Hazard Classification: CORROSIVE | HYGROSCOPIC | IRRITANT [1]

As a hydrochloride salt of a functionalized amine, this compound presents a dual threat:

  • Chemical Burns: Upon contact with moisture (skin, eyes, mucous membranes), the salt hydrolyzes to release hydrochloric acid (HCl) and the free amine base, both of which cause severe tissue damage.

  • Sensitization: Ether-amines are known contact sensitizers.[1] Repeated exposure, even at sub-irritant levels, can lead to anaphylactic-type reactions.[1]

Immediate Action Card (Quick Reference)
ParameterCritical Specification
State White to off-white crystalline solid (Hygroscopic).[1][2]
Incompatibility Strong oxidizers, acid chlorides, acid anhydrides, moisture.
Storage Desiccated cabinet or Nitrogen/Argon glovebox. Do not store with strong acids.
Spill Agent Dry lime, soda ash, or commercial amine neutralizer.
Fire Hazard Emits toxic

and

fumes upon thermal decomposition.

Part 2: Personal Protective Equipment (PPE) Matrix

Standard "lab coat and glasses" are insufficient for handling corrosive amine salts. You must employ a "Barrier & Ventilation" strategy.[1][3][4][5][6]

1. Respiratory Protection (The Invisible Threat)[2]
  • Requirement: Handling the solid powder requires a Class I or II Biological Safety Cabinet or a Chemical Fume Hood with a face velocity of 80–100 fpm.

  • Open Bench Handling: STRICTLY PROHIBITED. If weighing outside a hood is unavoidable (not recommended), use a P100 Particulate Respirator (e.g., 3M 8293) to prevent inhalation of corrosive dust.

  • Rationale: Amine hydrochloride dust is highly hygroscopic.[7][8] If inhaled, it rapidly absorbs moisture in the respiratory tract, creating a concentrated acidic solution on the lung tissue [1].[1]

2. Hand Protection (Breakthrough Dynamics)
  • Primary Layer: Nitrile Rubber (0.11 mm minimum) .

    • Function: Dexterity for weighing and manipulation.[1]

    • Breakthrough: < 15 minutes for dissolved solutions; acceptable for dry solid contact if changed immediately.[1]

  • Secondary Layer (Immersion/High Risk): Butyl Rubber (0.3 mm) or Silver Shield™ (Laminate) .

    • Function: Required if handling concentrated stock solutions (>1M) or during spill cleanup.[1]

    • Rationale: Amines can permeate thin nitrile gloves. The hydrochloride salt is less permeable as a solid, but once dissolved in water or organic solvents (DMSO/Methanol), permeation rates accelerate [2].[1]

3. Eye & Face Protection[1][2][3][4][5][6][8]
  • Standard Protocol: Chemical Splash Goggles (indirect venting). Safety glasses with side shields are inadequate because they do not seal against corrosive dust.

  • High-Risk Protocol: Add a Polycarbonate Face Shield (8-inch minimum) over goggles during:

    • Dissolution steps (exothermic risk).

    • Transferring large quantities (>10g).[1]

    • Disposal/Neutralization procedures.[1][3][4]

Part 3: Operational Protocols

A. Weighing & Transfer (The "Static" Risk)
  • Context: Amine salts are prone to static charge, causing powder to "jump" or disperse.

  • Protocol:

    • Place the balance inside the fume hood.

    • Use an antistatic gun or ionizer on the spatula and weigh boat before dispensing.

    • Do not use metal spatulas if the substance is potentially damp; use PTFE-coated or ceramic tools to prevent contamination and corrosion.[1]

    • Technique: Use the "tap and settle" method.[1] Never dump powder.[1] Allow dust to settle before closing the balance door.[1]

B. Solubilization (The Exothermic Event)[1]
  • Context: Dissolving amine hydrochlorides in water or basic buffers is exothermic (releases heat).

  • Protocol:

    • Chill the solvent (water/buffer) to 4°C prior to addition if working with >50g.[1]

    • Add the solid to the solvent slowly. Never add solvent to a large pile of solid (prevents "volcano" effect).

    • Stir continuously to dissipate heat.

    • pH Check: The initial solution will be acidic (pH ~3-5). If neutralizing with NaOH/KOH, expect a second exotherm.[1]

C. Reaction Quenching & Waste[2]
  • Neutralization: Do not dispose of the active salt directly.

    • Dilute with water (1:20 ratio).

    • Slowly adjust pH to 7–9 using Sodium Bicarbonate (

      
      ) or dilute NaOH.[1]
      
    • Warning: Bicarbonate will foam (

      
       release).
      
  • Disposal: Once neutralized, the waste stream is typically classified as Organic Solvent Waste (if co-solvents are used) or Basic Aqueous Waste . Verify with your facility's EHS officer.[1]

Part 4: Emergency Response Visualization

In the event of exposure or spill, immediate decision-making is critical. The following logic flow dictates the response.

SafetyResponse Start INCIDENT DETECTED Type Identify Incident Type Start->Type Skin Skin/Eye Contact Type->Skin Spill Chemical Spill Type->Spill Rinse IMMEDIATE: Flush 15+ mins Safety Shower / Eyewash Skin->Rinse Critical Action Size Assess Volume Spill->Size Medical Seek Medical Attention (Bring SDS) Rinse->Medical Minor Minor (<10g / <100mL) Size->Minor Major Major (>10g / >100mL) Size->Major PPE_Check Don Double Gloves, Goggles, Respirator Minor->PPE_Check Evacuate EVACUATE LAB Call HazMat Team Major->Evacuate Neutralize Cover with Soda Ash or Lime PPE_Check->Neutralize Collect Sweep to Container (Do not create dust) Neutralize->Collect Collect->Medical If exposed

Figure 1: Decision logic for emergency response involving corrosive amine salts. Note the distinction between minor spills (manageable with enhanced PPE) and major spills (requiring evacuation).

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 76850, Ethoxyamine hydrochloride. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Corrosive Solids. Retrieved from [Link][2]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.